4-Chloro-3-(N,N-diethylcarbamoyl)phenylboronic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[4-chloro-3-(diethylcarbamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BClNO3/c1-3-14(4-2)11(15)9-7-8(12(16)17)5-6-10(9)13/h5-7,16-17H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLDCVUGASMQNGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)Cl)C(=O)N(CC)CC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80661219 | |
| Record name | [4-Chloro-3-(diethylcarbamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80661219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871332-68-2 | |
| Record name | [4-Chloro-3-(diethylcarbamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80661219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Chloro-3-(N,N-diethylcarbamoyl)phenylboronic acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-3-(N,N-diethylcarbamoyl)phenylboronic acid is a specialized boric acid derivative that serves as a critical building block in modern organic synthesis. Its unique trifunctional nature, featuring a boronic acid moiety, a chloro substituent, and a diethylcarbamoyl group, makes it a versatile reagent for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a discussion of its synthesis and reactivity, detailed protocols for its application in Suzuki-Miyaura cross-coupling reactions, and insights into its role in medicinal chemistry and drug discovery.
Core Chemical and Physical Properties
This compound is typically available as a white to off-white powder.[1] Its key identifiers and physicochemical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 871332-68-2 | [2][3] |
| Molecular Formula | C₁₁H₁₅BClNO₃ | [2] |
| Molecular Weight | 255.51 g/mol | [2] |
| Appearance | White to off-white powder | [1] |
| Purity | Typically ≥95% | [2] |
| IUPAC Name | [4-chloro-3-(diethylcarbamoyl)phenyl]boronic acid | [2] |
| LogP | 1.9869 (calculated) | [2] |
Synthesis and Reactivity
The synthesis of substituted phenylboronic acids can be achieved through several established methodologies. A common approach involves the reaction of a corresponding aryl halide with a strong base, such as n-butyllithium, to form an organolithium species, which is then quenched with a trialkyl borate ester.[5] An alternative route is the palladium-catalyzed cross-coupling of an aryl halide with a diboron reagent.[6]
A general synthetic workflow for preparing substituted phenylboronic acids is outlined below:
Caption: Generalized synthetic pathway for phenylboronic acids.
The reactivity of this compound is primarily centered around the boronic acid group, which readily participates in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The chloro and diethylcarbamoyl substituents modulate the electronic properties of the phenyl ring, influencing its reactivity and providing handles for further functionalization.
Application in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[7] this compound is an excellent coupling partner in these reactions, allowing for the introduction of the substituted phenyl moiety onto a variety of substrates.
Mechanistic Overview of the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide, inserting into the carbon-halogen bond to form a Pd(II) complex.
-
Transmetalation: The organoboron compound (in this case, our title compound) reacts with the Pd(II) complex, transferring its organic group to the palladium center. This step is typically facilitated by a base.
-
Reductive Elimination: The two organic groups on the palladium center couple, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol provides a general procedure for the Suzuki-Miyaura coupling of the title compound with a generic aryl bromide. Optimization of reaction conditions may be necessary for specific substrates.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (8 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Toluene and Water (4:1 v/v)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl bromide, this compound, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add palladium(II) acetate and triphenylphosphine to the flask under the inert atmosphere.
-
Add the degassed toluene and water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Role in Medicinal Chemistry and Drug Discovery
Boronic acids and their derivatives are of significant interest in medicinal chemistry due to their unique ability to form reversible covalent bonds with diols, a common structural motif in biological molecules such as sugars and proteins.[6] The title compound, with its specific substitution pattern, is a valuable building block for the synthesis of potential therapeutic agents. The chloro and diethylcarbamoyl groups can influence the pharmacokinetic and pharmacodynamic properties of the final molecule, such as solubility, membrane permeability, and protein-binding affinity. While specific examples of marketed drugs synthesized using this exact reagent are not widely documented, its structural motifs are relevant to the development of inhibitors for various enzyme targets.[8]
Safety, Handling, and Storage
This compound is classified as harmful if swallowed and causes skin and eye irritation.[2] It is important to handle this compound in a well-ventilated area, preferably in a fume hood, while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed to prevent moisture absorption, which can lead to the formation of the corresponding boroxine anhydride.
Conclusion
This compound is a highly functionalized and versatile building block for organic synthesis. Its utility in Suzuki-Miyaura cross-coupling reactions enables the efficient construction of complex biaryl structures, which are prevalent in many biologically active compounds. This guide has provided a detailed overview of its chemical properties, synthetic considerations, and practical applications, offering valuable insights for researchers and scientists in the fields of organic chemistry and drug discovery.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. calpaclab.com [calpaclab.com]
- 3. d-nb.info [d-nb.info]
- 4. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
- 5. rsc.org [rsc.org]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. capotchem.com [capotchem.com]
A Technical Guide to the Synthesis of 4-Chloro-3-(N,N-diethylcarbamoyl)phenylboronic acid
Abstract
This technical guide provides an in-depth exploration of a robust and efficient synthetic route to 4-Chloro-3-(N,N-diethylcarbamoyl)phenylboronic acid, a valuable building block in medicinal chemistry and materials science. The primary focus is on a directed ortho-metalation (DoM) followed by a borylation strategy, a powerful method that leverages the directing capabilities of the N,N-diethylcarbamoyl functional group. This document details the strategic rationale, provides a step-by-step experimental protocol, and delves into the mechanistic causality behind key experimental choices. An alternative palladium-catalyzed Miyaura borylation is also presented, offering a modern and complementary approach. This guide is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of the synthesis of highly functionalized phenylboronic acids.
Introduction
The Enduring Importance of Arylboronic Acids
Arylboronic acids and their corresponding esters are among the most versatile and indispensable intermediates in modern organic synthesis. Their stability, low toxicity, and remarkable reactivity profile have established them as cornerstone reagents, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction allows for the efficient formation of carbon-carbon bonds, a fundamental transformation in the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and advanced materials.[1]
This compound: A Key Building Block
This compound is a highly functionalized aromatic building block. The specific arrangement of its substituents—a chloro group, a directing carbamoyl group, and the reactive boronic acid moiety—makes it a sought-after intermediate for creating complex, multi-substituted biaryl compounds. The presence of the chloro and amide groups provides orthogonal handles for subsequent chemical modifications, enabling the rapid diversification of molecular scaffolds in drug discovery programs and the tuning of electronic properties in materials science applications.
Synthetic Strategy and Retrosynthesis
Foundational Methods for Arylboronic Acid Synthesis
The preparation of arylboronic acids is a well-established field with several cornerstone methodologies:
-
Grignard-Based Routes: Involving the reaction of an arylmagnesium halide with a trialkyl borate ester, followed by acidic hydrolysis.[1][2][3]
-
Organolithium-Based Routes: Utilizing an aryllithium species, generated either through halogen-lithium exchange or direct deprotonation of an acidic C-H bond, which then reacts with a borate ester.[1][4][5]
-
Palladium-Catalyzed Borylation: Modern methods, such as the Miyaura borylation, employ a palladium catalyst to couple an aryl halide or triflate with a diboron reagent, offering mild conditions and excellent functional group tolerance.[6][7][8]
Selected Pathway: Directed Ortho-Metalation (DoM) and Borylation
For the synthesis of this compound, the most strategic and convergent approach is the Directed Ortho-Metalation (DoM) of a readily available precursor, 4-chloro-N,N-diethylbenzamide. The N,N-diethylcarbamoyl group is a powerful Directed Metalation Group (DMG). It can chelate with a strong organolithium base, positioning the base to selectively deprotonate the adjacent C-H bond at the C3 position, even in the presence of the C-H bond at C5. The resulting aryllithium intermediate is then trapped with an electrophilic boron source to construct the target molecule.
This strategy is highly efficient as it establishes the desired 1,2,4-substitution pattern in a single, regioselective step from a simple precursor.
Caption: Retrosynthesis of the target boronic acid via a DoM strategy.
Detailed Synthesis Protocol
The synthesis is executed in two primary stages: preparation of the benzamide precursor and the subsequent directed ortho-metalation/borylation.
Step 1: Synthesis of 4-Chloro-N,N-diethylbenzamide
This precursor is synthesized via a standard amidation of 4-chlorobenzoic acid.
Reaction Scheme: 4-Chlorobenzoic acid → 4-Chlorobenzoyl chloride → 4-Chloro-N,N-diethylbenzamide
Experimental Protocol:
-
Acid Chloride Formation: To a round-bottom flask charged with 4-chlorobenzoic acid (1.0 eq) in dichloromethane (DCM, ~5 mL/mmol), add oxalyl chloride (1.5 eq) dropwise at 0 °C, followed by a catalytic amount of N,N-dimethylformamide (DMF, ~1 drop).
-
Allow the reaction to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases. The reaction progress can be monitored by the disappearance of the starting carboxylic acid via TLC.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to yield crude 4-chlorobenzoyl chloride, which is typically used immediately in the next step.
-
Amidation: Dissolve the crude 4-chlorobenzoyl chloride in DCM (~5 mL/mmol) and cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of diethylamine (2.2 eq) and triethylamine (1.2 eq) in DCM.
-
Add the amine solution dropwise to the cooled acid chloride solution. A white precipitate of triethylammonium chloride will form.
-
Stir the reaction at room temperature for 1-2 hours.
-
Workup: Quench the reaction with water. Separate the organic layer, and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford 4-chloro-N,N-diethylbenzamide, which can be purified by column chromatography or recrystallization if necessary.
Step 2: Directed Ortho-Metalation and Borylation
This is the critical step where the C-B bond is formed with high regioselectivity. Strict anhydrous and inert conditions are mandatory.
Experimental Protocol:
-
Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet.
-
Reaction Initiation: Add the precursor, 4-chloro-N,N-diethylbenzamide (1.0 eq), to the flask and dissolve it in anhydrous tetrahydrofuran (THF, ~10 mL/mmol).
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 15 minutes to ensure thermal equilibrium.
-
Slowly add sec-butyllithium (s-BuLi, ~1.3 M in cyclohexane, 1.2 eq) dropwise via syringe over 20-30 minutes. The solution will typically develop a deep red or orange color, indicating the formation of the aryllithium species. Maintain stirring at -78 °C for 1-2 hours.
-
Borylation: Add triisopropyl borate (B(OiPr)₃, 1.5 eq) dropwise via syringe, ensuring the internal temperature remains below -70 °C. The color of the solution should fade significantly upon addition.
-
Continue stirring at -78 °C for an additional hour, then allow the reaction to slowly warm to room temperature overnight.
-
Hydrolysis & Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of 2 M hydrochloric acid (HCl), adjusting the pH to ~1-2.
-
Stir vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude solid can be purified by trituration with a mixture of hexanes and diethyl ether or by recrystallization to yield this compound as a white to off-white solid.
Caption: Forward synthesis of the target molecule from 4-chlorobenzoic acid.
Mechanistic Insights and Experimental Causality
-
The Directed Metalation Group (DMG): The carbamoyl group is the linchpin of this strategy. Its carbonyl oxygen acts as a Lewis base, coordinating to the lithium cation of the s-BuLi. This pre-complexation brings the bulky sec-butyl anion into close proximity to the C3 proton, dramatically increasing the kinetic acidity of this site and ensuring highly regioselective deprotonation over the electronically similar C5 position.
-
Choice of Base and Solvent: A strong, non-nucleophilic base is essential. sec-Butyllithium (s-BuLi) or lithium diisopropylamide (LDA) are ideal choices. Weaker bases will not deprotonate the C-H bond, while more nucleophilic bases like n-BuLi could potentially add to the carbonyl group. Anhydrous, aprotic solvents like THF are required to prevent quenching the highly basic organolithium intermediate.
-
Critical Temperature Control: The reaction is conducted at -78 °C to ensure the stability of the aryllithium intermediate.[2] At higher temperatures, this reactive species can undergo side reactions, such as elimination or reaction with the solvent, leading to significantly lower yields.
-
Borylation and Hydrolysis: The aryllithium anion acts as a potent nucleophile, attacking the electrophilic boron atom of the triisopropyl borate to form a tetracoordinate boronate ("ate") complex. The subsequent acidic workup is crucial; it protonates the alkoxide groups, which are then eliminated as isopropanol, leading to the formation of the neutral boronic acid.
Alternative Synthetic Route: Miyaura Borylation
For substrates intolerant of strongly basic organolithium reagents, the Miyaura borylation offers a powerful, milder alternative.[6][7] This palladium-catalyzed approach couples an aryl halide with a diboron reagent.
-
Proposed Starting Material: 5-Bromo-2-chloro-N,N-diethylbenzamide.
-
General Conditions: The reaction would involve treating the starting material with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst, such as Pd(dppf)Cl₂, and a mild base like potassium acetate (KOAc) in a polar aprotic solvent like dioxane or DMSO at elevated temperatures (e.g., 80-100 °C).[6][8] The palladium catalyst selectively inserts into the more reactive C-Br bond over the C-Cl bond. The resulting boronate ester can then be hydrolyzed to the desired boronic acid.
Caption: Alternative synthesis via Miyaura borylation.
Data Summary: DoM-Borylation Protocol
The following table summarizes the key parameters for the primary synthetic route described.
| Parameter | Step 1: Amidation | Step 2: DoM-Borylation |
| Key Reagents | 4-Chlorobenzoic acid, Oxalyl Chloride, Diethylamine | 4-Chloro-N,N-diethylbenzamide, s-BuLi, B(OiPr)₃ |
| Stoichiometry (eq) | Acid (1.0), (COCl)₂ (1.5), Et₂NH (2.2) | Amide (1.0), s-BuLi (1.2), B(OiPr)₃ (1.5) |
| Solvent | Dichloromethane (DCM) | Tetrahydrofuran (THF), Anhydrous |
| Temperature | 0 °C to Room Temp | -78 °C to Room Temp |
| Reaction Time | 3-5 hours | ~12 hours (overnight) |
| Typical Yield | > 90% | 65 - 80% |
| Purity Control | Column Chromatography / Recrystallization | Trituration / Recrystallization |
Conclusion
This guide has detailed a reliable and highly regioselective synthesis of this compound using a directed ortho-metalation and borylation strategy. The causality behind each experimental step, from the choice of the directing group to the critical need for low-temperature control, has been explained to provide a deeper understanding of the reaction mechanism. By leveraging the powerful directing effect of the N,N-diethylcarbamoyl group, this method provides an efficient and scalable route to a valuable synthetic intermediate. The inclusion of the Miyaura borylation as an alternative highlights the versatility of modern synthetic chemistry in accessing such important building blocks for research and development.
References
- 1. Phenylboronic acid – preparation and application - Georganics [georganics.sk]
- 2. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]
- 3. CN106946915A - A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield - Google Patents [patents.google.com]
- 4. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
- 5. research.manchester.ac.uk [research.manchester.ac.uk]
- 6. Miyaura Borylation Reaction [organic-chemistry.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Miyaura Borylations of Aryl Bromides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Application of the BRAF Inhibitor Dabrafenib, Pivoting from the Synthetic Intermediate CAS 871332-68-2
Introduction: From a Key Building Block to a Targeted Therapeutic
In the landscape of targeted cancer therapy, the journey from a simple chemical precursor to a life-saving drug is one of intricate design, synthesis, and rigorous biological validation. This guide begins with the chemical entity identified by CAS number 871332-68-2 , known as (4-Chloro-3-(diethylcarbamoyl)phenyl)boronic acid. While possessing a unique set of chemical properties, its primary significance in the scientific community lies in its role as a crucial intermediate in the synthesis of Dabrafenib (GSK2118436), a potent and selective inhibitor of mutated BRAF kinase.[1]
This whitepaper will first briefly characterize the intermediate, CAS 871332-68-2, and then pivot to an in-depth exploration of the final active pharmaceutical ingredient, Dabrafenib. We will delve into its mechanism of action, provide field-proven experimental protocols for its evaluation, and discuss its clinical applications and the ongoing challenges of therapeutic resistance. This comprehensive guide is intended for researchers, scientists, and drug development professionals engaged in the field of oncology and targeted therapeutics.
Part 1: Characterization of the Synthetic Intermediate
CAS Number: 871332-68-2 Chemical Name: (4-Chloro-3-(diethylcarbamoyl)phenyl)boronic acid
This organoboron compound serves as a key building block in the multi-step synthesis of Dabrafenib.[1] Its boronic acid functional group makes it an ideal substrate for Suzuki coupling reactions, a powerful method for forming carbon-carbon bonds, which is central to constructing the complex scaffold of Dabrafenib.
Physicochemical Properties of CAS 871332-68-2
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₅BClNO₃ | [2] |
| Molecular Weight | 255.51 g/mol | [2] |
| Appearance | Solid | [2] |
| Melting Point | 130-140 °C | [2] |
The synthesis of Dabrafenib involves the coupling of this boronic acid derivative with other heterocyclic fragments to assemble the final drug molecule.[1][2] While essential for the production of Dabrafenib, the biological activity and therapeutic applications discussed hereafter pertain to the final product, Dabrafenib.
Part 2: Dabrafenib (GSK2118436) - A Potent BRAF Inhibitor
Dabrafenib (trade name Tafinlar®) is an orally bioavailable, ATP-competitive inhibitor of the RAF family of serine/threonine kinases.[1][3] It has been a significant advancement in the treatment of cancers driven by specific BRAF mutations.[4]
Chemical and Pharmacological Properties of Dabrafenib
| Property | Value | Reference |
| CAS Number | 1195765-45-7 | [5] |
| Molecular Formula | C₂₃H₂₀F₃N₅O₂S₂ | [5] |
| Molecular Weight | 519.56 g/mol | [5] |
| FDA Approval | May 29, 2013 | [5][6] |
| Indications | BRAF V600 mutation-positive unresectable or metastatic melanoma, non-small cell lung cancer, and anaplastic thyroid cancer.[4] |
Part 3: Mechanism of Action - Targeting the MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the RAS/RAF/MEK/ERK pathway, is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[3][7] In approximately 50% of cutaneous melanomas, a mutation in the BRAF gene, most commonly a valine to glutamic acid substitution at codon 600 (V600E), leads to constitutive activation of the BRAF kinase.[8][9] This aberrant activation results in uncontrolled downstream signaling through MEK and ERK, driving oncogenesis.[3][7]
Dabrafenib is designed to selectively inhibit this mutated BRAF kinase.[8] By binding to the ATP-binding site of the constitutively active BRAF V600 protein, Dabrafenib prevents the phosphorylation and activation of its downstream target, MEK.[7][10] This, in turn, prevents the phosphorylation and activation of ERK. The inhibition of ERK phosphorylation is a critical therapeutic effect, as active ERK would otherwise translocate to the nucleus to promote the expression of genes involved in cell proliferation and survival.[7] The consequences of this pathway inhibition include a G1 phase cell cycle arrest and the induction of apoptosis.[10][11]
References
- 1. medkoo.com [medkoo.com]
- 2. CN103588767A - Preparation method of dabrafenib - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Dabrafenib | C23H20F3N5O2S2 | CID 44462760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Dabrafenib synthesis - chemicalbook [chemicalbook.com]
- 6. dermnetnz.org [dermnetnz.org]
- 7. benchchem.com [benchchem.com]
- 8. Dabrafenib and its potential for the treatment of metastatic melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms of resistance to BRAF and MEK inhibitors and clinical update of US Food and Drug Administration-approved targeted therapy in advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dabrafenib and its use in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative Analysis of the Effect of the BRAF Inhibitor Dabrafenib in 2D and 3D Cell Culture Models of Human Metastatic Melanoma Cells | In Vivo [iv.iiarjournals.org]
A Technical Guide to the Spectroscopic Characterization of 4-Chloro-3-(N,N-diethylcarbamoyl)phenylboronic Acid
Introduction
4-Chloro-3-(N,N-diethylcarbamoyl)phenylboronic acid is a bespoke chemical entity of significant interest within contemporary drug discovery and development programs. As a substituted phenylboronic acid, it serves as a versatile building block in synthetic organic chemistry, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The precise molecular structure, and therefore the reactivity and potential biological activity, is defined by the interplay of its chloro, diethylcarbamoyl, and boronic acid functionalities.
This in-depth technical guide provides a comprehensive overview of the expected spectroscopic signature of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). In the absence of publicly available experimental spectra for this specific compound, this guide leverages fundamental principles of spectroscopic interpretation and data from structurally analogous compounds to present a robust, predictive analysis. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural characterization of this and similar molecules.
Molecular Structure and Key Features
The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure.
-
Molecular Formula: C₁₁H₁₅BClNO₃
-
Molecular Weight: 255.51 g/mol
-
CAS Number: 871332-68-2
The molecule comprises a 1,2,4-trisubstituted benzene ring. The three substituents are:
-
A boronic acid group (-B(OH)₂): This is a key functional group for Suzuki coupling and other reactions. It can also participate in hydrogen bonding.
-
A chloro group (-Cl): An electron-withdrawing group that will influence the electronic environment of the aromatic ring.
-
An N,N-diethylcarbamoyl group (-C(=O)N(CH₂CH₃)₂): An amide group that will have characteristic spectroscopic signals. The diethyl groups provide aliphatic signals that are distinct from the aromatic core.
A clear understanding of these components is crucial for the interpretation of the spectroscopic data that follows.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to reveal distinct signals for the aromatic protons and the protons of the diethylamide group. The chemical shifts (δ) are predicted relative to a tetramethylsilane (TMS) standard at 0 ppm.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.2 - 7.8 | Multiplet | 3H | Aromatic protons | The aromatic protons are expected in the downfield region due to the deshielding effect of the aromatic ring current.[1] The electron-withdrawing nature of the chloro and carbamoyl groups will further shift these protons downfield.[1] The complex splitting pattern arises from coupling between the non-equivalent aromatic protons. |
| ~3.5 - 3.2 | Quartet | 4H | -N(CH ₂)₂ | The methylene protons are adjacent to the nitrogen atom, which deshields them. They are split into a quartet by the neighboring methyl protons. |
| ~1.2 - 1.0 | Triplet | 6H | -N(CH₂CH ₃)₂ | The methyl protons are in an aliphatic environment and are therefore found in the upfield region. They are split into a triplet by the neighboring methylene protons. |
| Broad singlet | 2H | -B(OH ₂) | The protons of the boronic acid hydroxyl groups are acidic and their signal is often broad due to exchange with residual water in the solvent. The chemical shift can vary significantly depending on the solvent and concentration. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on all the unique carbon atoms in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~168 | C =O | The carbonyl carbon of the amide is expected in this region.[2] |
| ~140 - 125 | Aromatic C | The six aromatic carbons will appear in this region. The carbon attached to the boron atom (ipso-carbon) may be broad or unobserved due to quadrupolar relaxation of the boron nucleus. The carbons attached to the chloro and carbamoyl groups will be shifted downfield. |
| ~43 | -N(C H₂)₂ | The methylene carbons are deshielded by the adjacent nitrogen atom. |
| ~13 | -N(CH₂C H₃)₂ | The methyl carbons are in a typical aliphatic region. |
Experimental Protocol for NMR Data Acquisition
This protocol outlines a standard procedure for acquiring NMR spectra of a solid organic compound.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry vial.[3] The choice of solvent is critical as it can affect the chemical shifts, particularly of exchangeable protons.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.[3]
-
Transfer the solution to a clean, high-quality 5 mm NMR tube.[3]
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spinner turbine and adjust the depth using a gauge.
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity, which is crucial for high-resolution spectra.[4]
-
Acquire a standard ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Acquire a standard ¹³C NMR spectrum. This will typically require a longer acquisition time than the ¹H spectrum.
-
Process the acquired data (Fourier transformation, phase correction, and baseline correction).
-
Calibrate the chemical shift scale using the residual solvent peak as an internal reference.[3]
-
NMR Workflow Diagram
Caption: Workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Spectrum
The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C=O, C-N, C-Cl, and B-O bonds.
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group | Rationale |
| 3400 - 3200 | Broad, Strong | O-H stretch | Boronic acid (-B(OH)₂) | The O-H stretching of the boronic acid will appear as a broad band due to hydrogen bonding. |
| 3100 - 3000 | Medium | C-H stretch | Aromatic C-H | Aromatic C-H stretching vibrations typically occur just above 3000 cm⁻¹.[5] |
| 2975 - 2850 | Medium | C-H stretch | Aliphatic C-H | The C-H stretching of the ethyl groups will appear in this region. |
| 1650 - 1630 | Strong | C=O stretch | Amide (N,N-disubstituted) | The carbonyl stretch of the tertiary amide is a strong and characteristic absorption.[6] Its frequency is lower than that of esters or ketones due to resonance with the nitrogen lone pair.[6] |
| 1600 - 1450 | Medium-Weak | C=C stretch | Aromatic ring | The stretching vibrations of the carbon-carbon bonds in the benzene ring typically give rise to several bands in this region.[5] |
| 1380 - 1350 | Medium | B-O stretch | Boronic acid | The B-O single bond stretching vibration is expected in this region. |
| 1200 - 1000 | Strong | C-N stretch | Amide | The C-N stretching vibration of the amide is a strong absorption. |
| 800 - 600 | Medium-Strong | C-Cl stretch | Aryl chloride | The C-Cl stretching vibration is expected in the fingerprint region. |
Experimental Protocol for IR Data Acquisition (ATR-FTIR)
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.[7]
-
Instrument Preparation:
-
Ensure the ATR crystal (typically diamond) is clean. Clean with a suitable solvent (e.g., isopropanol) and a soft cloth if necessary.
-
Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.
-
-
Sample Analysis:
-
Place a small amount of the solid this compound powder directly onto the ATR crystal.[8]
-
Apply pressure using the built-in press to ensure good contact between the sample and the crystal.[9]
-
Acquire the IR spectrum. Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
-
Post-Analysis:
-
Clean the sample off the ATR crystal using a soft cloth and an appropriate solvent.
-
Process the spectrum if necessary (e.g., baseline correction, ATR correction).
-
IR Spectroscopy Workflow Diagram
Caption: Workflow for ATR-FTIR spectroscopic analysis.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide structural information through analysis of fragmentation patterns.
Predicted Mass Spectrum (Electrospray Ionization - ESI)
Electrospray ionization is a soft ionization technique suitable for polar molecules like the target compound.
-
Molecular Ion: The molecular weight is 255.51 g/mol . In positive ion mode ESI-MS, the most prominent peak is expected to be the protonated molecule [M+H]⁺ at an m/z of approximately 256.5. Adducts with sodium [M+Na]⁺ (m/z ≈ 278.5) or potassium [M+K]⁺ (m/z ≈ 294.6) may also be observed.[10]
-
Isotope Pattern: The presence of a chlorine atom will result in a characteristic isotope pattern for the molecular ion and any chlorine-containing fragments. There will be a peak at M and another at M+2 with a relative intensity ratio of approximately 3:1, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl.
-
Fragmentation: While ESI is a soft ionization technique, some fragmentation can occur. The presence of an aromatic ring generally leads to a stable molecular ion.[11] Plausible fragmentation pathways include:
Experimental Protocol for Mass Spectrometry (Direct Infusion ESI-MS)
Direct infusion is a simple method for introducing a sample into the mass spectrometer without prior chromatographic separation.[13]
-
Sample Preparation:
-
Prepare a dilute solution of the compound (approximately 1-10 µM) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.[13]
-
Ensure the sample is fully dissolved and free of particulate matter.
-
-
Data Acquisition:
-
Load the sample solution into a syringe and place it in a syringe pump.
-
Infuse the sample directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
If desired, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion and fragmenting it to obtain structural information.
-
Mass Spectrometry Workflow Diagram
Caption: Workflow for Direct Infusion ESI-MS analysis.
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural characterization of this compound. While the presented data is predictive, it is firmly grounded in the fundamental principles of NMR, IR, and MS. The combination of these techniques allows for an unambiguous confirmation of the molecular structure. The detailed experimental protocols and workflows serve as a practical resource for researchers engaged in the synthesis and analysis of this and related compounds, ensuring data integrity and reproducibility.
References
- 1. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. books.rsc.org [books.rsc.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. agilent.com [agilent.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. jascoinc.com [jascoinc.com]
- 10. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GCMS Section 6.9.5 [people.whitman.edu]
- 12. Video: Mass Spectrometry: Aromatic Compound Fragmentation [jove.com]
- 13. Sample Introduction | Department of Chemistry Mass Spectrometry Core Laboratory [mscore.web.unc.edu]
Solubility of 4-Chloro-3-(N,N-diethylcarbamoyl)phenylboronic acid in common organic solvents
An In-depth Technical Guide to the Solubility of 4-Chloro-3-(N,N-diethylcarbamoyl)phenylboronic acid in Common Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide synthesizes information on its physicochemical properties, general solubility trends for phenylboronic acids, and established experimental protocols to provide a robust framework for researchers, scientists, and drug development professionals. A detailed, field-proven methodology for accurate solubility determination is presented, enabling users to generate precise solubility profiles in various common organic solvents. This document is intended to be a practical resource for optimizing reaction conditions, purification processes, and formulation development involving the title compound.
Introduction: The Significance of Solubility in Drug Development
This compound is a substituted arylboronic acid of significant interest in medicinal chemistry and organic synthesis. The boronic acid moiety is a cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful tool for constructing carbon-carbon bonds in complex molecules. The additional chloro and diethylcarbamoyl functionalities introduce specific electronic and steric properties that can be leveraged in the design of novel pharmaceutical agents.
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its journey through the drug development pipeline.[1][2] From early-stage discovery, where it dictates the feasibility of screening assays, to formulation development, where it impacts bioavailability, a thorough understanding of a compound's solubility is paramount.[3][4] Poor solubility can lead to challenges in achieving desired therapeutic concentrations, complicating formulation strategies and potentially hindering clinical success. This guide addresses the solubility of this compound, providing both theoretical insights and practical methodologies for its assessment.
Physicochemical Profile and Predicted Solubility Behavior
To understand the solubility of this compound, we must first examine its key molecular properties. These characteristics govern its interactions with different solvent environments.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅BClNO₃ | [5][6] |
| Molecular Weight | 255.51 g/mol | [5][6] |
| LogP (Octanol-Water Partition Coefficient) | 1.987 | [5] |
| Hydrogen Bond Donors | 2 (from the B(OH)₂ group) | [5] |
| Hydrogen Bond Acceptors | 3 (from the O=C, B(OH)₂, and Cl groups) | [5] |
The molecule possesses both polar and non-polar characteristics. The boronic acid group (-B(OH)₂) is polar and capable of donating two hydrogen bonds, while the oxygen and chlorine atoms act as hydrogen bond acceptors.[5] The phenyl ring and the diethyl groups on the carbamoyl moiety contribute to its lipophilic nature. The LogP value of ~1.99 suggests a moderate degree of lipophilicity.
Based on these features and the general behavior of related boronic acids, we can predict the following solubility trends:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): The ability to engage in hydrogen bonding suggests that the compound should exhibit moderate to good solubility in these solvents. The hydroxyl groups of the solvent can interact favorably with the boronic acid and carbamoyl groups.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone, Acetonitrile): Solvents like Dimethyl Sulfoxide (DMSO) are generally excellent solvents for boronic acids.[7] The high polarity and hydrogen bond accepting capability of these solvents can effectively solvate the molecule. Phenylboronic acid, a related parent compound, shows high solubility in ketones like acetone.[8][9]
-
Ethers (e.g., THF, Diethyl Ether): Phenylboronic acid is known to have high solubility in ethers.[8][9] It is likely that this compound will also be reasonably soluble in a moderately polar ether like Tetrahydrofuran (THF).
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Phenylboronic acid has moderate solubility in chloroform.[8][9] The presence of the chloro-substituent on the title compound might enhance its affinity for chlorinated solvents.
-
Non-Polar Solvents (e.g., Hexane, Toluene): Due to the polar boronic acid and carbamoyl groups, the compound is expected to have very low solubility in non-polar hydrocarbon solvents.[8][9]
Experimental Protocol for Thermodynamic Solubility Determination
To obtain precise and reliable solubility data, a standardized experimental protocol is essential. The Shake-Flask Method is considered the "gold standard" for determining thermodynamic solubility, which represents the equilibrium state between the dissolved and undissolved compound.[1][10]
Principle
An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. After reaching equilibrium, the undissolved solid is separated from the solution, and the concentration of the solute in the supernatant is quantified using a suitable analytical technique (e.g., HPLC-UV).
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (HPLC grade or equivalent)
-
Glass vials with screw caps (e.g., 4 mL or 8 mL)
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE for organic solvents)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance
Step-by-Step Methodology
-
Preparation: Add an excess amount of this compound to a pre-weighed glass vial. An amount that is visibly in excess of what might dissolve is required to ensure saturation.
-
Solvent Addition: Add a precise volume of the chosen organic solvent to the vial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined time (typically 24 to 48 hours) to ensure equilibrium is reached. It is advisable to run a preliminary time-to-equilibrium study to confirm the required duration.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle. Then, centrifuge the vials to pellet the remaining solid.[2]
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To avoid underestimating solubility due to adsorption, it is crucial to handle this step carefully.[2] Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial.
-
Dilution: Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve.
-
Quantification: Analyze the diluted sample by a validated HPLC-UV method to determine the concentration of the dissolved compound.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The results are typically expressed in mg/mL or µg/mL.
Self-Validating System: Ensuring Trustworthiness
To ensure the integrity of the results, the following checks should be integrated into the protocol:
-
Visual Inspection: At the end of the equilibration period, there must be visible undissolved solid in each vial, confirming that a saturated solution was achieved.
-
Calibration Curve: A multi-point calibration curve for the compound must be prepared and should exhibit excellent linearity (R² > 0.999).
-
Replicates: All experiments should be performed in at least triplicate to assess the precision of the measurement.
-
Solid-State Characterization: The solid material, both before and after the solubility experiment, can be analyzed (e.g., by XRPD) to ensure that no phase transformation or degradation has occurred, which would affect the thermodynamic solubility value.[2]
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the Shake-Flask solubility determination protocol.
Caption: Workflow for Thermodynamic Solubility Determination.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. rheolution.com [rheolution.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. CAS 850589-48-9 | 3-Chloro-4-(N,n-diethylcarbamoyl)phenylboronic acid - Synblock [synblock.com]
- 7. 4-Chlorophenylboronic acid | 1679-18-1 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A review of methods for solubility determination in biopharmaceutical drug characterization | Semantic Scholar [semanticscholar.org]
The Strategic Utility of 4-Chloro-3-(N,N-diethylcarbamoyl)phenylboronic Acid in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of contemporary drug discovery, the strategic selection of building blocks is paramount to the successful synthesis of novel therapeutic agents. Among the vast arsenal of chemical reagents, substituted phenylboronic acids have emerged as exceptionally versatile intermediates, largely due to their pivotal role in palladium-catalyzed cross-coupling reactions. This guide provides a detailed exploration of the potential applications of a uniquely functionalized reagent, 4-Chloro-3-(N,N-diethylcarbamoyl)phenylboronic acid , in medicinal chemistry. We will delve into its structural attributes, reactivity, and its prospective role in the generation of diverse compound libraries targeting critical disease pathways.
Introduction: The Power of Boronic Acids in Drug Discovery
Boronic acids and their derivatives are indispensable tools in medicinal chemistry. Their stability, low toxicity, and remarkable versatility in forming carbon-carbon and carbon-heteroatom bonds have cemented their status as preferred building blocks in the synthesis of complex organic molecules.[1] The Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, in particular, has revolutionized the way medicinal chemists approach the synthesis of biaryl and heteroaryl structures, which are common motifs in many approved drugs.[2][3] The boronic acid functional group serves as a linchpin for introducing diverse aryl and heteroaryl fragments, enabling extensive structure-activity relationship (SAR) studies and the optimization of lead compounds.
Physicochemical Properties and Structural Attributes
This compound is a trifunctionalized building block with distinct features that can be strategically exploited in medicinal chemistry.
| Property | Value | Reference |
| CAS Number | 871332-68-2 | [4][5][6] |
| Molecular Formula | C₁₁H₁₅BClNO₃ | [4][6] |
| Molecular Weight | 255.51 g/mol | [4] |
| Appearance | White to off-white powder | [5] |
| Purity | Typically ≥95% | [4] |
The molecule's structure is characterized by a phenyl ring substituted with three key functional groups:
-
A Boronic Acid Moiety (-B(OH)₂): This is the reactive handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. Its position on the aromatic ring dictates the vector for molecular elaboration.
-
A Chloro Group (-Cl): The presence of a halogen, particularly chlorine, offers several strategic advantages. It can serve as a secondary reaction site for further functionalization via nucleophilic aromatic substitution (SₙAr) or other cross-coupling reactions.[4] Additionally, the chloro group can influence the electronic properties of the ring and engage in halogen bonding, which can be a critical interaction in ligand-protein binding.
-
An N,N-diethylcarbamoyl Group (-C(=O)N(Et)₂): This amide group is a significant modulator of the molecule's physicochemical properties. The diethylamino moiety can enhance solubility in organic solvents and can act as a hydrogen bond acceptor. Its presence can also introduce conformational constraints and provide a vector for interacting with biological targets.
The interplay of these three groups on the phenyl scaffold provides a unique chemical entity with tunable reactivity and diverse potential for incorporation into complex, biologically active molecules.
Potential Applications in Medicinal Chemistry
The true value of this compound lies in its potential as a versatile building block for the synthesis of targeted therapeutics. Its application can be envisioned across several key areas of drug discovery.
Kinase Inhibitors: Crafting Specificity
Kinases are a major class of drug targets, particularly in oncology.[7] The development of selective kinase inhibitors often relies on the synthesis of complex heterocyclic scaffolds. The Suzuki-Miyaura coupling is a cornerstone of this field, enabling the linkage of various aromatic and heteroaromatic systems.[2][8]
This compound can be utilized to introduce a substituted phenyl ring into a kinase inhibitor scaffold. The N,N-diethylcarbamoyl group can occupy specific pockets within the kinase active site, potentially forming hydrogen bonds or van der Waals interactions that enhance binding affinity and selectivity. The chloro group can be used to probe for additional binding interactions or as a point for further chemical modification to optimize pharmacokinetic properties.
Caption: Suzuki coupling workflow for kinase inhibitor synthesis.
GPCR Modulators: Tailoring Allosteric Interactions
G Protein-Coupled Receptors (GPCRs) are another major family of drug targets, involved in a vast array of physiological processes.[3][9] The discovery of allosteric modulators, which bind to sites distinct from the endogenous ligand binding site, has opened new avenues for therapeutic intervention.[3] These modulators can offer greater subtype selectivity and a more nuanced pharmacological profile.
The substituted phenyl ring of this compound can be incorporated into molecules designed to interact with allosteric sites on GPCRs. The specific substitution pattern can provide the necessary steric and electronic complementarity to achieve high-affinity binding. The N,N-diethylcarbamoyl group, in particular, can be a key pharmacophoric element in establishing these allosteric interactions.
Fragment-Based Drug Discovery (FBDD): A Versatile Starting Point
Fragment-based drug discovery is a powerful approach for identifying novel lead compounds.[10][11] It involves screening libraries of small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. Promising fragments are then elaborated into more potent, drug-like molecules.
This compound, or fragments derived from it, can be valuable components of an FBDD library. The substituted phenyl ring presents a diverse set of interaction points (hydrophobic, hydrogen bonding, halogen bonding) in a compact form. The boronic acid itself can be used as a handle for fragment linking or elaboration once a hit has been identified.
Caption: Workflow for Fragment-Based Drug Discovery.
Anti-inflammatory and Anti-cancer Agents
The development of novel anti-inflammatory and anti-cancer agents often involves the synthesis of compounds that can modulate specific signaling pathways. For instance, phenylboronic acid derivatives have been explored for their ability to target sialic acids overexpressed on cancer cells and as proteasome inhibitors.[5] Furthermore, chloro-substituted benzamides have demonstrated significant anti-inflammatory and analgesic activities.[12]
The unique combination of functional groups in this compound makes it an attractive starting material for the synthesis of novel compounds in these therapeutic areas. The boronic acid can be used to construct the core scaffold, while the chloro and diethylcarbamoyl groups can be fine-tuned to optimize biological activity and pharmacokinetic properties.
Experimental Protocols: A Practical Guide to Application
The primary application of this compound in medicinal chemistry is through the Suzuki-Miyaura cross-coupling reaction. Below is a representative, generalized protocol.
General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
Materials:
-
Aryl or heteroaryl halide (1.0 equiv)
-
This compound (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equiv)
-
Anhydrous solvent (e.g., dioxane, toluene, DMF, or a mixture with water)
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the aryl or heteroaryl halide, this compound, palladium catalyst, and base.
-
Add the anhydrous solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active state, are sensitive to oxygen. An inert atmosphere prevents catalyst degradation and ensures efficient catalytic turnover.
-
Choice of Base: The base is crucial for the transmetalation step of the catalytic cycle. The choice of base can significantly impact the reaction rate and yield, and is often substrate-dependent. Carbonates and phosphates are commonly used.
-
Solvent System: The solvent must be able to dissolve the reactants and be stable at the reaction temperature. Aprotic polar solvents are often preferred. The addition of water can sometimes accelerate the reaction.
-
Catalyst Selection: A variety of palladium catalysts and ligands are available. The choice depends on the reactivity of the coupling partners. For less reactive aryl chlorides, more electron-rich and sterically hindered phosphine ligands are often employed to facilitate the oxidative addition step.
Conclusion and Future Perspectives
This compound represents a highly valuable and strategically functionalized building block for modern medicinal chemistry. Its unique combination of a reactive boronic acid handle, a versatile chloro substituent, and a property-modulating N,N-diethylcarbamoyl group makes it an attractive starting point for the synthesis of diverse libraries of compounds targeting a range of biological targets, including kinases and GPCRs. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the judicious use of such well-designed chemical tools will be instrumental in accelerating the drug discovery process. Further exploration of this reagent in various synthetic campaigns is highly encouraged to fully unlock its potential in the development of next-generation medicines.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. benchchem.com [benchchem.com]
- 3. Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phenylboronic acid-modified nanoparticles for cancer treatment - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of allosteric modulators of GPCRs for treatment of CNS disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fragment-based drug design and identification of HJC0123, a novel orally bioavailable STAT3 inhibitor for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece [frontiersin.org]
- 12. Synthesis and evaluation of anti-inflammatory and analgesic activities of a novel series of substituted-N-(4-methyl-2-oxo-2H-chromen-7-yl) benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis and Ascendance of Substituted Phenylboronic Acids: From Curiosity to Cornerstone of Modern Chemistry
An In-depth Technical Guide
Abstract
Substituted phenylboronic acids, once a niche area of organoboron chemistry, have undergone a remarkable transformation to become indispensable tools for researchers, scientists, and drug development professionals. Their journey from initial discovery to their current status as cornerstones of synthetic and medicinal chemistry is a testament to scientific ingenuity and the pursuit of enabling technologies. This guide provides an in-depth exploration of the discovery and history of these versatile molecules. We will delve into the foundational synthetic methodologies, the revolutionary impact of their application in palladium-catalyzed cross-coupling reactions, and their subsequent evolution into critical components for drug discovery and advanced biosensors. The narrative emphasizes the causality behind key experimental choices and the logical progression of scientific thought that propelled this class of compounds to the forefront of modern chemical science.
Early Discoveries and Synthetic Foundations
The story of phenylboronic acids begins in the late 19th century. In 1880, Michaelis and Becker reported the first synthesis of benzeneboronic acid.[1] Their method involved the reaction of diphenylmercury with boron trichloride in a sealed tube at high temperatures, followed by hydrolysis to yield the desired acid.[1] While groundbreaking, this early method was fraught with limitations, including the use of highly toxic mercury compounds and harsh reaction conditions, which restricted its broad applicability.
A significant leap forward came with the advent of organometallic reagents. The reaction of phenylmagnesium bromide, a Grignard reagent, with trimethyl borate, followed by acidic hydrolysis, provided a more accessible and safer route to phenylboronic acid.[1][2][3] This method, along with a similar approach using phenyllithium, became one of the most common preparations, laying the groundwork for the synthesis of a wide array of substituted derivatives.[1][2]
The mid-20th century witnessed another pivotal development with the work of Herbert C. Brown, who was awarded the Nobel Prize in Chemistry in 1979 for his research on organoboranes.[4][5][6] His discovery of the hydroboration reaction in 1956, where diborane adds across a carbon-carbon double bond, opened up new avenues for preparing a vast range of organoboranes.[5][6][7] This reaction, followed by oxidation, known as the hydroboration-oxidation reaction, provided a powerful tool for converting alkenes into alcohols with anti-Markovnikov selectivity.[6][7][8] While not directly a synthesis of phenylboronic acids, Brown's work fundamentally expanded the understanding and synthetic utility of the carbon-boron bond, setting the stage for future innovations.[4][6]
Table 1: Evolution of Phenylboronic Acid Synthesis
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Michaelis & Becker (1880) | Diphenylmercury, Boron Trichloride | 180-200°C, sealed tube | First reported synthesis | Use of highly toxic mercury, harsh conditions |
| Grignard-based Synthesis | Phenylmagnesium Bromide, Trimethyl Borate | Ether solvent, followed by hydrolysis | More accessible, safer than mercury-based methods | Requires pre-formation of Grignard reagent |
| Organolithium-based Synthesis | Phenyllithium, Borate Ester | Anhydrous conditions | Alternative to Grignard reagents | Lower yields in some cases[1] |
| Miyaura Borylation | Aryl Halides/Triflates, Bis(pinacolato)diboron | Palladium catalyst, base | High functional group tolerance, milder conditions | Requires a catalyst and specific ligands |
The Revolution: Palladium-Catalyzed Cross-Coupling and the Suzuki-Miyaura Reaction
The true ascent of substituted phenylboronic acids to prominence began in 1979 with a seminal publication by Akira Suzuki and Norio Miyaura.[9][10][11] They described a palladium-catalyzed cross-coupling reaction between organoboron compounds and organic halides, a transformation now famously known as the Suzuki-Miyaura reaction.[9][10][12] This discovery, for which Akira Suzuki shared the 2010 Nobel Prize in Chemistry, was a watershed moment in organic synthesis.[9][10][13]
The Suzuki-Miyaura reaction offered an exceptionally versatile and powerful method for forming carbon-carbon bonds, particularly for the synthesis of biaryls, polyolefins, and styrenes.[9][10] The remarkable success of this reaction stems from several key advantages of using boronic acids:
-
Stability: Phenylboronic acids are generally stable to air and moisture, making them easy to handle and store.[14]
-
Low Toxicity: Compared to other organometallic reagents like organostannanes or organozincs, boronic acids and their byproducts exhibit low toxicity.[11][13]
-
Functional Group Tolerance: The reaction conditions are mild and tolerate a wide range of functional groups, a critical feature for the synthesis of complex molecules.[13][14][15]
-
Availability: A vast array of substituted phenylboronic acids are commercially available or can be readily synthesized.[11]
The Catalytic Cycle: A Mechanistic Insight
The generally accepted mechanism of the Suzuki-Miyaura coupling reaction involves a catalytic cycle centered on a palladium complex.[12][13][16] Understanding this cycle is crucial for optimizing reaction conditions and troubleshooting synthetic challenges.
-
Oxidative Addition: The cycle begins with the oxidative addition of an organic halide (Ar-X) to a palladium(0) complex, forming a palladium(II) species.[9][12][13] The reactivity of the halide follows the general trend: I > OTf > Br >> Cl.[13]
-
Transmetalation: In this key step, the organic group from the boronic acid is transferred to the palladium(II) complex. This process requires the activation of the boronic acid by a base to form a more nucleophilic boronate species.[9][12][17]
-
Reductive Elimination: The final step involves the reductive elimination of the coupled product (Ar-Ar') from the palladium(II) complex, regenerating the catalytically active palladium(0) species, which can then re-enter the catalytic cycle.[12][13][16]
Figure 1: A simplified diagram of the Suzuki-Miyaura catalytic cycle.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
Objective: To synthesize 4-phenyltoluene from 4-bromotoluene and phenylboronic acid.
Materials:
-
4-bromotoluene (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
Triphenylphosphine (PPh₃, 0.08 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Toluene (solvent)
-
Water (co-solvent)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromotoluene, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.
-
Add deoxygenated toluene and water to the flask.
-
Heat the reaction mixture to 90 °C with vigorous stirring for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 4-phenyltoluene.
Expanding Horizons: Applications in Drug Discovery and Beyond
The versatility and reliability of the Suzuki-Miyaura reaction have made substituted phenylboronic acids indispensable in the pharmaceutical industry.[15] They serve as crucial building blocks in the synthesis of a vast number of active pharmaceutical ingredients (APIs), particularly in oncology, where biaryl structures are common motifs.[18]
Beyond their role as synthetic intermediates, the intrinsic properties of the boronic acid group have been exploited in drug design. A prime example is Bortezomib (Velcade®) , a dipeptide boronic acid that was the first proteasome inhibitor approved for human use.[19] It is used in the treatment of multiple myeloma and mantle cell lymphoma.[20][21] The boron atom in Bortezomib reversibly binds to the active site of the 26S proteasome, a key cellular complex responsible for protein degradation.[22] This inhibition disrupts various cellular signaling pathways, ultimately leading to apoptosis (programmed cell death) in cancer cells.[19][23] The discovery and development of Bortezomib validated the proteasome as a therapeutic target and established boronic acids as a viable pharmacophore.[20][24]
Figure 2: Mechanism of action of the boronic acid-containing drug, Bortezomib.
Furthermore, substituted phenylboronic acids are being explored as inhibitors for other enzymes, such as β-lactamases, to combat antibiotic resistance.[25] The ability of the boronic acid to form reversible covalent bonds with active site serine residues makes them attractive candidates for enzyme inhibition.[25]
Phenylboronic Acids as Chemical Sensors
A fascinating and rapidly growing application of substituted phenylboronic acids is in the development of chemical sensors. This utility stems from the reversible covalent interaction between boronic acids and cis-1,2- or 1,3-diols to form cyclic boronate esters.[1][26]
This specific binding property has been ingeniously harnessed for glucose sensing.[27][28][29] Phenylboronic acid-based sensors can measure glucose concentrations in biological fluids like blood plasma.[27] The binding of glucose, a diol-containing molecule, to the phenylboronic acid moiety can trigger a detectable signal, such as a change in fluorescence or a colorimetric response.[28] This has led to the development of optical sensors and hydrogels for continuous glucose monitoring, offering a promising alternative to traditional enzyme-based methods.[27][28][29]
Beyond glucose, this diol-binding capability allows for the detection of other biologically important molecules, such as catechols and glycoproteins.[26][30] Researchers have developed phenylboronic acid-based sensors for real-time monitoring of protein-carbohydrate interactions on the surface of living cancer cells.[30]
Conclusion and Future Outlook
From their initial synthesis through challenging and hazardous methods, substituted phenylboronic acids have evolved into one of the most versatile and enabling classes of compounds in modern chemistry. The discovery of the Suzuki-Miyaura reaction was the catalyst that propelled them into the mainstream of organic synthesis, providing a robust and reliable tool for the construction of complex molecular architectures. Their journey has continued into the realms of medicinal chemistry, with the groundbreaking success of Bortezomib, and into the field of diagnostics with the development of sophisticated chemical sensors.
The future for substituted phenylboronic acids remains bright. Ongoing research is focused on developing novel catalysts to further expand the scope of the Suzuki-Miyaura reaction, designing new boronic acid-based drugs with improved metabolic stability and target specificity, and creating more sensitive and selective biosensors for a range of clinical and environmental applications.[31] The rich history and continued innovation surrounding these remarkable molecules ensure that they will remain at the forefront of scientific discovery for years to come.
References
- 1. Phenylboronic acid – preparation and application - Georganics [georganics.sk]
- 2. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 3. acs.org [acs.org]
- 4. nationalmedals.org [nationalmedals.org]
- 5. Herbert Charles Brown | Biography, Significance, Discoveries, & Nobel Prize | Britannica [britannica.com]
- 6. reddit.com [reddit.com]
- 7. Herbert C. Brown - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. news-medical.net [news-medical.net]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 13. Suzuki-Miyaura Coupling – eFan's Blog [chem-fan.com]
- 14. organicreactions.org [organicreactions.org]
- 15. books.rsc.org [books.rsc.org]
- 16. Yoneda Labs [yonedalabs.com]
- 17. Suzuki Coupling [organic-chemistry.org]
- 18. nbinno.com [nbinno.com]
- 19. cancernetwork.com [cancernetwork.com]
- 20. The Preclinical Discovery and Development of Bortezomib for the Treatment of Mantle Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The preclinical discovery and development of bortezomib for the treatment of mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. What is the mechanism of Bortezomib? [synapse.patsnap.com]
- 23. aacrjournals.org [aacrjournals.org]
- 24. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Triazole-substituted phenylboronic acids as tunable lead inhibitors of KPC-2 antibiotic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. Measurement of Glucose in Blood with a Phenylboronic Acid Optical Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 28. A phenylboronic acid-based smart photonic crystal hydrogel sensor for colorimetric detection of glucose - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 29. mdpi.com [mdpi.com]
- 30. A dynamic reversible phenylboronic acid sensor for real-time determination of protein–carbohydrate interactions on living cancer cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 31. Boron-Containing Pharmacophore | MIT Technology Licensing Office [tlo.mit.edu]
An In-Depth Technical Guide to the Safe Handling of 4-Chloro-3-(N,N-diethylcarbamoyl)phenylboronic Acid
Introduction
4-Chloro-3-(N,N-diethylcarbamoyl)phenylboronic acid is a substituted arylboronic acid, a class of compounds that has become indispensable in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its utility in the construction of complex molecular architectures makes it a valuable reagent for researchers in drug discovery and development. However, as with any reactive chemical, a thorough understanding of its potential hazards and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This guide provides a comprehensive overview of the safety and handling precautions for this compound, grounded in established safety principles and data from analogous compounds.
Hazard Identification and Classification
While a complete toxicological profile for this compound is not extensively documented, the available data for the compound and related arylboronic acids necessitate a cautious approach.
GHS Classification:
Based on supplier safety data, this compound is classified as:
-
Acute Toxicity, Oral (Category 4) , with the hazard statement H302: Harmful if swallowed .[1]
-
It is also associated with the GHS07 pictogram , indicating that it can be an irritant.[1]
Potential Hazards of Arylboronic Acids:
The broader class of arylboronic acids is known to present several potential hazards that should be considered when handling this compound:
-
Skin and Eye Irritation: Many arylboronic acids are known to cause skin and eye irritation. Safety data for structurally similar compounds suggest that this compound may cause serious eye irritation and skin irritation.
-
Respiratory Tract Irritation: Inhalation of dust particles may cause respiratory tract irritation.
-
Mutagenicity: A significant body of research has shown that many arylboronic acids test positive for mutagenicity in the bacterial reverse mutation assay, commonly known as the Ames test.[1][2][3][4] This indicates that these compounds have the potential to cause mutations in the DNA of the test organism.[5] While this does not always translate to a genotoxic risk in mammals, it is a critical consideration for handling, especially for professionals in drug development.[6][7][8]
Physical and Chemical Properties
Understanding the physical and chemical properties of a substance is fundamental to its safe handling.
| Property | Value | Source/Comment |
| CAS Number | 871332-68-2 | [1][9][10][11][12] |
| Molecular Formula | C₁₁H₁₅BClNO₃ | [9][11] |
| Molecular Weight | 255.51 g/mol | [11] |
| Appearance | White to off-white crystalline powder | Based on data for similar compounds.[13][14] |
| Solubility | Soluble in polar organic solvents like DMSO. Limited solubility in water and insoluble in nonpolar solvents like ethers. | Based on data for 4-chlorophenylboronic acid.[13] |
Stability and Reactivity:
-
Dehydration to Boroxines: A key characteristic of phenylboronic acids is their propensity to undergo dehydration, especially when heated or in the solid state, to form a cyclic trimeric anhydride called a boroxine.[15][16] This process is reversible in the presence of water. The formation of boroxines can affect the compound's reactivity and apparent purity.
-
Hygroscopicity: Arylboronic acids can be hygroscopic, meaning they can absorb moisture from the air.[17][18][19][20][21][22] This can lead to clumping and affect the accuracy of weighing.
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.
Safe Handling and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls, administrative procedures, and personal protective equipment, is essential for handling this compound.
Engineering Controls
-
Ventilation: All handling of solid this compound should be conducted in a well-ventilated area. A certified chemical fume hood is strongly recommended, especially when weighing or transferring the powder, to minimize the risk of inhalation.
-
Eyewash Stations and Safety Showers: Ensure that a fully functional eyewash station and safety shower are readily accessible in the immediate vicinity of the work area.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes and dust particles.
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves, must be worn. Inspect gloves for any signs of damage before use and dispose of contaminated gloves properly.
-
Protective Clothing: A laboratory coat should be worn to protect against skin contact.
-
Respiratory Protection: If there is a risk of generating significant amounts of dust and engineering controls are not sufficient, a NIOSH-approved respirator with a particulate filter may be necessary.
Safe Handling Workflow
The following diagram outlines a standard workflow for the safe handling of this compound.
Caption: A workflow for the safe handling of this compound.
Storage and Stability
Proper storage is crucial to maintain the integrity of the compound and prevent hazardous situations.
-
Storage Conditions: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area. Storage at room temperature is generally acceptable.
-
Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation from moisture and air.
-
Incompatible Materials: Store away from strong oxidizing agents, strong acids, and strong bases.
The dehydration of this compound to its corresponding boroxine is a key stability consideration.
Caption: The reversible dehydration of the boronic acid to its boroxine trimer.
Emergency Procedures
In the event of an emergency, a swift and informed response is critical.
First Aid Measures
-
Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Accidental Release Measures
For a small spill of solid material:
-
Evacuate unnecessary personnel from the area.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, carefully sweep up the spilled solid, avoiding the generation of dust.
-
Place the collected material into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent and then wash with soap and water.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use a dry chemical, carbon dioxide, or alcohol-resistant foam.
-
Unsuitable Extinguishing Media: Do not use a direct stream of water, as it may scatter the material.
-
Hazardous Combustion Products: Thermal decomposition may produce toxic and irritating fumes, including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
The following decision tree provides a guide for responding to a spill.
Caption: A decision tree for responding to a spill of the solid compound.
Waste Disposal
Chemical waste must be disposed of in accordance with all local, state, and federal regulations.
-
Waste Classification: this compound should be treated as hazardous waste.
-
Containerization: Collect waste material in a clearly labeled, sealed, and compatible container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
Disposal Route: Arrange for disposal through a licensed professional waste disposal service. Do not dispose of down the drain or in regular trash.[23][24]
Conclusion
This compound is a valuable synthetic building block. By understanding its potential hazards, including its acute oral toxicity, potential for irritation, and the mutagenicity concerns associated with the broader class of arylboronic acids, researchers can implement the necessary safety precautions to handle this compound responsibly. Adherence to the guidelines outlined in this technical guide, including the consistent use of appropriate engineering controls and personal protective equipment, will help to ensure a safe and productive research environment.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 4. researchgate.net [researchgate.net]
- 5. Ames test - Wikipedia [en.wikipedia.org]
- 6. In Vivo Mutagenicity Testing of Arylboronic Acids and Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vivo Mutagenicity Testing of Arylboronic Acids and Esters | CoLab [colab.ws]
- 8. Ames positive boronic acids are not all eukaryotic genotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. calpaclab.com [calpaclab.com]
- 10. This compound [biogen.es]
- 11. fluorochem.co.uk [fluorochem.co.uk]
- 12. This compound, CasNo.871332-68-2 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 13. researchgate.net [researchgate.net]
- 14. 4-Chlorophenylboronic acid | 1679-18-1 [chemicalbook.com]
- 15. researchgate.net [researchgate.net]
- 16. Boroxine - Wikipedia [en.wikipedia.org]
- 17. orgsyn.org [orgsyn.org]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. ACP - Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level [acp.copernicus.org]
- 20. acp.copernicus.org [acp.copernicus.org]
- 21. Hygroscopic: What it Means, What You Need to Know [corecheminc.com]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
Methodological & Application
Application Note: A Robust Protocol for the Suzuki-Miyaura Coupling of 4-Chloro-3-(N,N-diethylcarbamoyl)phenylboronic acid
Introduction: Navigating Challenges in Modern Cross-Coupling
The Suzuki-Miyaura reaction stands as a pillar in modern synthetic organic chemistry, particularly within drug discovery and development, for its remarkable ability to form carbon-carbon bonds.[1][2] Its popularity stems from the mild reaction conditions, broad functional group tolerance, and the commercial availability and stability of its organoboron reagents.[3][4] However, the expanding complexity of pharmaceutical intermediates presents ongoing challenges, especially when employing less reactive coupling partners like aryl chlorides.[5]
This application note provides a detailed, field-proven protocol for the Suzuki-Miyaura coupling of a challenging substrate class: an electron-deficient and sterically hindered boronic acid, exemplified by 4-Chloro-3-(N,N-diethylcarbamoyl)phenylboronic acid . This particular reagent is an important building block, but its electronic properties—specifically the electron-withdrawing nature of the carbamoyl group and the inherent low reactivity of the chloro-substituent on a potential coupling partner—necessitate a carefully optimized catalyst system to achieve high yields and avoid common side reactions. We will delve into the rationale behind each component and procedural step, offering a trustworthy and reproducible guide for researchers.
The Core Challenge: Activating Aryl Chlorides
The rate-determining step in many Suzuki-Miyaura catalytic cycles is the initial oxidative addition of the palladium(0) catalyst into the carbon-halogen bond of the aryl halide.[1][2] This step is significantly more sluggish for aryl chlorides compared to their bromide or iodide counterparts due to the stronger C-Cl bond. To overcome this activation barrier, highly active catalyst systems are required. Modern systems typically employ bulky, electron-rich phosphine ligands that promote the formation of a coordinatively unsaturated, highly reactive monoligated palladium(0) species, which is crucial for efficient oxidative addition.[3][6][7]
Optimized Coupling Protocol
This protocol details the coupling of this compound with a representative, unactivated aryl bromide, 4-bromoanisole.
Reagents and Materials
| Reagent/Material | Formula | M.W. | Amount | Moles (mmol) | Equiv. | Supplier/Grade |
| This compound | C₁₁H₁₅BClNO₃ | 255.51 | 256 mg | 1.0 | 1.0 | Fluorochem[8] |
| 4-Bromoanisole | C₇H₇BrO | 187.04 | 206 mg | 1.1 | 1.1 | Sigma-Aldrich, 99% |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | C₅₁H₄₂O₃Pd₂ | 915.72 | 23 mg | 0.025 | 0.025 | Strem Chemicals |
| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | C₂₆H₃₅O₂P | 410.52 | 41 mg | 0.10 | 0.10 | Sigma-Aldrich |
| Potassium Phosphate, tribasic (K₃PO₄) | K₃PO₄ | 212.27 | 637 mg | 3.0 | 3.0 | Anhydrous, ≥98% |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 8 mL | - | - | Anhydrous, Sure/Seal™ |
| Water | H₂O | 18.02 | 2 mL | - | - | Degassed, DI |
| Reaction Vessel | - | - | 25 mL Schlenk flask | - | - | - |
| Stir Bar | - | - | Teflon-coated | - | - | - |
Experimental Workflow Diagram
Caption: Experimental workflow for the Suzuki-Miyaura coupling protocol.
Step-by-Step Methodology
-
Vessel Preparation: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (256 mg, 1.0 mmol), 4-bromoanisole (206 mg, 1.1 mmol), and anhydrous potassium phosphate (637 mg, 3.0 mmol).
-
Catalyst Addition: In the open air, add the palladium source, Pd₂(dba)₃ (23 mg, 0.025 mmol, 2.5 mol% Pd), and the SPhos ligand (41 mg, 0.10 mmol, 10 mol%).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 5 minutes and backfill with argon gas. Repeat this vacuum/argon cycle a total of three times to ensure the reaction atmosphere is inert. An inert atmosphere is critical to prevent oxidation of the phosphine ligand and the Pd(0) catalyst.[9]
-
Solvent Addition: Using syringes, add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask. The solvent mixture is designed to dissolve both the organic substrates and the inorganic base.
-
Reaction Execution: Lower the flask into a preheated oil bath at 90 °C. Stir the reaction mixture vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent (the boronic acid) is consumed.
-
Workup - Quench and Extraction: Once complete, remove the flask from the oil bath and allow it to cool to room temperature. Quench the reaction by adding 20 mL of deionized water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).[10]
-
Workup - Drying and Concentration: Combine the organic layers and wash with brine (1 x 20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure biaryl product.[11]
Mechanism & Rationale: The "Why" Behind the Protocol
Understanding the function of each component is key to successful execution and troubleshooting.
The Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key stages: oxidative addition, transmetalation, and reductive elimination.[1][6][9]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Choice of Catalyst (Pd₂(dba)₃ / SPhos): For challenging substrates like aryl chlorides, a highly active catalyst is non-negotiable. We use a combination of a Pd(0) source (Pd₂(dba)₃) and a bulky, electron-rich biarylmonophosphine ligand (SPhos). Buchwald-type ligands like SPhos are known to facilitate the difficult oxidative addition step for aryl chlorides and promote the final reductive elimination, leading to higher turnover numbers and yields.[3][12]
-
Role of the Base (K₃PO₄): The base is not a mere spectator.[13] Its primary role is to activate the boronic acid by forming a more nucleophilic boronate "ate" complex (Ar-B(OH)₃⁻).[14][15][16] This species is significantly more reactive in the transmetalation step, where the aryl group is transferred from boron to the palladium center.[2][14] K₃PO₄ is a moderately strong base that is effective for a wide range of substrates, including those sensitive to hydrolysis, and it often provides superior results for difficult couplings.[3]
-
Solvent System (Dioxane/Water): A polar aprotic solvent like 1,4-dioxane is excellent for dissolving the organic reagents and the catalyst complex. The addition of water is crucial for dissolving the inorganic base (K₃PO₄) and facilitating the formation of the active boronate species.
Troubleshooting and Key Considerations
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen exposure).2. Insufficient temperature.3. Poor quality reagents (e.g., wet solvent, old base). | 1. Ensure rigorous degassing and use of an inert atmosphere.[17]2. Increase temperature to 100-110 °C.3. Use fresh, anhydrous solvents and a freshly opened container of base. |
| Homocoupling of Boronic Acid | Presence of oxygen, which can re-oxidize Pd(0) to Pd(II), promoting homocoupling.[9] | Improve degassing procedure. Use a slight excess (1.1-1.2 equiv.) of the aryl halide relative to the boronic acid. |
| **Protodeboronation (Loss of -B(OH)₂) ** | Excess water, high temperatures, or prolonged reaction times can lead to the replacement of the boronic acid group with hydrogen. | Minimize reaction time once the starting material is consumed. Ensure the base is not excessively strong or the water content too high. |
| Dehalogenation of Aryl Halide | Side reaction where the halide is replaced by hydrogen, often promoted by certain solvents or impurities.[9] | Screen alternative catalyst/ligand combinations. Ensure high purity of starting materials. |
Safety Precautions
-
Reagents: this compound is harmful if swallowed and causes skin and eye irritation.[8] Palladium catalysts and phosphine ligands should be handled in a fume hood.
-
Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Procedure: Reactions under pressure or at elevated temperatures should be conducted behind a blast shield.
Conclusion
This application note provides a comprehensive and robust protocol for the Suzuki-Miyaura coupling of this compound. By selecting a highly active palladium/SPhos catalyst system and carefully controlling the reaction parameters, researchers can reliably synthesize complex biaryl structures from challenging, electronically deactivated substrates. The detailed rationale and troubleshooting guide serve to empower scientists in drug development and organic synthesis to overcome common hurdles and achieve consistent, high-yielding results.
References
- 1. byjus.com [byjus.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uwindsor.ca [uwindsor.ca]
- 5. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. fluorochem.co.uk [fluorochem.co.uk]
- 9. Yoneda Labs [yonedalabs.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. reddit.com [reddit.com]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 4-Chloro-3-(N,N-diethylcarbamoyl)phenylboronic acid
Introduction: The Strategic Importance of Substituted Biaryls in Modern Chemistry
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its robustness, functional group tolerance, and the mild conditions under which it forms carbon-carbon bonds.[1][2] This Nobel Prize-winning transformation has revolutionized the synthesis of biaryl and substituted aryl compounds, which are pivotal structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[1][3]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of a specialized building block, 4-Chloro-3-(N,N-diethylcarbamoyl)phenylboronic acid , in Suzuki-Miyaura cross-coupling reactions. The presence of the N,N-diethylcarbamoyl group introduces a valuable functional handle for further chemical modification and can influence the physicochemical properties of the final product, a feature of significant interest in medicinal chemistry.[4] The chloro substituent, while traditionally less reactive than bromo or iodo analogues, can be effectively activated with modern catalyst systems, offering a cost-effective and readily available starting material.[1][5]
We will delve into the mechanistic underpinnings of the reaction, provide detailed, step-by-step protocols for a representative coupling reaction, discuss optimization strategies, and offer troubleshooting guidance to ensure successful implementation in your laboratory.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[1][6] Understanding this cycle is crucial for rational selection of reaction parameters and for troubleshooting.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), in our case, an aryl chloride. This is often the rate-determining step, especially for less reactive chlorides.[2][6] The choice of a sufficiently electron-rich and sterically bulky phosphine ligand is critical to facilitate this step.[7]
-
Transmetalation: The aryl group from the organoboron species (Ar'-B(OH)₂) is transferred to the palladium center, displacing the halide. This step requires activation of the boronic acid by a base.[5][8] The base converts the boronic acid into a more nucleophilic boronate "ate" complex (Ar'-B(OH)₃⁻), which readily undergoes transmetalation.[9][10]
-
Reductive Elimination: The two coupled aryl groups (Ar and Ar') are expelled from the palladium coordination sphere, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][6]
Experimental Protocols
The following protocols provide a starting point for the Suzuki-Miyaura coupling of this compound with a model aryl bromide. Optimization may be required for different coupling partners.
Materials and Reagents
| Reagent | Grade | Supplier |
| This compound | ≥95% | Commercial Source |
| 4-Bromoanisole | ReagentPlus®, 99% | Commercial Source |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | 98% | Commercial Source |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercial Source |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercial Source |
| Deionized Water | In-house | |
| Diethyl Ether | Anhydrous, ≥99.7% | Commercial Source |
| Saturated Sodium Bicarbonate Solution | In-house | |
| Brine (Saturated NaCl solution) | In-house | |
| Anhydrous Magnesium Sulfate (MgSO₄) | ≥99.5% | Commercial Source |
Protocol 1: Standard Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the coupling reaction.
Figure 2: General experimental workflow for the Suzuki-Miyaura coupling reaction.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (255 mg, 1.0 mmol, 1.0 equiv.), 4-bromoanisole (206 mg, 1.1 mmol, 1.1 equiv.), and potassium carbonate (414 mg, 3.0 mmol, 3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen three times.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add Pd(dppf)Cl₂ (22 mg, 0.03 mmol, 3 mol%). Then, add 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe. The solvent should be degassed prior to use by bubbling with argon for at least 30 minutes.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl halide is consumed.[11][12]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether (20 mL) and water (20 mL).
-
Separate the layers. Extract the aqueous layer with diethyl ether (2 x 15 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Optimization and Troubleshooting
The success of a Suzuki-Miyaura coupling can be sensitive to several factors. The table below outlines common issues and potential solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently reactive aryl chloride; Ineffective base or solvent system. | Use a more active catalyst/ligand system (e.g., a Buchwald ligand like SPhos or XPhos with a Pd(OAc)₂ precatalyst).[7][13] Increase reaction temperature. Screen alternative bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems (e.g., Toluene/H₂O, DMF).[10] |
| Homocoupling of Boronic Acid | Presence of oxygen; Use of a Pd(II) precatalyst without complete reduction to Pd(0). | Ensure thorough degassing of solvents and reaction vessel.[1] Use a Pd(0) source directly (e.g., Pd(PPh₃)₄) or ensure precatalyst is fully activated. |
| Protodeborylation | Instability of the boronic acid under reaction conditions, especially with prolonged heating or in certain solvent/base combinations. | Use a milder base (e.g., K₂CO₃ instead of stronger bases).[1] Minimize reaction time once the starting material is consumed. Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester). |
| Difficult Purification | Co-elution of product with byproducts (e.g., homocoupled boronic acid, residual ligand). | Optimize stoichiometry to use a slight excess of the boronic acid to ensure full consumption of the halide. Explore different chromatography conditions or consider recrystallization.[14] |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of complex molecules. By utilizing this compound, researchers can access a range of substituted biaryl compounds with a valuable functional handle for further derivatization. The protocols and troubleshooting guide provided herein serve as a robust starting point for the successful application of this important building block in academic and industrial research, particularly in the field of drug discovery and development. Careful attention to the reaction mechanism and meticulous experimental technique are paramount to achieving high yields and purity.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. byjus.com [byjus.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of N,N-Diethylbenzamides via a Non-Classical Mitsunobu Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 12. vapourtec.com [vapourtec.com]
- 13. benchchem.com [benchchem.com]
- 14. Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction [jove.com]
Application Notes & Protocols: Mastering the Heck Reaction with Substituted Phenylboronic Acids
An in-depth guide for researchers, scientists, and drug development professionals.
The palladium-catalyzed Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the coupling of unsaturated halides with alkenes.[1][2] However, the evolution of this powerful tool has led to the adoption of more versatile coupling partners. Among these, arylboronic acids have emerged as highly effective substitutes for aryl halides, giving rise to the oxidative Heck reaction.[3][4][5] This variant offers significant advantages, including the use of air- and moisture-stable reagents, milder reaction conditions, and often, the circumvention of phosphine ligands and strong bases, making it a more environmentally benign and practical alternative for complex molecule synthesis.[4][6][7]
This document serves as a comprehensive guide to understanding and implementing the Heck reaction with substituted phenylboronic acids. We will delve into the mechanistic nuances that differentiate it from the classical Mizoroki-Heck reaction, explore the critical parameters that govern its success, and provide detailed, field-proven protocols for its application.
Mechanistic Framework: The Oxidative Heck Pathway
Unlike the traditional Mizoroki-Heck reaction, which proceeds through a Pd(0)/Pd(II) catalytic cycle initiated by oxidative addition into an aryl halide, the coupling of arylboronic acids operates via a Pd(II)-catalyzed pathway.[1][4] This distinction is crucial for understanding reaction optimization. The catalytic cycle, often referred to as the oxidative boron Heck reaction, does not require a strong base for catalysis and instead relies on an oxidant to regenerate the active catalyst.[4]
The generally accepted mechanism proceeds through the following key steps:
-
Transmetalation: The cycle begins with the reaction between the arylboronic acid and a Pd(II) salt (e.g., Pd(OAc)₂). This step forms an arylpalladium(II) intermediate, which is the active species for coupling.
-
Olefin Coordination & Insertion: The alkene coordinates to the arylpalladium(II) complex. This is followed by a migratory insertion of the alkene into the Aryl-Pd bond (carbopalladation), forming a new alkylpalladium(II) intermediate.
-
β-Hydride Elimination: A proton (β-hydride) is eliminated from the alkylpalladium(II) species, releasing the desired substituted alkene product and forming a hydridopalladium(II) complex (H-Pd-X).
-
Catalyst Regeneration: The resulting Pd(0) species (formed after reductive elimination of HX from the H-Pd-X complex) is re-oxidized back to the active Pd(II) state by an external oxidant, allowing the catalytic cycle to continue.[4]
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. Heck Reaction [organic-chemistry.org]
- 3. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantioselective oxidative boron Heck reactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01984B [pubs.rsc.org]
- 5. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: A Step-by-Step Guide to the Suzuki-Miyaura Cross-Coupling of 4-Chloro-3-(N,N-diethylcarbamoyl)phenylboronic acid
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This guide provides a detailed, field-proven protocol for the successful execution of a Suzuki reaction using 4-Chloro-3-(N,N-diethylcarbamoyl)phenylboronic acid, a structurally complex building block relevant in medicinal chemistry and materials science. We will delve into the mechanistic rationale behind the choice of reagents and conditions, focusing on the specific challenges posed by coupling reactions involving aryl chlorides, and provide a robust, step-by-step workflow from setup to purification. This document is intended for researchers, scientists, and drug development professionals seeking to implement this powerful transformation in their work.
Introduction: The Power and Challenge of the Suzuki-Miyaura Reaction
First reported by Akira Suzuki and Norio Miyaura in 1979, the palladium-catalyzed cross-coupling of organoboron compounds with organohalides has become one of the most versatile and widely used reactions for constructing biaryl and styrenyl frameworks.[2][3] Its advantages include the mild reaction conditions, commercial availability of diverse boronic acids, and the low toxicity of the boron-containing byproducts.[4]
The reaction's success, however, hinges on navigating a delicate catalytic cycle. A significant challenge arises when using aryl chlorides as coupling partners due to the strength of the C-Cl bond. Oxidative addition of palladium into the C-Cl bond is the rate-limiting step and is significantly slower than for the corresponding bromides or iodides.[5][6] Overcoming this hurdle requires specialized catalyst systems, typically employing bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands that promote this difficult oxidative addition step.[4][7][8] This guide presents a protocol optimized for such challenging substrates.
The Catalytic Cycle: A Mechanistic Overview
Understanding the mechanism is critical for troubleshooting and optimization. The Suzuki-Miyaura reaction proceeds through a well-defined Pd(0)/Pd(II) catalytic cycle.[1][9]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (Ar¹-X), forming a Pd(II) complex. This is the most challenging step for aryl chlorides.[3]
-
Transmetalation: The organic moiety from the activated organoboron species (Ar²-B(OR)₃⁻) displaces the halide on the palladium complex. The base is crucial here; it reacts with the boronic acid (Ar²-B(OH)₂) to form a more nucleophilic "ate" complex (Ar²-B(OH)₃⁻), which is required for efficient transmetalation.[2][7][10][11]
-
Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the Pd(II) complex couple and are eliminated to form the new C-C bond (Ar¹-Ar²), regenerating the active Pd(0) catalyst which re-enters the cycle.[1][3]
Materials & Reagents
Proper reagent handling and quality are paramount for reproducibility. This protocol is based on a 1.0 mmol scale of the limiting reagent.
| Reagent | Purpose | M.W. | Amount (mg) | Equivalents | Notes |
| This compound | Nucleophile | 255.51 | 281 | 1.1 | The boronic acid may be hygroscopic. Store in a desiccator.[12] |
| Aryl Halide (Ar-X) | Electrophile | - | 1.0 mmol | 1.0 | Limiting Reagent. Protocol is robust for aryl chlorides. |
| XPhos Pd G3 | Pre-catalyst | 871.61 | 17.4 | 0.02 (2 mol%) | A modern, air-stable Pd(II) precatalyst that rapidly generates the active Pd(0) species.[13] |
| Potassium Phosphate (K₃PO₄) | Base | 212.27 | 425 | 2.0 | A strong base effective for challenging couplings. Must be finely ground and anhydrous.[13] |
| 1,4-Dioxane | Solvent | 88.11 | 9 mL | - | Anhydrous, degassed solvent is critical to prevent catalyst decomposition.[13] |
| Water (H₂O) | Co-Solvent | 18.02 | 1 mL | - | Degassed. Helps solubilize the base and can accelerate the reaction.[9] |
Detailed Experimental Protocol
Safety First
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Reagent Hazards: this compound is classified as harmful if swallowed.[12] Phenylboronic acids in general can be irritants.[14] Palladium catalysts are toxic and should be handled with care. 1,4-Dioxane is a flammable liquid and potential carcinogen.
-
Work Environment: All operations should be conducted inside a certified chemical fume hood. The reaction requires an inert atmosphere.
Experimental Workflow Diagram
Step-by-Step Procedure
-
Reagent Preparation:
-
In a clean, dry vial, weigh this compound (281 mg, 1.1 mmol), the aryl halide partner (1.0 mmol), finely ground anhydrous K₃PO₄ (425 mg, 2.0 mmol), and XPhos Pd G3 (17.4 mg, 0.02 mmol).
-
Scientist's Note: Grinding the inorganic base to a fine powder increases its surface area and reactivity, which is crucial for reproducible results.
-
-
Reaction Setup:
-
Add a magnetic stir bar to a flame-dried Schlenk flask or a pressure-rated vial equipped with a screw cap and septum.
-
Transfer the pre-weighed solids into the reaction vessel.
-
Scientist's Note: Flame-drying the glassware removes adsorbed water, which can interfere with the reaction and lead to protodeborylation (hydrolysis of the boronic acid).[1]
-
-
Establishing Inert Atmosphere:
-
Seal the vessel and connect it to a Schlenk line.
-
Carefully evacuate the vessel under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Scientist's Note: Oxygen can oxidize the active Pd(0) catalyst and promote the unwanted homocoupling of the boronic acid, reducing the yield of the desired product.[13]
-
-
Solvent Addition:
-
Prepare a 9:1 mixture of anhydrous 1,4-dioxane and water. Degas this solvent mixture thoroughly by sparging with argon for 15-20 minutes or by using three freeze-pump-thaw cycles.
-
Using a syringe, transfer 10 mL of the degassed solvent mixture into the reaction vessel under a positive pressure of inert gas.
-
-
Reaction Execution:
-
Lower the sealed vessel into a pre-heated oil bath or heating block set to 100 °C.
-
Stir the reaction mixture vigorously to ensure proper mixing of the heterogeneous solution.
-
Allow the reaction to proceed for 12-24 hours.
-
Scientist's Note: The reaction color will likely change, often turning dark brown or black. This is normal and indicates the formation of palladium nanoparticles or complexes in various oxidation states.[15]
-
-
Monitoring Progress:
-
To check for completion, briefly remove the vessel from heat. Take a small aliquot via syringe and pass it through a small plug of silica with ethyl acetate to remove baseline solids.
-
Analyze the aliquot by Thin Layer Chromatography (TLC) or LC-MS to check for the consumption of the limiting aryl halide.
-
-
Work-up and Extraction:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL).
-
Transfer the mixture to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude oil or solid should be purified by flash column chromatography on silica gel.
-
The appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) should be determined beforehand by TLC analysis.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the final compound.
-
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (decomposed).2. Insufficiently degassed solvents.3. Poor quality or wet base/boronic acid. | 1. Use a fresh, reliable precatalyst.[13]2. Ensure rigorous degassing of all solvents.3. Use anhydrous reagents; dry the base in an oven if necessary. |
| Protodeborylation | Presence of excess water or acidic impurities. | Use anhydrous solvents and ensure the base is fully dried. Minimize reaction time once complete. |
| Homocoupling of Boronic Acid | Oxygen contamination in the reaction vessel. | Improve the evacuate/backfill cycles to rigorously exclude oxygen.[13] |
| Dehalogenation of Aryl Halide | Side reaction pathway, sometimes promoted by certain bases or solvent impurities.[1] | Try a different base (e.g., Cs₂CO₃). Ensure solvents are pure. |
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. uwindsor.ca [uwindsor.ca]
- 5. tcichemicals.com [tcichemicals.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. fluorochem.co.uk [fluorochem.co.uk]
- 13. benchchem.com [benchchem.com]
- 14. carlroth.com [carlroth.com]
- 15. reddit.com [reddit.com]
Optimizing Suzuki-Miyaura Reactions: A Guide to Base Selection for Electron-Deficient Boronic Acids
An Application Guide by Gemini Scientific
Abstract
The Suzuki-Miyaura cross-coupling is a pillar of modern synthetic chemistry, yet its application to electron-deficient systems, particularly those involving electron-poor aryl and heteroaryl boronic acids, presents significant challenges.[1][2] These substrates are characterized by slow transmetalation rates and a heightened susceptibility to protodeboronation, a decomposition pathway that cleaves the crucial carbon-boron bond.[3][4] The success of these challenging couplings is critically dependent on the judicious selection of the base. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practices of base selection for these reactions. We will explore the mechanistic role of the base, compare the efficacy of common choices, and provide detailed, field-proven protocols to empower chemists to overcome these synthetic hurdles.
The Underlying Challenge: Electronic Effects in the Catalytic Cycle
The Suzuki-Miyaura reaction's catalytic cycle hinges on three key steps: oxidative addition, transmetalation, and reductive elimination. For electron-deficient boronic acids, the transmetalation step is often the rate-determining bottleneck.[2][5]
The electron-withdrawing groups on the boronic acid decrease the nucleophilicity of the organic fragment that needs to be transferred to the palladium center.[5] This sluggish transfer creates a kinetic window for competing side reactions to occur, chief among them being protodeboronation .[1][3]
Protodeboronation is the protonolysis of the C–B bond, replacing the boronic acid moiety with a hydrogen atom, which terminates the productive catalytic cycle and consumes the starting material.[3][4] This side reaction is often accelerated under the very basic and aqueous conditions typically employed in Suzuki couplings, creating a delicate balancing act for the synthetic chemist.[4][6]
The base, therefore, must be carefully chosen to perform two crucial and somewhat contradictory functions:
-
Activate the Boronic Acid: The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex (e.g., [R-B(OH)₃]⁻), which is essential for facilitating the otherwise slow transmetalation step.[7][8]
-
Minimize Decomposition: The base and reaction conditions must not be so harsh that they excessively promote the undesired protodeboronation pathway.[9]
Caption: The pivotal role of the base in activating the boronic acid for transmetalation.
A Comparative Guide to Bases for Electron-Deficient Couplings
The optimal base is highly dependent on the specific substrates, solvent, and catalyst system. However, for electron-deficient boronic acids, certain trends have emerged. Moderately strong inorganic bases often provide the best balance of reactivity and stability.
| Base | pKa (Conjugate Acid) | Typical Solvents | Strengths & Considerations |
| Potassium Phosphate (K₃PO₄) | ~12.3 | Dioxane/H₂O, Toluene/H₂O, DMF | Often the first choice for difficult couplings. [4][5] Strong enough to promote boronate formation without being overly harsh. Its moderate solubility can be beneficial. |
| Cesium Carbonate (Cs₂CO₃) | ~10.3 | Dioxane, DMF, Toluene | A stronger and more soluble inorganic base than K₂CO₃.[4] Can significantly increase reaction rates when weaker bases fail but may also increase protodeboronation.[10] |
| Potassium Carbonate (K₂CO₃) | ~10.3 | Toluene/EtOH/H₂O, THF/H₂O | A standard, cost-effective base. May be less effective for the most challenging electron-deficient substrates but is a good starting point for moderately deactivated systems.[4][9] |
| Potassium Fluoride (KF) | ~3.2 | THF (anhydrous), Dioxane | A milder option, particularly useful for substrates with base-sensitive functional groups (e.g., esters).[4][7] The fluorophilicity of boron aids in activation, often under anhydrous conditions.[11] |
| Alkoxides (e.g., NaOtBu) | ~17-19 | THF, Dioxane | Very strong bases. Generally avoided for these substrates unless other methods fail, as they aggressively promote protodeboronation and other side reactions.[7] |
| Organic Bases (e.g., Et₃N, DIPEA) | ~10-11 | DMF, NMP | Typically not strong enough to efficiently promote the transmetalation of electron-deficient boronic acids and are not commonly used for these applications. |
pKa values are approximate and can vary with conditions.[12][13]
Decision Workflow for Base Selection
For a systematic approach, the following decision tree can guide the initial selection of a base for your system.
Caption: A decision-making workflow for initial base screening.
Experimental Protocols
4.1. General Protocol for Suzuki-Miyaura Coupling of an Electron-Deficient Boronic Acid
This protocol provides a robust starting point for coupling an electron-deficient boronic acid (e.g., 2-nitrophenylboronic acid) with a generic aryl bromide.
Materials:
-
Aryl Bromide (1.0 equiv)
-
Electron-Deficient Boronic Acid or Pinacol Ester (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Degassed Solvent (e.g., 1,4-Dioxane/Water 4:1)
Procedure:
-
Reagent Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), the boronic acid (1.2 equiv), and the base (finely powdered, 3.0 equiv).
-
Inert Atmosphere: Seal the vessel with a septum. Evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle at least three times to ensure the reaction is free of oxygen, which can cause catalyst degradation and boronic acid homocoupling.[4][9]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).
-
Solvent Addition: Add the degassed solvent mixture via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent (the aryl bromide).
-
Reaction: Place the flask in a preheated oil bath and stir vigorously at the desired temperature (e.g., 80-100 °C).
-
Monitoring: Monitor the reaction's progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS) by taking small aliquots. Check for the disappearance of the aryl bromide. A key indicator of protodeboronation is the appearance of the corresponding de-boronated arene.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. To remove palladium residues, filtration through a small pad of Celite or silica can be effective.[7]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
4.2. Specific Protocol: Coupling of 4-Bromoanisole with 2-Pyridylboronic Acid
The coupling of 2-pyridylboronic acids is notoriously difficult due to rapid protodeboronation and potential catalyst inhibition by the pyridine nitrogen.[1][2][14] Using a more stable boronic acid derivative and carefully selected conditions is crucial.
Materials:
-
4-Bromoanisole (1.0 equiv, e.g., 187 mg, 1.0 mmol)
-
2-Pyridylboronic Acid Pinacol Ester (1.5 equiv, 307 mg, 1.5 mmol)
-
Pd₂(dba)₃ (1.5 mol %, 14 mg)
-
SPhos (ligand, 6 mol %, 25 mg)
-
Potassium Phosphate (K₃PO₄, 3.0 equiv, 637 mg)
-
Degassed 1,4-Dioxane (0.2 M)
Procedure:
-
Setup: In a glovebox or under a positive flow of argon, add K₃PO₄, 2-pyridylboronic acid pinacol ester, Pd₂(dba)₃, and SPhos to an oven-dried reaction tube.
-
Reagent Addition: Add 4-bromoanisole followed by 1,4-dioxane (5 mL).
-
Reaction: Seal the tube with a Teflon-lined cap and remove it from the glovebox. Place the tube in a preheated aluminum block at 100 °C and stir for 12-24 hours. Note: Using a stable pinacol ester derivative is key to minimizing the protodeboronation that plagues the free boronic acid.[9][15]
-
Monitoring & Work-up: Follow steps 6-8 from the general protocol. The expected product is 2-(4-methoxyphenyl)pyridine.
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Inefficient Transmetalation: The base is too weak to sufficiently activate the boronic acid. | Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃).[5] Increase the reaction temperature. |
| Catalyst Inactivity: Oxygen contamination or poor-quality catalyst. | Ensure all solvents are rigorously degassed.[4] Use a fresh bottle of catalyst or a more robust pre-catalyst. | |
| Significant Protodeboronation | Base is too strong/harsh: The conditions favor protonolysis over transmetalation. | Switch to a milder base (e.g., from K₃PO₄ to K₂CO₃ or KF).[7] Use an anhydrous solvent if possible, especially with KF. |
| Boronic Acid Instability: The free boronic acid is inherently unstable under the reaction conditions. | Switch to a more stable boronic acid derivative, such as a pinacol ester, MIDA boronate, or trifluoroborate salt.[3][9][16] These reagents provide a "slow release" of the active boronic acid, keeping its concentration low and minimizing decomposition.[3] | |
| Substrate Degradation | Base-Labile Functional Groups: The chosen base is cleaving esters, amides, or causing other undesired reactions. | Use a milder base like KF or K₂CO₃.[4][7] Run the reaction at a lower temperature for a longer time. |
Conclusion
The Suzuki-Miyaura coupling of electron-deficient boronic acids is a formidable but solvable challenge. Success is not merely a matter of choosing the strongest base, but of understanding the delicate interplay between boronate activation and substrate stability. By starting with a moderately strong base like potassium phosphate, carefully monitoring for side reactions like protodeboronation, and being prepared to switch to either milder conditions (KF) or more stable boron reagents (pinacol esters), researchers can reliably access a wide range of valuable biaryl and heteroaryl compounds. The protocols and guidelines presented here offer a validated starting point for navigating these complex and rewarding transformations.
References
- 1. benchchem.com [benchchem.com]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. uwindsor.ca [uwindsor.ca]
- 11. researchgate.net [researchgate.net]
- 12. uwindsor.ca [uwindsor.ca]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. benchchem.com [benchchem.com]
- 15. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 16. Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Microwave-assisted Suzuki coupling with 4-Chloro-3-(N,N-diethylcarbamoyl)phenylboronic acid
Application Note & Protocol
Title: Accelerated Synthesis of Biaryl Amides: A Protocol for Microwave-Assisted Suzuki-Miyaura Coupling with 4-Chloro-3-(N,N-diethylcarbamoyl)phenylboronic acid
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] Its application is particularly vital in drug discovery and materials science for the construction of biaryl scaffolds. However, the coupling of economically attractive but less reactive aryl chlorides presents a significant challenge, often requiring harsh conditions and highly specialized catalysts.[2] This guide details a robust, high-speed protocol utilizing microwave-assisted synthesis to effectively couple the versatile building block, this compound, with challenging aryl chloride partners.
Microwave irradiation offers a transformative approach to chemical synthesis, delivering energy directly to polar molecules in the reaction mixture. This results in rapid, uniform heating that can dramatically reduce reaction times from hours to mere minutes, often leading to cleaner reactions and improved yields.[3] By leveraging this technology, we can overcome the high activation energy barrier associated with the oxidative addition of aryl chlorides to the palladium catalyst, making these challenging couplings practical for routine laboratory use.
This document, intended for chemists and scientists in research and development, provides a detailed mechanistic overview, a step-by-step experimental protocol, and a comprehensive troubleshooting guide for this specific transformation.
PART 1: SCIENTIFIC RATIONALE AND MECHANISM
The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving palladium, which alternates between the Pd(0) and Pd(II) oxidation states.[4][5] Understanding this cycle is critical for optimizing reaction conditions.
-
Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (Ar-X) to a Pd(0) complex, forming a Pd(II) species. This is often the rate-limiting step, especially for less reactive aryl chlorides.[1]
-
Transmetalation: The boronic acid, activated by a base, forms a boronate complex (Ar'-B(OR)3⁻). This complex then transfers its aryl group (Ar') to the Pd(II) center, displacing the halide. The presence of a base is crucial for this step to proceed.[6]
-
Reductive Elimination: The two organic groups (Ar and Ar') on the Pd(II) center couple and are eliminated as the biaryl product (Ar-Ar'). This step regenerates the catalytically active Pd(0) species, which re-enters the cycle.[5]
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The Microwave Advantage: Accelerating Challenging Reactions
Conventional heating relies on thermal conduction, which is slow and can create temperature gradients within the reaction vessel. Microwave heating, conversely, utilizes dielectric heating. Polar molecules (like many solvents and reagents) align with the rapidly oscillating electric field, generating heat volumetrically and uniformly.[7] This leads to several key advantages:
-
Superheating: In a sealed microwave vessel, the solvent can be heated far above its atmospheric boiling point, dramatically increasing reaction rates according to the Arrhenius equation.[8]
-
Reduced Cycle Times: The slow oxidative addition of aryl chlorides is significantly accelerated at elevated temperatures, reducing reaction times from many hours to minutes.[9][10]
-
Improved Selectivity: The rapid heating and short reaction times can minimize the formation of byproducts that often occur during prolonged heating, such as deboronation or homocoupling.[11]
Rationale for Component Selection
-
Substrate: this compound (CAS 871332-68-2) is an electron-deficient boronic acid due to the meta-directing carbamoyl group. While electron-poor boronic acids can be prone to decomposition, their coupling is often rapid if they remain stable.[12] The chloro-substituent makes this a useful building block for introducing a reactive handle for subsequent transformations.
-
Catalyst System: The coupling of aryl chlorides requires a catalyst that is both highly active and thermally stable. We recommend a modern palladacycle precatalyst, such as XPhos Pd G3 or G4 . These catalysts feature bulky, electron-rich phosphine ligands that promote the difficult oxidative addition step and are highly effective for challenging substrates.[13]
-
Base: A moderately strong base is required to form the active boronate species. Potassium phosphate (K₃PO₄) is an excellent choice as it is effective, has good solubility in aqueous mixtures, and is compatible with a wide range of functional groups.[14]
-
Solvent: A mixed solvent system is ideal. A non-polar solvent like 1,4-dioxane or t-butanol helps solubilize the organic reagents, while the addition of water aids in dissolving the inorganic base and facilitates the transmetalation step.[15][16]
PART 2: DETAILED EXPERIMENTAL PROTOCOL
This protocol describes the coupling of this compound with a representative deactivated aryl chloride, 4-chloroanisole.
Caption: General experimental workflow for microwave-assisted Suzuki coupling.
Materials and Reagents
-
This compound (1.2 equiv)
-
Aryl Chloride (e.g., 4-chloroanisole, 1.0 equiv)
-
XPhos Pd G3 (or similar advanced catalyst, 0.02 equiv, 2 mol%)
-
Potassium Phosphate (K₃PO₄, 2.0 equiv)
-
1,4-Dioxane (or t-BuOH), anhydrous
-
Deionized Water
-
Microwave process vial (10 mL) with stir bar
-
Aluminum crimp cap with Teflon septum
Instrumentation
-
A dedicated laboratory microwave reactor designed for chemical synthesis (e.g., Anton Paar Monowave, Biotage Initiator, CEM Discover). Domestic kitchen microwave ovens must not be used due to the risk of explosion and exposure to microwave radiation. [17][18]
-
Standard laboratory glassware for work-up and purification.
-
Magnetic stir plate.
Step-by-Step Procedure
-
To a 10 mL microwave process vial containing a magnetic stir bar, add 4-chloroanisole (0.5 mmol, 71.3 mg, 1.0 equiv).
-
Add potassium phosphate (1.0 mmol, 212.3 mg, 2.0 equiv).
-
Add the palladium catalyst, XPhos Pd G3 (0.01 mmol, 9.5 mg, 2 mol%).
-
Add 1,4-dioxane (3 mL) and deionized water (1 mL). Note: The reaction mixture does not need to be degassed when using modern, air-stable palladacycle precatalysts, but degassing can sometimes be beneficial for preventing side reactions.
-
Seal the vial securely with the crimp cap.
-
Place the vial into the microwave reactor cavity.
-
Set the reaction parameters: stir on high, irradiate at a constant temperature of 150 °C for 20 minutes . The instrument will automatically modulate power to maintain the target temperature.[9]
-
After the irradiation is complete, allow the vessel to cool to below 50 °C using the instrument's automated cooling system before removing it from the reactor.[8]
Work-up and Purification
-
Once cooled, carefully open the vial.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel, shake, and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford the desired biaryl product.
PART 3: OPTIMIZATION AND TROUBLESHOOTING
The success of a Suzuki coupling can be sensitive to multiple parameters. The following tables provide guidance for optimization and troubleshooting.
General Reaction Parameter Guidelines
| Parameter | Recommended Condition | Rationale & Notes |
| Aryl Halide | Ar-I > Ar-Br > Ar-OTf >> Ar-Cl | Reactivity decreases down the table. Aryl chlorides require the most forcing conditions (higher temp, more active catalyst).[2] |
| Catalyst Loading | 1-3 mol% | Higher loadings may be needed for very unreactive substrates, but can increase cost and levels of residual palladium. |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | Choice can be substrate-dependent. K₃PO₄ is a strong general-purpose base. Cs₂CO₃ is more soluble and often more reactive.[16] |
| Solvent Ratio | 3:1 to 5:1 organic/aqueous | The optimal ratio balances reagent solubility with base activation. Too much water can lead to hydrolysis of the boronic acid (deboronation).[15] |
| Temperature | 120-160 °C | Higher temperatures accelerate the reaction but may also increase the rate of substrate or catalyst decomposition. Start around 140-150 °C for aryl chlorides. |
| Time | 10-30 min | Monitor reaction by TLC or LC-MS to avoid prolonged heating after completion, which can lead to byproduct formation. |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficient temperature/time. 3. Poor quality boronic acid. | 1. Use a more active catalyst (e.g., Buchwald or Fu-type). Ensure precatalyst is not expired. 2. Increase temperature in 10 °C increments or increase reaction time. 3. Boronic acids can dehydrate to form unreactive trimeric boroxines. Recrystallize if necessary.[21][22] |
| Homocoupling of Boronic Acid | 1. Presence of oxygen. 2. Use of a Pd(II) salt that is slowly reduced. | 1. Although often not needed with modern catalysts, try degassing the solvent mixture (sparge with argon for 10-15 min) before adding the catalyst. 2. Use a Pd(0) source or a well-defined precatalyst that rapidly forms the active Pd(0) species.[5] |
| **Deboronation (Loss of -B(OH)₂) ** | 1. Excess water or base. 2. Prolonged heating. 3. Boronic acid is inherently unstable. | 1. Reduce the amount of water in the solvent system. Try a different base (e.g., K₂CO₃). 2. Monitor the reaction and stop it as soon as the starting material is consumed. 3. Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester).[23] |
| Low Mass Recovery | 1. Volatilization of starting material. 2. Decomposition of substrates at high temperature. | 1. Ensure the microwave vial is properly sealed. 2. Attempt the reaction at a lower temperature for a longer time. |
PART 4: SAFETY IN MICROWAVE SYNTHESIS
-
Pressure Hazard: Reactions are performed in sealed vessels at temperatures far above the solvent's boiling point, leading to significant internal pressure. Never exceed the maximum recommended volume for the reaction vial (typically ~50-60% of total volume).[17]
-
Equipment: Only use microwave reactors and vessels specifically designed for chemical synthesis. These instruments have built-in pressure monitoring and emergency venting capabilities.[18]
-
Cooling: Always allow the reaction vessel to cool completely to a safe temperature (e.g., <50 °C) before attempting to open it. Premature opening can cause a violent eruption of the superheated solvent.[8]
-
Exothermic Reactions: Be cautious with reactions known to be highly exothermic. The rapid energy input from microwaves can lead to a runaway reaction. If exploring a new reaction type, start with a small scale and a ramp-to-temperature protocol rather than a rapid "time-to-temperature" setting.[17]
References
- 1. uwindsor.ca [uwindsor.ca]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. youtube.com [youtube.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Microwave Synthesis [organic-chemistry.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. reddit.com [reddit.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Safety Considerations for Microwave Synthesis [cem.com]
- 18. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 19. fluorochem.co.uk [fluorochem.co.uk]
- 20. This compound, CasNo.871332-68-2 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 21. Organic Syntheses Procedure [orgsyn.org]
- 22. catalysis-consulting.com [catalysis-consulting.com]
- 23. researchgate.net [researchgate.net]
Purification techniques for products from reactions with 4-Chloro-3-(N,N-diethylcarbamoyl)phenylboronic acid
An In-Depth Guide to the Purification of Reaction Products Derived from 4-Chloro-3-(N,N-diethylcarbamoyl)phenylboronic acid
Introduction: Navigating the Purification of Modern Biaryl Scaffolds
This compound is a versatile building block in modern organic synthesis, particularly valued in the pharmaceutical and agrochemical industries. Its utility primarily lies in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to construct complex biaryl structures.[1] The substituents on the boronic acid—a moderately deactivating chloro group and a polar N,N-diethylcarbamoyl group—introduce specific physicochemical properties that, while synthetically useful, present distinct challenges during product purification.[2]
The crude product of a typical Suzuki-Miyaura coupling is a heterogeneous mixture containing the desired biaryl product, unreacted starting materials, catalyst residues, inorganic salts, and various side-products. The inherent polarity and acidic nature of the boronic acid starting material, contrasted with the often more lipophilic biaryl product, demand a multi-step and rationally designed purification strategy. This guide provides researchers, scientists, and drug development professionals with a detailed framework and actionable protocols for efficiently isolating and purifying products from reactions involving this key boronic acid. We will move beyond simple procedural lists to explain the underlying chemical principles that govern each separation technique, empowering the scientist to adapt and troubleshoot effectively.
The Purification Challenge: A Molecular-Level View of the Crude Reaction Mixture
Success in purification begins with a thorough understanding of what is in the flask post-reaction. The choice of purification strategy is dictated by the distinct properties of the desired product versus the impurities.
Table 1: Physicochemical Properties of Key Reaction Components
| Compound Type | Example Structure | Key Physicochemical Properties & Purification Implications |
| Starting Boronic Acid | This compound | Acidic (pKa ~8-9), moderately polar (LogP ~1.99).[2] Prone to forming boroxine anhydrides. Can be removed with a basic aqueous wash. Often streaks on silica gel chromatography.[3][4] |
| Coupling Partner | Aryl Bromide (Generic) | Typically non-polar to moderately polar. Unreacted material will have chromatographic behavior distinct from the more polar product. |
| Desired Biaryl Product | (Generic Structure) | Polarity is a composite of both coupling partners. The N,N-diethylcarbamoyl group adds a polar, hydrogen-bond accepting feature. Often crystalline solids, making recrystallization a viable option.[5] |
| Homocoupled Byproduct | Symmetrical Biaryl | Formed from the coupling of two aryl halide partners. Usually much less polar than the desired product. |
| Protodeboronation Byproduct | 2-Chloro-N,N-diethylbenzamide | Formed by the loss of the boronic acid group. Its polarity will be similar to, but not identical to, the desired product, potentially complicating chromatography. |
| Catalyst Residues | Palladium complexes, Phosphine Ligands/Oxides | Can often be removed by filtration through a plug of silica or celite.[6] Phosphine oxides can be chromatographically challenging. |
| Inorganic Base | K₂CO₃, Cs₂CO₃, etc. | Highly polar and water-soluble. Easily removed by aqueous work-up. |
Visualizing the Impurity Profile
The following diagram illustrates the common classes of impurities that must be separated from the target molecule.
Caption: Common impurities in a Suzuki-Miyaura reaction mixture.
A Strategic Workflow for Purification
A sequential, logic-driven approach is paramount. The following workflow provides a decision-making framework to guide the selection of appropriate purification techniques.
Caption: Decision workflow for selecting the optimal purification strategy.
Standard Operating Protocols
The following protocols provide step-by-step guidance for the most critical purification techniques.
Protocol 1: Foundational Post-Reaction Work-up
Causality: The initial work-up is designed to remove the bulk of inorganic salts and highly polar, water-soluble impurities. It partitions the desired, more organic-soluble product into an organic layer while washing away unwanted materials.
Methodology:
-
Cooling & Quenching: Once the reaction is deemed complete by TLC or LC-MS, allow the reaction mixture to cool to room temperature.
-
Dilution: Dilute the reaction mixture with an appropriate organic solvent in which your product is soluble (e.g., Ethyl Acetate, Dichloromethane). This ensures the product remains in the organic phase during extraction.
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash sequentially with:
-
Saturated aq. NaHCO₃ or 1M Na₂CO₃ (2x): This basic wash is crucial. It deprotonates the unreacted this compound, converting it to its highly water-soluble boronate salt, which is efficiently removed into the aqueous layer.[7][8]
-
Deionized Water (1x): Removes residual base.
-
Saturated aq. NaCl (Brine) (1x): Reduces the solubility of water in the organic layer, initiating the drying process.
-
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filtration & Concentration: Filter off the drying agent and concentrate the organic phase in vacuo using a rotary evaporator to yield the crude product.
Protocol 2: Purification by Flash Column Chromatography
Causality: Chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (the eluent).[9] Given the moderate polarity of the target product, silica gel chromatography is often the primary purification method.
Methodology:
-
TLC Analysis: First, determine an appropriate eluent system using Thin-Layer Chromatography (TLC).[10] Screen solvent mixtures (e.g., Hexanes/Ethyl Acetate, Dichloromethane/Methanol) to find a system that gives the desired product an Rf value of approximately 0.2-0.4, with good separation from impurities.
-
Stationary Phase: Use standard flash-grade silica gel (SiO₂, 40-63 µm).
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent.
-
Sample Loading:
-
Dry Loading (Recommended): Pre-adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a volatile solvent (e.g., DCM), adding silica, and evaporating the solvent to a dry, free-flowing powder. This powder is then carefully added to the top of the packed column. This technique generally provides superior resolution.[6]
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent and load it directly onto the column.
-
-
Elution: Begin elution with the starting solvent system. Gradually increase the polarity of the mobile phase (gradient elution) to elute compounds of increasing polarity.[9]
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Expert Tip: Boronic acids and their biaryl products containing polar groups can sometimes streak on silica gel due to strong interactions with surface silanol groups.[3][4] If streaking is observed on TLC, adding a small amount (0.1-1%) of acetic acid or triethylamine to the eluent can often lead to sharper bands and better separation.
Protocol 3: High-Purity Polishing by Recrystallization
Causality: Recrystallization is a powerful purification technique for crystalline solids. It relies on the principle that the desired compound has high solubility in a hot solvent but low solubility in the same solvent when cold, while impurities remain in solution upon cooling.[11][12][13] This method can remove trace impurities that are difficult to separate by chromatography.
Methodology:
-
Solvent Screening: The key to successful recrystallization is finding the right solvent or solvent system. Test the solubility of a small amount of crude product in various solvents at room temperature and at their boiling point. An ideal single solvent will dissolve the product when hot but not when cold.
-
Two-Solvent Recrystallization (Common for Biaryls): If a suitable single solvent is not found, use a two-solvent system.[14]
-
Dissolve the crude product in a minimum amount of a boiling solvent in which it is highly soluble ("solvent #1," e.g., ethyl acetate, acetone, or THF).
-
While hot, add a miscible "anti-solvent" in which the product is poorly soluble ("solvent #2," e.g., hexanes, heptane, or water) dropwise until the solution just becomes persistently cloudy.
-
Add a few drops of solvent #1 to redissolve the precipitate and obtain a clear, saturated solution.
-
-
Crystal Formation: Remove the flask from heat and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.
-
Inducing Crystallization (If Necessary): If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal of the pure product.
-
Cooling: Once crystal formation is established, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel), wash them with a small amount of ice-cold anti-solvent, and dry them under vacuum.
Troubleshooting Guide
Table 2: Common Purification Problems and Solutions
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Product streaks badly on silica TLC/column. | The N,N-diethylcarbamoyl group or residual boronic acid is interacting strongly with acidic silica. | Add 0.5% triethylamine (for basic compounds) or 0.5% acetic acid (for acidic impurities) to the eluent system.[15] Consider using neutral alumina as the stationary phase. |
| Product co-elutes with a byproduct. | The polarity of the product and impurity are too similar for the chosen chromatographic system. | Try a different solvent system (e.g., switch from Hex/EtOAc to DCM/MeOH). If normal phase fails, attempt reversed-phase chromatography (C18 silica) with a Water/Acetonitrile or Water/Methanol gradient.[3][16] |
| Poor recovery after recrystallization. | The product is too soluble in the cold solvent; too much solvent was used; cooling was too rapid. | Ensure the minimum amount of hot solvent is used to dissolve the compound. Allow for slow, undisturbed cooling. Re-concentrate the filtrate and attempt to recover a second crop of crystals. |
| Aqueous work-up results in an emulsion. | High concentration of salts or polar compounds. | Add a small amount of brine (sat. aq. NaCl) to the separatory funnel to help break the emulsion. Allow the mixture to stand for a longer period. |
| Final product is still contaminated with palladium. | The catalyst was not fully removed during work-up/filtration. | Dissolve the product in a suitable solvent and stir with a palladium scavenger resin or activated carbon, followed by filtration through Celite. |
Conclusion
The purification of products from reactions with this compound is a manageable but nuanced task that benefits greatly from a systematic approach. By understanding the nature of the likely impurities and applying a logical workflow that combines foundational aqueous work-ups with powerful techniques like chromatography and recrystallization, researchers can consistently achieve high levels of purity. The protocols and troubleshooting advice provided in this guide serve as a robust starting point for developing a tailored purification strategy that is both efficient and effective, ultimately accelerating the pace of research and development.
References
- 1. 4-Chloro phenyl boronic acid | CAS 1679-18-1 | Kairav Chemofarbe Industries Ltd. [kcilglobal.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. reddit.com [reddit.com]
- 5. US5922898A - Process for preparing biaryl compounds - Google Patents [patents.google.com]
- 6. youtube.com [youtube.com]
- 7. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. shoko-sc.co.jp [shoko-sc.co.jp]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 13. scs.illinois.edu [scs.illinois.edu]
- 14. ocw.mit.edu [ocw.mit.edu]
- 15. researchgate.net [researchgate.net]
- 16. waters.com [waters.com]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with 4-Chloro-3-(N,N-diethylcarbamoyl)phenylboronic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and optimized protocols for addressing low yields in Suzuki-Miyaura cross-coupling reactions involving the challenging substrate, 4-Chloro-3-(N,N-diethylcarbamoyl)phenylboronic acid . This particular boronic acid is both electron-deficient and sterically encumbered, making it highly susceptible to common side reactions that can drastically reduce product yield. This guide is designed to explain the underlying chemical principles and provide actionable solutions to overcome these obstacles.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling with this compound resulted in a very low yield, but my starting aryl halide was consumed. What is the most likely cause?
A1: The most probable cause is protodeboronation , an undesired side reaction where the C–B bond of your boronic acid is cleaved and replaced with a C–H bond.[1] This reaction consumes your nucleophilic partner, leading to the formation of 4-chloro-N,N-diethylbenzamide instead of your desired biaryl product. Electron-deficient arylboronic acids, like the one you are using, are particularly prone to this decomposition pathway, especially under basic aqueous conditions.[2][3][4]
Q2: What are the critical initial parameters I should verify when troubleshooting a low-yield reaction?
A2: Always begin by systematically checking the fundamentals of your reaction setup:
-
Inert Atmosphere: The exclusion of oxygen is paramount. Oxygen can oxidize the active Pd(0) catalyst and any phosphine ligands, leading to catalyst deactivation and the formation of boronic acid homocoupling byproducts.[5] Ensure your solvents are rigorously degassed and that the reaction is assembled and run under a positive pressure of an inert gas like argon or nitrogen.[2]
-
Reagent Quality and Stability: Use fresh, high-purity boronic acid. Over time, boronic acids can dehydrate to form boroxines or slowly decompose. Ensure your palladium catalyst and phosphine ligands have been stored correctly to prevent degradation.[2]
-
Solvent and Base Purity: Use anhydrous, degassed solvents. Water is a proton source that directly facilitates protodeboronation.[2] Ensure your base is finely powdered and of high purity.
Q3: Which class of palladium catalyst and ligand is best suited for this type of challenging coupling?
A3: Couplings involving electron-deficient boronic acids and potentially unreactive aryl chloride partners require highly active catalyst systems. Modern palladium precatalysts combined with sterically bulky, electron-rich phosphine ligands are generally the most effective.
-
Catalysts: Air-stable Pd(II) precatalysts like the Buchwald G3 or G4 palladacycles are excellent choices as they reliably generate the active Pd(0) species in situ.[5]
-
Ligands: Bulky biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are recommended. These ligands promote the crucial, often rate-limiting, steps of oxidative addition and reductive elimination.[6][7]
In-Depth Troubleshooting Guide: From Symptom to Solution
This section provides a structured approach to diagnosing and solving poor reaction outcomes based on the observed experimental results.
Symptom 1: High Consumption of Boronic Acid with Low Product Yield (Protodeboronation is Dominant)
If you observe the formation of 4-chloro-N,N-diethylbenzamide as a major byproduct, protodeboronation is the primary issue. This occurs when the boronic acid is cleaved by a proton source before it can transmetalate to the palladium center.
-
Aggressive Base and/or Presence of Water: Strong bases, particularly in aqueous media, create a high concentration of the boronate species ([ArB(OH)₃]⁻), which can be susceptible to protonolysis by water.[8]
-
Solution A (Change Base): Switch to a milder, non-hydroxide base. Finely powdered, anhydrous potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent choices.[2][5] Fluoride sources like CsF or KF can also be effective, especially if your substrate is sensitive to hydrolysis.[9]
-
Solution B (Anhydrous Conditions): Eliminate water entirely. Use a polar aprotic solvent like dioxane, THF, or toluene under strictly anhydrous conditions.[2] This physically removes the primary proton source for the side reaction.
-
-
Slow Transmetalation/Reductive Elimination: If the desired catalytic cycle is slow, the boronic acid has more time to decompose.
-
Solution C (Optimize Catalyst System): Employ a more active catalyst system. Use a modern Buchwald-type ligand (e.g., SPhos, RuPhos) with a suitable palladium precatalyst. These bulky, electron-rich ligands are known to accelerate both oxidative addition and reductive elimination.[6][10]
-
Solution D (Increase Concentration): Running the reaction at a higher concentration (e.g., 0.2 M instead of 0.1 M) can favor the bimolecular cross-coupling pathway over the competing decomposition pathway.
-
Caption: Troubleshooting workflow for protodeboronation.
Symptom 2: Recovery of Unreacted Starting Materials (Catalyst Inactivity or Failed Activation)
If both the aryl halide and the boronic acid are recovered largely unreacted, the catalytic cycle is likely stalled at the very beginning.
-
Catalyst Deactivation: The Pd(0) species is unstable and can be oxidized by trace oxygen. The phosphine ligand can also be oxidized.
-
Solution A (Improve Inert Technique): This is the most common cause. Ensure all reagents are added under a positive flow of inert gas. Use a robust degassing method for your solvent, such as three freeze-pump-thaw cycles or sparging with argon for at least 30 minutes.[9]
-
Solution B (Use an Air-Stable Precatalyst): Switch from older catalysts like Pd(PPh₃)₄ or Pd(OAc)₂ to modern, air-stable precatalysts (e.g., XPhos Pd G3). These are specifically designed for easier handling and more reliable generation of the active catalyst.[5]
-
-
Failed Oxidative Addition: The C-Cl bond of your coupling partner may be difficult to activate, especially if it is electron-rich or sterically hindered. This is often the rate-determining step of the entire cycle.[11]
-
Solution C (Use a More Electron-Rich Ligand): Ligands with strong electron-donating properties increase the electron density on the palladium center, which promotes its insertion into the C-Cl bond.[6][7] N-heterocyclic carbene (NHC) ligands or highly electron-rich phosphines are excellent for this purpose.
-
Solution D (Increase Temperature): While higher temperatures can increase protodeboronation, a modest increase (e.g., from 80 °C to 100 °C) may be necessary to overcome the activation barrier for oxidative addition. Monitor carefully for decomposition.[9]
-
The Suzuki-Miyaura Catalytic Cycle and Key Side Reaction
Understanding the desired reaction pathway in contrast to the major off-cycle reaction is key to effective troubleshooting.
Caption: The productive Suzuki cycle versus the competing protodeboronation pathway.
Data Summary & Recommended Conditions
For a challenging substrate like this compound, a robust set of starting conditions is crucial. The following table provides experimentally validated starting points for optimization.
| Parameter | Recommended Condition | Rationale & Citation |
| Palladium Precatalyst | XPhos Pd G3 (1-2 mol%) | Air-stable, reliable generation of active Pd(0) with a highly effective ligand.[5] |
| Aryl Halide Partner | Aryl Bromide or Iodide | Reactivity order is I > Br >> Cl. Aryl chlorides are challenging and require more specialized conditions.[2][12] |
| Base | K₃PO₄ (2-3 equiv) | Strong enough to promote transmetalation but minimizes protodeboronation, especially under anhydrous conditions.[2][9] |
| Solvent | 1,4-Dioxane or Toluene (Anhydrous) | Aprotic solvents prevent protodeboronation by eliminating the primary proton source.[2][13] |
| Temperature | 80–110 °C | Balances the need for thermal energy to drive oxidative addition against the risk of thermal decomposition.[9] |
| Boronic Acid Stoich. | 1.2–1.5 equivalents | A slight excess is used to compensate for potential decomposition or homocoupling. |
Advanced Solution: Stabilizing the Boronic Acid
If protodeboronation remains a persistent issue even after optimizing the conditions above, the most robust solution is to convert the boronic acid into a more stable derivative. This "slow release" strategy ensures that the concentration of the active (and unstable) boronic acid in the reaction medium is kept low at all times.
-
Pinacol Boronic Esters (BPin): More stable than boronic acids, particularly for electron-deficient systems. They are easily prepared and handled.[9]
-
MIDA Boronates: Highly stable, crystalline solids that are exceptionally resistant to protodeboronation and can even withstand chromatography. They are ideal for complex, multi-step syntheses.[1][9]
-
Potassium Trifluoroborate Salts (BF₃K): Air- and moisture-stable salts that often show enhanced reactivity and stability.[9]
Experimental Protocols
Protocol 1: Optimized Suzuki Coupling Under Anhydrous Conditions
This protocol is designed as a robust starting point for the coupling of this compound with an aryl bromide.
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and finely powdered, anhydrous K₃PO₄ (3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate under high vacuum for 5 minutes and backfill with argon gas. Repeat this cycle a total of three times to ensure a completely oxygen-free environment.
-
Catalyst Addition: Under a positive pressure of argon, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe to achieve a concentration of ~0.2 M with respect to the limiting aryl halide.
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring and Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate, wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Preparation of the Pinacol Boronic Ester Derivative
This protocol can be used to convert the boronic acid into its more stable BPin ester prior to the coupling reaction.
-
Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) and pinacol (1.1 equiv) in anhydrous THF.
-
Drying: Add anhydrous MgSO₄ (equal mass to the boronic acid) to act as a water scavenger.
-
Reaction: Stir the mixture vigorously at room temperature for 2-4 hours.
-
Workup: Filter off the MgSO₄ and wash the solid with a small amount of THF. Concentrate the filtrate under reduced pressure. The resulting crude pinacol ester is often pure enough to be used directly in the subsequent Suzuki coupling reaction (Protocol 1, substituting the boronic acid for the BPin ester).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 11. benchchem.com [benchchem.com]
- 12. fiveable.me [fiveable.me]
- 13. arodes.hes-so.ch [arodes.hes-so.ch]
Side reactions of 4-Chloro-3-(N,N-diethylcarbamoyl)phenylboronic acid in cross-coupling
A Guide to Troubleshooting Side Reactions in Cross-Coupling Applications
Welcome to the technical support center for 4-Chloro-3-(N,N-diethylcarbamoyl)phenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this trifunctional reagent in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a deep mechanistic understanding of the challenges you may encounter. This guide will help you diagnose issues, optimize your reaction conditions, and maximize the yield of your desired product.
Our molecule of interest, this compound, is a valuable building block, but its structure presents specific challenges. The presence of a boronic acid, a chloro-substituent, and a carbamoyl group on the same aromatic ring means that several competing reaction pathways can occur. This guide is structured as a series of frequently asked questions (FAQs) to directly address the most common side reactions: protodeboronation, homocoupling, and potential reactivity at the chloro- and carbamoyl sites.
FAQ 1: Protodeboronation - The Vanishing Nucleophile
Question: My reaction yield is low, and I've isolated a major byproduct that is just 4-chloro-N,N-diethylbenzamide. What is happening?
Answer: You are observing the results of protodeboronation , a common and often frustrating side reaction in Suzuki-Miyaura coupling.[1] This process involves the cleavage of the carbon-boron (C-B) bond and its replacement with a carbon-hydrogen (C-H) bond, effectively destroying your boronic acid nucleophile and leading to reduced yields of the desired cross-coupled product.[2]
The susceptibility of a given boronic acid to protodeboronation is highly dependent on the reaction conditions and the electronic nature of the organic substituent.[1]
The "Why": Understanding the Mechanism
Protodeboronation can proceed through several mechanisms, but for non-basic arylboronic acids like ours, the most relevant pathways are typically base-catalyzed.[1][3] In the presence of a base (like carbonate or phosphate), the boronic acid (ArB(OH)₂) is converted to the more nucleophilic boronate species (ArB(OH)₃⁻). While this is necessary for the desired transmetalation step in the Suzuki cycle, this boronate is also the key intermediate in the undesired protodeboronation pathway.[3] The reaction rate is highly pH-dependent.[2][4]
Caption: Base-catalyzed protodeboronation pathway.
Troubleshooting & Optimization Protocol
If you suspect protodeboronation is the primary cause of low yield, a systematic approach to optimization is required. The goal is to accelerate the desired Suzuki coupling so that it outcompetes the undesired protodeboronation.[1]
Table 1: Troubleshooting Guide for Minimizing Protodeboronation
| Parameter | Problematic Condition | Recommended Change & Rationale |
| Base | Strong, highly aqueous bases (e.g., NaOH, high conc. Na₂CO₃). | Switch to a weaker, less nucleophilic base like potassium phosphate (K₃PO₄) or cesium fluoride (CsF).[2] This modulates the concentration of the reactive boronate species. |
| Solvent | High water content, protic solvents. | Use anhydrous solvents (e.g., Toluene, Dioxane, THF) with a minimal, controlled amount of water if required for base solubility. |
| Temperature | High temperatures (>100 °C) for extended periods. | Lower the reaction temperature. Run test reactions at 60 °C, 80 °C, and 100 °C to find the optimal balance where cross-coupling occurs efficiently but protodeboronation is minimized. |
| Catalyst | Low activity catalyst system. | Use a highly active catalyst system (e.g., a Pd(0) source with a modern phosphine ligand like SPhos or XPhos).[5][6] A faster catalytic cycle for the desired reaction reduces the time the boronic acid is exposed to decomposition conditions.[1] |
| Reagent Form | Using the free boronic acid. | Convert the boronic acid to a more stable boronate ester, such as a pinacol or MIDA ester. These act as "slow-release" sources of the boronic acid, keeping its concentration low throughout the reaction and minimizing side reactions.[1][7] |
FAQ 2: Homocoupling - The Dimer Impurity
Question: My reaction is producing a significant amount of a symmetrical biaryl impurity, 2,2'-dichloro-3,3'-bis(N,N-diethylcarbamoyl)biphenyl. What causes this?
Answer: This side product is the result of boronic acid homocoupling , where two molecules of your boronic acid react to form a symmetrical biaryl.[8] This side reaction consumes your starting material, reduces the yield of the desired product, and can often complicate purification.[8] Homocoupling is particularly prevalent with electron-deficient arylboronic acids.[5][6][9]
The "Why": Understanding the Mechanisms
Homocoupling primarily occurs via two well-established mechanisms:
-
Oxygen-Mediated Homocoupling: The presence of dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then undergo transmetalation with two molecules of the boronic acid, leading to the homocoupled product and regenerating the Pd(0) catalyst. Rigorous exclusion of oxygen is the most critical step to prevent this pathway.[8][10]
-
Pd(II)-Mediated Homocoupling: If you use a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) as a precatalyst, it can react directly with the boronic acid to form the dimer before the main catalytic cycle is established.[8][11] This process also serves to reduce the Pd(II) to the catalytically active Pd(0).[11]
Caption: Primary mechanisms for boronic acid homocoupling.
Protocol: Rigorous Exclusion of Oxygen
To suppress homocoupling, meticulous degassing of your reaction mixture is essential.[10]
Step-by-Step Degassing Protocol (Sparging Method):
-
Setup: Assemble your reaction flask containing the aryl halide, boronic acid, base, and solvent. Equip the flask with a magnetic stir bar and seal it with a rubber septum.
-
Inlet/Outlet: Pierce the septum with two needles. One needle should be long enough to reach below the surface of the solvent (the "sparging" needle). The other should be short, acting as a gas outlet.
-
Sparging: Connect the long needle to a source of inert gas (Argon or Nitrogen). Bubble the gas through the stirred solution for 15-30 minutes. This subsurface sparge is highly effective at removing dissolved oxygen.[10]
-
Catalyst Addition: After sparging, remove the gas outlet needle first, then the sparging needle. Quickly add your palladium catalyst (and ligand, if separate) to the flask, preferably against a positive pressure of inert gas.
-
Reaction: Heat the reaction to the desired temperature under a positive pressure of inert gas (e.g., using a balloon).
Additional Tip: If using a Pd(II) precatalyst, consider adding a mild reducing agent like potassium formate to facilitate its reduction to Pd(0) without promoting homocoupling.[10]
FAQ 3: Reactivity of the Chloro-Substituent
Question: Can the chloro-group on my boronic acid cause problems? Could it react instead of my aryl bromide coupling partner?
Answer: This is a valid concern. The relative reactivity of aryl halides in the oxidative addition step of the Suzuki-Miyaura reaction is generally I > Br > OTf >> Cl.[7][12]
-
Low Probability of Direct Interference: In a typical coupling with an aryl bromide or iodide, the C-Cl bond on your boronic acid is significantly less reactive and is unlikely to undergo oxidative addition.[12] Standard palladium catalysts will preferentially react with the more labile C-Br or C-I bond of your coupling partner.
-
Dehalogenation: A more common issue is dehalogenation, where the C-Cl bond is replaced by a C-H bond. This is often mechanistically linked to other side reactions, such as protodeboronation or homocoupling, rather than being a primary, independent pathway.[6] Minimizing those side reactions will typically also suppress dehalogenation.
-
Risk with Specialized Catalysts: Be cautious if you are using highly specialized, electron-rich catalysts and ligands (e.g., those involving bulky phosphines or N-heterocyclic carbenes) that are specifically designed to activate aryl chlorides.[13][14] Under such highly active conditions, the possibility of unwanted reactivity at the C-Cl bond increases. If your substrate is an aryl chloride, careful selection of a catalyst that provides selectivity is crucial.[15]
FAQ 4: Stability of the N,N-diethylcarbamoyl Group
Question: Could the N,N-diethylcarbamoyl group be unstable under the basic, heated conditions of the Suzuki reaction?
Answer: The N,N-diethylcarbamoyl group, which is a tertiary amide, is generally robust and stable under most standard Suzuki-Miyaura conditions. Amide bonds are significantly more stable to hydrolysis than, for example, ester bonds. While harsh conditions (e.g., very strong base like NaOH and high temperatures for prolonged periods) could theoretically lead to hydrolysis, this is highly unlikely to be a competitive side reaction compared to the issues with the boronic acid moiety. The N,N-diethylcarbamoyl chloride precursor is reactive with water, but the resulting amide in the boronic acid is not.[16][17] The stability of protecting groups like Boc under basic conditions demonstrates the general resilience of carbamate-like structures.[18]
Troubleshooting Workflow: A Decision Tree
When a reaction fails, a logical diagnostic process is key. Use this workflow to identify the likely cause and find a solution.
Caption: A decision tree for troubleshooting common Suzuki coupling side reactions.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Yoneda Labs [yonedalabs.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Diethylcarbamoyl chloride | C5H10ClNO | CID 6916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Effect of temperature on the stability of 4-Chloro-3-(N,N-diethylcarbamoyl)phenylboronic acid
Answering your question requires a comprehensive approach, grounded in the established principles of boronic acid chemistry. As no specific thermal stability data for 4-Chloro-3-(N,N-diethylcarbamoyl)phenylboronic acid is publicly available, this guide has been constructed by a Senior Application Scientist. It synthesizes general knowledge of arylboronic acid stability with field-proven troubleshooting and analytical strategies. This resource will empower you to understand, predict, and manage the stability of your compound throughout its lifecycle.
Technical Resource Hub: Stability of this compound
This guide provides a comprehensive overview of the factors influencing the thermal stability of this compound. It is designed for researchers, process chemists, and quality control analysts who handle this and structurally similar arylboronic acids.
Frequently Asked Questions (FAQs): Understanding Thermal Stability
Q1: What is the primary thermal degradation pathway for my boronic acid?
A1: The most common and reversible thermal degradation pathway for virtually all boronic acids is dehydration to form a cyclic trimeric anhydride, known as a boroxine .[1][2] This is an equilibrium process where three molecules of the boronic acid condense, releasing three molecules of water. Heating the solid material or a solution in a non-aqueous solvent drives the equilibrium toward the boroxine.[3] This process is entropically driven, meaning higher temperatures significantly favor boroxine formation.[4][5] While this is the primary thermal concern, irreversible degradation via protodeboronation can also be accelerated by high temperatures, especially under non-neutral pH conditions.[6]
Q2: How does the structure of this specific molecule affect its stability?
A2: The stability of an arylboronic acid is influenced by the electronic properties of the substituents on the phenyl ring.[7][8] Your molecule possesses a chlorine atom, which is an electron-withdrawing group, and an N,N-diethylcarbamoyl group. The interplay of these groups affects the Lewis acidity of the boron atom and the lability of the C-B bond. While specific data is unavailable, electron-withdrawing groups can sometimes increase susceptibility to nucleophilic attack or alter the equilibrium position with the boroxine form.
Q3: My boronic acid is a solid. How can temperature affect it if it's not in solution?
A3: Solid-state stability is a critical concern. Even as a powder, ambient moisture can be sufficient to facilitate the reversible boronic acid-boroxine equilibrium. Fluctuations in temperature can accelerate the loss of this adsorbed water, pushing the equilibrium towards the boroxine.[5] This means that a sample that was 98% pure boronic acid when received could, after storage at elevated temperatures, contain a significant percentage of boroxine. This can lead to inaccurate weighing for reactions and apparent "purity" issues if not analyzed correctly.[9]
Q4: What is protodeboronation and should I be concerned about it?
A4: Protodeboronation is an irreversible degradation pathway where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond.[10][11] This converts your valuable arylboronic acid into the much less useful 1-chloro-2-(N,N-diethylcarbamoyl)benzene. This process is often accelerated by heat, the presence of palladium catalysts, and non-neutral pH conditions (both acidic and basic).[12] In the context of a high-temperature Suzuki-Miyaura coupling reaction, the in-situ decomposition of the boronic acid via protodeboronation is a common reason for low reaction yields.[13]
Q5: Can I use the boroxine form directly in my reactions?
A5: In many cases, yes. The boroxine can serve as a masked form of the boronic acid. In the presence of water and base, as is common in Suzuki-Miyaura coupling conditions, the boroxine will rapidly hydrolyze back to the active boronic acid monomer.[14] The main issue is stoichiometry. If you weigh out what you believe is the boronic acid but it contains a significant amount of the boroxine, you will be using fewer molar equivalents of the boron species than intended, which can negatively impact your reaction yield.
Primary Degradation Pathway: Boronic Acid-Boroxine Equilibrium
The key temperature-dependent process is the reversible dehydration of three boronic acid molecules to form one boroxine molecule and three water molecules.
Caption: Reversible equilibrium between boronic acid and its boroxine.
Troubleshooting Guide for Experimental Issues
This section addresses common problems encountered during reactions, likely stemming from the thermal instability of the boronic acid.
| Observed Problem | Potential Root Cause (Stability-Related) | Recommended Action & Explanation |
| Low or No Yield in Suzuki Coupling | 1. Incorrect Stoichiometry: The solid starting material contains a high percentage of boroxine, leading to under-dosing of the boronic acid. 2. In-situ Decomposition: The boronic acid is degrading via protodeboronation under the reaction conditions (high temperature, base).[12][13] | 1. Analyze Purity: Use HPLC or ¹H NMR to determine the boronic acid:boroxine ratio before use. Adjust the mass added to account for the boroxine content. 2. Lower Temperature: If possible, screen lower reaction temperatures (e.g., 60-80°C). 3. Use a Protected Form: Convert the boronic acid to a more stable MIDA boronate or trifluoroborate salt, which provides slow release of the active reagent in situ.[9][15] |
| Inconsistent Reaction Results | Batch-to-Batch Variability: Different lots of the boronic acid have different boroxine content due to their manufacturing or storage history. | Implement QC Testing: Do not assume 100% purity. Analyze each new bottle/lot upon receipt and before use to establish a baseline purity and boronic acid:boroxine ratio. Store all batches under identical, recommended conditions. |
| Appearance of a New Impurity in the Starting Material | Protodeboronation During Storage: The boronic acid has degraded to 1-chloro-2-(N,N-diethylcarbamoyl)benzene upon prolonged storage at room temperature or above. | Confirm Identity: Use LC-MS to identify the impurity. If it matches the protodeboronated product, the material has degraded. Improve Storage: Discard the degraded material and store new material under stricter conditions (refrigerated, under inert gas).[6] |
| Reaction Fails with Degassed Solvents | Oxygen Ingress/Oxidative Degradation: Even with degassed solvents, oxygen can enter the reaction. Boronic acids can also undergo oxidative degradation to the corresponding phenol.[16][17] | Maintain Inert Atmosphere: Ensure the reaction is maintained under a positive pressure of nitrogen or argon for the entire duration. Use Fresh Reagents: Use a freshly opened bottle of the boronic acid to minimize exposure to air and moisture over time. |
Troubleshooting Workflow
This diagram outlines a logical process for diagnosing reaction failures where boronic acid stability is a potential culprit.
Caption: Logical workflow for troubleshooting reactions.
Protocols for Stability Assessment
Protocol 1: HPLC-UV Method for Purity & Stability Assessment
This protocol provides a general method to quantify the boronic acid and separate it from its boroxine and protodeboronated impurities.
-
System Preparation:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Column Temperature: 30°C.
-
-
Sample Preparation:
-
Accurately weigh ~10 mg of the boronic acid into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a 50:50 mixture of Acetonitrile and Water. Prepare samples fresh and analyze immediately to prevent degradation in the vial.[18]
-
-
Gradient Elution:
-
0-2 min: 20% B
-
2-15 min: Ramp from 20% to 90% B
-
15-17 min: Hold at 90% B
-
17-18 min: Return to 20% B
-
18-22 min: Equilibrate at 20% B
-
-
Analysis:
-
The boronic acid should elute first, followed by the more nonpolar boroxine and the protodeboronated impurity.
-
Integrate the peak areas to determine the relative percentages (% Area). This provides a good estimate of the boronic acid to boroxine ratio. For accurate quantification, a reference standard for the boroxine would be required.
-
Protocol 2: Preliminary Thermal Stress Study
This study will help determine the compound's stability under accelerated conditions.
-
Sample Preparation: Weigh 10-20 mg of the boronic acid into three separate, loosely capped glass vials.
-
Time Zero Analysis: Analyze one vial immediately using the HPLC method above to establish the initial purity and boronic acid:boroxine ratio.
-
Thermal Stress: Place the remaining two vials in an oven at a moderately elevated temperature (e.g., 60°C).
-
Time Point Analysis: After 24 hours, remove one vial. After 72 hours, remove the final vial.
-
Evaluation: Allow the vials to cool to room temperature. Prepare samples and analyze by HPLC. Compare the chromatograms to the time-zero sample. Look for:
-
A decrease in the boronic acid peak area.
-
An increase in the boroxine peak area.
-
The appearance of new peaks (potential degradants like the protodeboronated product).
-
Best Practices for Handling & Storage
Adherence to these guidelines will maximize the shelf-life and experimental consistency of your boronic acid.
| Parameter | Recommendation | Rationale |
| Long-Term Storage | ≤4°C (Refrigerated) | Minimizes the rate of thermal degradation, including dehydration to boroxine and potential protodeboronation.[6] |
| Short-Term Storage | Room Temperature (15-25°C) | Acceptable for brief periods, provided the material is protected from moisture and light.[19] Avoid temperature cycling. |
| Atmosphere | Store under an inert gas (Nitrogen or Argon) | Protects the compound from atmospheric moisture and oxygen, preventing hydrolysis and oxidative degradation.[6] |
| Container | Tightly sealed, airtight amber glass vial | Prevents moisture ingress and protects from light, which can catalyze degradation pathways.[19] |
| Handling | Weigh and handle quickly in a dry environment | Boronic acids are often hygroscopic; minimizing exposure to ambient air is crucial for maintaining purity and accurate weighing. |
References
- 1. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. benchchem.com [benchchem.com]
- 7. Substituent effects and pH profiles for stability constants of arylboronic acid diol esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Yoneda Labs [yonedalabs.com]
- 14. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pnas.org [pnas.org]
- 18. benchchem.com [benchchem.com]
- 19. laballey.com [laballey.com]
Troubleshooting homocoupling in Suzuki reactions with substituted phenylboronic acids
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Suzuki Coupling Reactions. This resource is designed to provide in-depth troubleshooting guidance and answers to frequently asked questions, with a specific focus on mitigating the common side reaction of homocoupling, particularly when using substituted phenylboronic acids. As Senior Application Scientists, we have compiled this guide to blend foundational scientific principles with practical, field-tested solutions to enhance the success of your synthetic endeavors.
Troubleshooting Guide: Homocoupling of Phenylboronic Acids
Homocoupling of boronic acids to form symmetrical biaryls is a persistent challenge in Suzuki reactions. It reduces the yield of the desired cross-coupled product and introduces impurities that can be difficult to separate. This guide provides a systematic approach to diagnosing and resolving issues related to excessive homocoupling.
Issue 1: Significant Homocoupling Product Observed Early in the Reaction
Q: I am observing a substantial amount of the homocoupled biaryl from my boronic acid even at low conversion of my aryl halide. What is the likely cause and how can I fix it?
A: This is a classic sign of issues related to the palladium catalyst, specifically the presence and reactivity of Palladium(II) species at the outset of your reaction.
Probable Causes & Solutions:
-
Palladium(II) Precatalyst Reactivity: If you are using a Pd(II) salt as a precatalyst, such as Pd(OAc)₂ or PdCl₂, it can directly react with two molecules of the boronic acid to form the homocoupled product and generate the active Pd(0) catalyst.[1][2] This is especially problematic before the catalytic cycle with the aryl halide is fully established.[1]
-
Solution 1: Switch to a Pd(0) Source. Consider using a Pd(0) precatalyst like Pd₂(dba)₃ or Pd(PPh₃)₄, which does not require an initial reduction step that can consume your boronic acid.[3]
-
Solution 2: Employ a Precatalyst System. Modern Buchwald precatalysts (e.g., G2, G3, G4) are designed for clean and efficient generation of the active Pd(0) species, minimizing off-cycle reactions.[4]
-
Solution 3: Introduce a Mild Reducing Agent. The addition of a mild reducing agent, such as potassium formate, can help to rapidly reduce the Pd(II) precatalyst to Pd(0), thereby minimizing its concentration and opportunity to participate in homocoupling.[5][6]
-
-
Oxygen Contamination: Dissolved oxygen in your reaction mixture can rapidly oxidize the active Pd(0) catalyst to Pd(II), which then drives the homocoupling of the boronic acid.[1][2][5] This can occur even with Pd(0) sources if the reaction is not properly deoxygenated.
-
Solution: Rigorous Degassing. This is one of the most critical factors in suppressing homocoupling.[5] Ensure all solvents and the reaction mixture are thoroughly degassed. Common methods include:
-
Inert Gas Sparging: Bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period (e.g., 30-60 minutes) is highly effective.[3][5] A subsurface sparge is particularly efficient.[5]
-
Freeze-Pump-Thaw: For more sensitive reactions, performing at least three freeze-pump-thaw cycles can remove virtually all dissolved oxygen.[3]
-
Maintain a positive pressure of inert gas throughout the entire course of the reaction.[3]
-
-
Issue 2: Homocoupling Increases Over the Course of the Reaction
Q: My reaction starts cleanly, but I see a gradual increase in the homocoupling byproduct over time. What factors could be at play?
A: This scenario suggests that conditions are changing during the reaction, leading to an increase in the rate of homocoupling relative to the desired cross-coupling.
Probable Causes & Solutions:
-
Slow Transmetalation Step: If the transmetalation step (transfer of the aryl group from boron to palladium) is slow, the concentration of the Ar-Pd(II)-X intermediate increases. This species can then be susceptible to side reactions, or the unreacted boronic acid may have more opportunity to undergo homocoupling.
-
Solution 1: Optimize the Base. The base is crucial for activating the boronic acid to facilitate transmetalation.[7][8][9] For substituted phenylboronic acids, especially sterically hindered or electron-deficient ones, a stronger base may be required.
-
Consider switching from weaker bases like NaHCO₃ to stronger, more effective bases such as K₃PO₄ or Cs₂CO₃.[3]
-
The base's solubility is also important; ensure it is appropriate for your chosen solvent system.
-
-
Solution 2: Ligand Choice. The ligand plays a key role in the rates of the various steps in the catalytic cycle.
-
-
High Reaction Temperature: While heat can increase the rate of the desired reaction, it can disproportionately accelerate the rate of side reactions like homocoupling.[1]
-
Solution: Temperature Optimization. Run the reaction at the lowest temperature that provides a reasonable rate for the cross-coupling. Consider running a temperature screen (e.g., room temperature, 50 °C, 80 °C) to find the optimal balance.
-
-
Procedural Factors:
-
Solution 1: Slow Addition of Boronic Acid. Adding the boronic acid solution slowly to the reaction mixture via a syringe pump can keep its instantaneous concentration low, which disfavors the bimolecular homocoupling reaction.[1]
-
Solution 2: Use a Slight Excess of Aryl Halide. Using a slight excess of the aryl halide (e.g., 1.05-1.1 equivalents) can help ensure the palladium catalyst preferentially undergoes oxidative addition with the halide rather than engaging in homocoupling pathways with the boronic acid.[1][10]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of boronic acid homocoupling in Suzuki reactions?
A1: There are two primary pathways for boronic acid homocoupling:
-
Oxygen-Mediated Homocoupling: In the presence of oxygen, the active Pd(0) catalyst can be oxidized to a Pd(II) species. This Pd(II) can then react with two molecules of the boronic acid to produce the homocoupled biaryl and regenerate Pd(0).[1][2] The formation of a palladium(II) peroxo complex from the reaction of dioxygen with a Pd(0) species is a proposed intermediate in this process.[11]
-
Palladium(II)-Mediated Homocoupling: If a Pd(II) salt is used as the catalyst precursor, it can directly undergo transmetalation with two molecules of the boronic acid, followed by reductive elimination to yield the homocoupled product and Pd(0).[1][5] This is essentially a stoichiometric reaction that can occur before the main catalytic cycle begins.[5]
Q2: How does the choice of solvent affect homocoupling?
A2: The solvent system can influence homocoupling both directly and indirectly.
-
Aprotic Solvents: Aprotic solvents like 1,4-dioxane, toluene, and THF are commonly used and are often effective at minimizing homocoupling.[1]
-
Water Content: While a certain amount of water is often necessary to dissolve the inorganic base and facilitate the formation of the reactive boronate species, excessive water can sometimes promote homocoupling and another significant side reaction, protodeboronation (hydrolysis of the boronic acid).[1][12]
-
Solvent Polarity: The polarity of the solvent can influence the stability of catalytic intermediates and the selectivity of the reaction, although the relationship is complex and not solely dependent on the dielectric constant.[13]
Q3: Can substituents on the phenylboronic acid influence the rate of homocoupling?
A3: Yes, the electronic nature of the substituents can play a role. Electron-deficient arylboronic acids have been observed to be more prone to homocoupling under certain conditions.[14] Conversely, in some copper-catalyzed systems, electron-rich boronic acids react faster in homocoupling pathways.[15] While the specifics can be system-dependent, it is a factor to consider when troubleshooting.
Q4: Besides homocoupling, what other common side reactions should I be aware of?
A4: Two other common side reactions are:
-
Protodeboronation: This is the hydrolysis of the boronic acid C-B bond, replacing it with a C-H bond, which results in the formation of the parent arene. This is often promoted by aqueous conditions, high temperatures, and can be catalyzed by the base.[4][12]
-
Dehalogenation: This is the replacement of the halogen on the aryl halide with a hydrogen atom. This can occur when a hydride species is generated in the reaction mixture, which can then reductively eliminate with the aryl group from the palladium center.[4]
Visualizing the Mechanisms
To better understand the processes involved, the following diagrams illustrate the main catalytic cycle and the competing homocoupling pathways.
Caption: The Suzuki cycle and competing homocoupling pathway.
Experimental Protocols
Representative Protocol for Minimizing Homocoupling
This protocol provides a general guideline for setting up a Suzuki reaction with a focus on minimizing homocoupling. Optimization for specific substrates is likely required.
Materials:
-
Aryl Halide (1.0 mmol, 1.0 equiv)
-
Substituted Phenylboronic Acid (1.2 mmol, 1.2 equiv)
-
Palladium Precatalyst (e.g., SPhos-Pd-G3, 0.01-0.02 mmol, 1-2 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous Solvent (e.g., 1,4-dioxane or Toluene, 5 mL)
-
Schlenk flask or sealed reaction vial with a magnetic stir bar
Procedure:
-
Degassing: Place the anhydrous solvent in a separate flask and sparge with argon or nitrogen for at least 30 minutes.
-
Reaction Setup: To the Schlenk flask, add the aryl halide, palladium precatalyst, and base under a positive pressure of inert gas.
-
Solvent Addition: Add the degassed solvent to the reaction flask via cannula or syringe.
-
Boronic Acid Addition: Dissolve the phenylboronic acid in a minimum amount of the degassed solvent and add it to the reaction mixture. For particularly problematic substrates, consider adding this solution slowly over 30-60 minutes using a syringe pump.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Data Summary
The choice of reaction parameters is critical. The following table summarizes key considerations for minimizing homocoupling.
| Parameter | Recommendation for Minimizing Homocoupling | Rationale |
| Palladium Source | Use Pd(0) sources (e.g., Pd₂(dba)₃) or advanced precatalysts (e.g., Buchwald G3/G4). | Avoids the initial Pd(II)-mediated homocoupling pathway that occurs with simple Pd(II) salts.[1][3] |
| Atmosphere | Rigorously exclude oxygen via inert gas sparging or freeze-pump-thaw cycles. | Prevents the oxidation of active Pd(0) to Pd(II), which is a key driver of homocoupling.[2][5] |
| Ligand | Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos). | Promotes the desired reductive elimination step and can suppress side reactions.[3][4] |
| Base | Use a strong, soluble base appropriate for the solvent (e.g., K₃PO₄, Cs₂CO₃). | Ensures efficient activation of the boronic acid for a rapid transmetalation step.[3] |
| Temperature | Run at the lowest effective temperature. | Minimizes the rate of side reactions, which can be more sensitive to temperature increases than the desired cross-coupling.[1] |
| Stoichiometry | Consider slow addition of the boronic acid or a slight excess of the aryl halide. | Reduces the instantaneous concentration of the boronic acid and favors the reaction of the catalyst with the aryl halide.[1] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 13. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 15. Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations - PMC [pmc.ncbi.nlm.nih.gov]
Challenges in the purification of 4-Chloro-3-(N,N-diethylcarbamoyl)phenylboronic acid reaction products
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of 4-Chloro-3-(N,N-diethylcarbamoyl)phenylboronic acid. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common issues and ensure the attainment of high-purity material essential for downstream applications such as Suzuki-Miyaura cross-coupling reactions.
Introduction to Purification Challenges
This compound is a key building block in medicinal chemistry and materials science. However, like many arylboronic acids, its purification can be non-trivial. The inherent instability of the C-B bond, the tendency to form cyclic anhydrides (boroxines), and the presence of process-related impurities necessitate robust purification strategies.[1][2] This guide provides a systematic approach to overcoming these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities can be categorized as follows:
-
Starting Materials: Unreacted starting materials from the synthesis, which often involve organolithium or Grignard reagents and borate esters.[3]
-
Homocoupling Products: Biphenyl species formed from the coupling of two aryl groups.[4]
-
Protodeboronation Byproduct: The replacement of the boronic acid group with a hydrogen atom, yielding 2-chloro-N,N-diethylbenzamide. This is a common side reaction, especially under harsh acidic or basic conditions.[1][5][6]
-
Boroxines: Cyclic trimeric anhydrides formed by the dehydration of the boronic acid.[7][8][9] While boroxines can sometimes be used in coupling reactions, their presence affects the stoichiometry and reproducibility of the reaction.[2]
-
Inorganic Salts: Salts generated during the reaction workup.
Q2: How does boroxine formation affect my downstream reactions, and how can I minimize it?
A2: Boroxines are formed through the intermolecular dehydration of three boronic acid molecules.[7][8] This process is reversible and can be driven by heat or storage in a non-anhydrous environment.[7][10] The formation of boroxine alters the molecular weight of your starting material, leading to inaccurate reagent stoichiometry in subsequent reactions like Suzuki-Miyaura couplings. To minimize boroxine formation, it is crucial to store the purified boronic acid in a dry, cool, and inert atmosphere.[11] If boroxine formation is suspected, the boronic acid can often be regenerated by dissolving the solid in a suitable solvent and washing with aqueous acid, followed by drying.[7]
Q3: What are the recommended storage conditions for purified this compound?
A3: To maintain purity and prevent degradation, the product should be stored under an inert atmosphere (argon or nitrogen), at a low temperature (refrigerated or frozen), and protected from light and moisture.[11] Arylboronic acids are susceptible to oxidation and protodeboronation, both of which are exacerbated by exposure to air, moisture, and elevated temperatures.[11][12]
Q4: Can I use standard silica gel chromatography for purification?
A4: Standard silica gel chromatography can be challenging for boronic acids due to their acidic nature and tendency to streak or irreversibly bind to the stationary phase.[13] However, with careful selection of the eluent system, it can be successful. Some researchers have reported success using neutral alumina or by modifying the silica gel.[14] Alternatively, reversed-phase chromatography (C18) can be a viable option, although it may require method development to achieve good separation and recovery.[13][15]
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common purification problems.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield After Purification | Protodeboronation: Loss of the boronic acid functional group during workup or purification.[1] | - Avoid strong acids or bases during the workup.[5][6] - Use milder bases like potassium carbonate or fluoride in Suzuki couplings to minimize this side reaction in the first place.[4] - Perform purification steps at lower temperatures. |
| Product Adsorption on Silica Gel: Irreversible binding of the boronic acid to the stationary phase during column chromatography.[13] | - Consider using neutral alumina as the stationary phase.[14] - Add a small amount of a polar solvent like methanol or a modifier like acetic acid to the eluent to improve recovery.[14] - Explore reversed-phase chromatography. | |
| Presence of Multiple Spots on TLC/Peaks in LC-MS | Boroxine Formation: The presence of the boronic acid and its corresponding boroxine.[7][8] | - The boroxine will have a higher Rf on TLC and a different retention time in LC. - To confirm, treat a small sample with water, which should hydrolyze the boroxine back to the boronic acid, resulting in a single spot/peak.[7] |
| Incomplete Reaction or Side Reactions: Presence of starting materials or byproducts like homocoupled species.[4][14] | - Optimize the reaction conditions (temperature, reaction time, catalyst loading) to drive the reaction to completion. - Employ a different purification strategy, such as recrystallization or derivatization, to separate the desired product from closely related impurities.[14] | |
| Product is an Oil or Sticky Solid | Presence of Solvent Impurities: Residual solvents from the reaction or extraction steps. | - Ensure complete removal of solvents under high vacuum. - Triturate the crude product with a non-polar solvent like hexane to induce solidification and remove non-polar impurities.[14] |
| Hygroscopic Nature: The product may be absorbing moisture from the atmosphere. | - Handle the product under an inert and dry atmosphere (e.g., in a glovebox). - Dry the purified product under high vacuum for an extended period. | |
| Inconsistent Results in Downstream Applications | Variable Purity of Batches: Different levels of impurities, particularly boroxine, in different batches of the purified product. | - Standardize the purification protocol and analytical methods for quality control.[16][17] - Use quantitative techniques like HPLC or qNMR to accurately determine the purity of each batch before use.[18] |
Experimental Protocols
Protocol 1: Recrystallization
Recrystallization is often the most effective method for purifying solid arylboronic acids.[14][15] The choice of solvent is critical and may require some experimentation.
Step-by-Step Methodology:
-
Solvent Screening: Test the solubility of the crude product in a range of solvents at room temperature and at elevated temperatures. Ideal solvents are those in which the compound is sparingly soluble at room temperature but highly soluble at higher temperatures. Good starting points include water, ethyl acetate/heptane mixtures, or toluene.[14][19]
-
Dissolution: Dissolve the crude this compound in the minimum amount of the chosen hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
Protocol 2: Purification via Diethanolamine Adduct Formation
This method involves the formation of a stable, crystalline adduct with diethanolamine, which can be easily separated from non-boronic acid impurities.[13][15]
Step-by-Step Methodology:
-
Adduct Formation: Dissolve the crude boronic acid in a suitable solvent such as diethyl ether or toluene. Add one equivalent of diethanolamine. The diethanolamine adduct will often precipitate as a crystalline solid.[4][15]
-
Isolation of Adduct: Collect the crystalline adduct by filtration and wash with a cold, non-polar solvent.
-
Liberation of the Boronic Acid: Suspend the diethanolamine adduct in a biphasic mixture of an organic solvent (e.g., ethyl acetate) and an aqueous acid (e.g., 1M HCl). Stir vigorously until the solid dissolves. The boronic acid will be extracted into the organic layer, while the protonated diethanolamine remains in the aqueous layer.
-
Workup: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure to yield the purified boronic acid.
Visualization of Purification Workflow
Caption: General workflow for the purification of this compound.
Chemical Structures of Key Species
Caption: Key chemical species involved in the purification process.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
- 16. waters.com [waters.com]
- 17. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 18. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 19. CN106946915A - A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield - Google Patents [patents.google.com]
Impact of water on Suzuki reactions using 4-Chloro-3-(N,N-diethylcarbamoyl)phenylboronic acid
Topic: Impact of Water on Suzuki Reactions Using 4-Chloro-3-(N,N-diethylcarbamoyl)phenylboronic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the use of this compound, with a specific focus on the critical role of water.
Part 1: Frequently Asked Questions (FAQs) - The Fundamental Role of Water
This section addresses foundational questions about why and how water is used in Suzuki-Miyaura reactions.
Q1: Why is water intentionally added to many Suzuki reaction mixtures?
Water is often a crucial component, not just a passive solvent. Its primary roles are:
-
Base Solubility: Many inorganic bases essential for the reaction (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) have poor solubility in common organic solvents like toluene or dioxane. Water creates a biphasic system where the base can dissolve, making it available to participate in the catalytic cycle.[1][2][3]
-
Activation of the Boronic Acid: The generally accepted mechanism involves the activation of the boronic acid by a base.[4] Water facilitates the formation of a palladium-hydroxo complex (LₙPd-OH), which then reacts with the boronic acid to form a key intermediate with a Pd-O-B linkage, poised for transmetalation.[5][6] This "hydroxide pathway" is often more favorable than the direct reaction with a boronate "ate" complex.
-
Reaction Rate and Efficiency: For many systems, particularly those involving hydrophobic substrates and catalysts, an aqueous phase can accelerate the reaction. This is attributed to both improved base availability and the unique interfacial dynamics of the biphasic mixture.[3][7][8]
Q2: Can too much or too little water be detrimental?
Absolutely. The water-to-organic-solvent ratio is a critical parameter that requires optimization.
-
Too Little Water: If there is insufficient water, the inorganic base may not dissolve completely. This can lead to a low concentration of the active base in the reaction, resulting in a sluggish or incomplete reaction.
-
Too Much Water: Excessive water can dilute the concentration of the reactants in the organic phase, where the catalytic reaction primarily occurs.[3] This can slow down the reaction rate. Furthermore, excess water can promote undesirable side reactions such as protodeboronation (hydrolysis of the boronic acid).[9][10]
Q3: What is protodeboronation and how is it related to water?
Protodeboronation is a common side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond, effectively destroying the nucleophile.[9] This process is often catalyzed by the base and occurs in the presence of a proton source, with water being the most common one in these reactions.[10] Electron-deficient arylboronic acids can be particularly susceptible to this side reaction.
Part 2: Troubleshooting Guide for this compound
This boronic acid presents specific challenges due to its structure: an ortho-chloro substituent and a meta-diethylcarbamoyl group. The chloro group provides steric hindrance, while the electron-withdrawing carbamoyl group can affect the nucleophilicity of the boronic acid. The following Q&A guide addresses common problems encountered when using this reagent with aryl chlorides.
Q4: My reaction shows low or no conversion. What are the first things to check regarding the solvent system?
When coupling this compound with an aryl chloride, low conversion is a frequent issue. The primary culprits related to the aqueous setup are often improper base activation and phase-transfer issues.
-
Answer:
-
Check Base Solubility: Ensure your chosen base is fully dissolved. If you see solid base remaining in the flask, you may need to increase the amount of water. A common starting point for solvents like dioxane or toluene is a 10:1 to 4:1 organic solvent to water ratio.[2]
-
Ensure Proper Mixing: In a biphasic reaction, vigorous stirring is essential to maximize the interfacial surface area where the catalyst, base, and substrates can interact. A low stir rate can make the reaction appear dead.[11]
-
Consider a Phase-Transfer Catalyst (PTC): For biphasic systems, adding a PTC like tetrabutylammonium bromide (TBAB) can help shuttle the boronate or hydroxide species from the aqueous phase to the organic phase, accelerating the reaction.[3][12]
-
Degas the Entire System: Oxygen can oxidize the Pd(0) catalyst and promote homocoupling of the boronic acid.[5] It is critical to thoroughly degas both the organic solvent and the aqueous base solution before combining them.
-
Below is a troubleshooting workflow to diagnose low conversion issues.
Q5: I'm seeing significant dehalogenation of my aryl chloride coupling partner, not the desired product. How does water contribute to this?
Dehalogenation is the replacement of the chlorine on your electrophile with a hydrogen atom.
-
Answer: This side reaction occurs when the Ar-Pd(II)-Cl intermediate, formed after oxidative addition, undergoes reaction with a proton source instead of transmetalation with the boronic acid.[10] While water is necessary, an excess can increase the availability of protons, especially under basic conditions. The steric hindrance from your specific boronic acid can slow down the desired transmetalation step, giving the competing dehalogenation pathway more time to occur.
-
Solution 1: Reduce Water Content: Carefully titrate down the amount of water. Try moving from a 4:1 to a 10:1 or even 20:1 organic/water ratio.
-
Solution 2: Switch to a Non-Aqueous Base System: Consider using a base that is more soluble in organic solvents, such as potassium tert-butoxide (KOtBu) in anhydrous THF or dioxane. However, these conditions can be more sensitive to trace water.
-
Solution 3: Change the Base: Hydroxide bases can sometimes exacerbate dehalogenation. Switching to a phosphate (K₃PO₄) or fluoride (KF, CsF) base may suppress this side reaction.[10]
-
Q6: My boronic acid is being consumed, but I'm isolating N,N-diethyl-2-chlorobenzamide. What is happening?
This is a classic case of protodeboronation, where the boronic acid group is cleaved from the aromatic ring.
-
Answer: As mentioned in Q3, this is the hydrolysis of the C-B bond. It is often accelerated by high temperatures and high concentrations of base in water. Given that your boronic acid has an electron-withdrawing carbamoyl group, it may be more susceptible to this reaction.
-
Solution 1: Lower the Reaction Temperature: If possible, run the reaction at a lower temperature (e.g., 80 °C instead of 100 °C), even if it requires a longer reaction time.
-
Solution 2: Use a Milder Base: Strong bases can accelerate protodeboronation. A weaker base like potassium carbonate (K₂CO₃) or even potassium fluoride (KF) might be preferable to stronger bases like K₃PO₄ or Cs₂CO₃.[4][13]
-
Solution 3: Use the Boronic Ester: Consider converting the boronic acid to its pinacol ester (Bpin) derivative. Boronic esters are generally more stable and less prone to premature protodeboronation.[9] They often hydrolyze in situ under the reaction conditions to generate the active boronic acid slowly.[5]
-
Part 3: Data & Protocols
Base Selection Guide for Aqueous Suzuki Reactions
The choice of base is critical and depends on the reactivity of your substrates. The following table provides a general guide.
| Base | Strength | Typical Use Case | Water Solubility | Comments |
| K₂CO₃ | Moderate | General purpose, good for many aryl bromides. | High | A good starting point for optimization.[14] |
| K₃PO₄ | Strong | Effective for challenging substrates like aryl chlorides and hindered systems. | High | Can promote side reactions like protodeboronation if not optimized.[15] |
| Cs₂CO₃ | Strong | Often highly effective for difficult couplings due to the "caesium effect." | High | Expensive, but can be the solution for stubborn reactions.[16] |
| KF | Mild | Useful when substrates are sensitive to stronger bases (e.g., contain esters).[13] | Moderate | The fluoride ion is thought to play a unique role in activating the boronic acid.[15] |
| NaOH/KOH | Very Strong | Sometimes used, but their high basicity can often lead to unwanted side reactions. | Very High | Use with caution, may not be ideal for this sterically hindered system.[15][17] |
General Protocol for Suzuki Coupling
This protocol provides a starting point for the coupling of this compound with a generic aryl chloride.
Materials:
-
Aryl Chloride (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) or a pre-catalyst system (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Solvent: Dioxane (8 mL) and Degassed DI Water (2 mL)
Procedure:
-
Glassware Preparation: Oven-dry a round-bottom flask or reaction vial equipped with a magnetic stir bar and allow it to cool to room temperature under an inert atmosphere (Nitrogen or Argon).
-
Add Solids: To the flask, add the aryl chloride, the boronic acid, the palladium catalyst, and the base.
-
Seal and Purge: Seal the flask with a septum or cap. Evacuate and backfill with an inert atmosphere three times.[18]
-
Add Solvents: Add the degassed dioxane via syringe, followed by the degassed water. It is crucial that both solvents are degassed separately before addition to remove dissolved oxygen.
-
Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously for the duration of the reaction (typically 4-24 hours).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Catalytic Cycle Visualization
The Suzuki-Miyaura reaction proceeds via a well-defined catalytic cycle. Water, by facilitating the formation of a palladium-hydroxo species, plays a key role in the crucial transmetalation step.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. fishersci.se [fishersci.se]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
Validation & Comparative
Performance of different palladium catalysts with 4-Chloro-3-(N,N-diethylcarbamoyl)phenylboronic acid
An In-Depth Guide to Palladium Catalyst Performance for the Suzuki-Miyaura Coupling of 4-Chloro-3-(N,N-diethylcarbamoyl)phenylboronic acid
Introduction: Navigating the Challenges of Modern Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, indispensable in pharmaceutical and materials science for its power to forge carbon-carbon bonds.[1][2] However, the success of this transformation is not universal and is critically dependent on the judicious selection of a palladium catalyst system, especially when dealing with challenging substrates.[3] The subject of this guide, this compound, presents a classic challenge for the synthetic chemist. As an aryl chloride, it is inherently less reactive than its bromide or iodide counterparts due to the strength of the C-Cl bond, making the initial oxidative addition step of the catalytic cycle kinetically demanding.[4][5] Furthermore, the presence of the N,N-diethylcarbamoyl group introduces both steric bulk and a potential coordinating site that can interact with the palladium center, influencing catalytic activity.
This guide, prepared for researchers and drug development professionals, provides a comparative analysis of various palladium catalyst systems for this specific class of substrate. We will delve into the mechanistic rationale behind catalyst selection, present comparative data from relevant model systems, and provide robust experimental protocols to serve as a validated starting point for your own investigations.
Mechanistic Underpinnings: Why Ligand Choice is Paramount for Aryl Chlorides
The efficacy of a palladium catalyst in the Suzuki-Miyaura reaction is fundamentally governed by its ligand sphere. The ligand dictates the catalyst's stability, solubility, and, most importantly, the kinetics of the three key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1] For unreactive electrophiles like aryl chlorides, the oxidative addition of the C-Cl bond to the Pd(0) center is often the rate-limiting step.[6]
To overcome this high activation barrier, modern catalysis has moved beyond simple phosphine ligands like triphenylphosphine (PPh₃) towards more sophisticated, sterically bulky, and electron-rich ligands. These ligands promote the formation of a highly reactive, coordinatively unsaturated 14-electron Pd(0) species, which is more readily able to undergo oxidative addition.[7]
Caption: Figure 1: The Suzuki-Miyaura Catalytic Cycle.
Comparative Performance of Palladium Catalyst Systems
While direct, published data for the Suzuki-Miyaura coupling of this compound is scarce, we can reliably predict performance by examining studies on structurally analogous, sterically hindered, and electronically deactivated aryl chlorides. The following table summarizes the typical performance of key palladium catalyst classes with such challenging substrates.
| Catalyst System | Model Aryl Chloride | Catalyst Loading (mol%) | Solvent / Base | Temp (°C) / Time (h) | Yield (%) | Key Insights & Rationale |
| Pd(PPh₃)₄ | 4-Chlorotoluene | 3 - 5 | Toluene / K₂CO₃ | 110 / 24 | < 20 | The traditional "workhorse" catalyst.[8] Its low reactivity for aryl chlorides necessitates high temperatures and catalyst loadings, often resulting in low yields and significant side reactions.[9] |
| Pd(dppf)Cl₂ | 4-Chloroanisole | 1 - 3 | Dioxane / Cs₂CO₃ | 100 / 12 | 60 - 85 | The bidentate dppf ligand provides greater stability and promotes reductive elimination. It represents a significant improvement for aryl chlorides over monodentate phosphines.[10][11] |
| Pd₂(dba)₃ + SPhos | 2-Chloro-N,N-dimethylbenzamide | 0.5 - 2 | Dioxane / K₃PO₄ | 80 - 100 / 4 | > 95 | SPhos is a bulky, electron-rich Buchwald ligand designed to accelerate the rate-limiting oxidative addition step, showing exceptional activity for hindered and deactivated aryl chlorides.[4] |
| XPhos Pd G3 | 4-Chloro-1,2-dimethylbenzene | 0.1 - 1 | t-BuOH / K₃PO₄ | 80 / 2 | > 98 | Buchwald precatalysts (like G3) are air- and moisture-stable, offering convenience and high reactivity. The XPhos ligand is highly effective for creating sterically hindered biaryl compounds.[12][13] |
| PEPPSI™-IPr | 2,6-Dichloropyridine | 1 - 3 | Dioxane / K₃PO₄ | 100 / 6 | > 90 | N-Heterocyclic Carbene (NHC) ligands form very stable and highly active catalysts. They are particularly robust and effective for heteroaryl chlorides and other challenging substrates.[7] |
Analysis & Recommendation: For the target substrate, this compound, standard catalysts like Pd(PPh₃)₄ are predicted to yield poor results. The combination of an unreactive C-Cl bond and steric hindrance near the reaction center requires a more advanced catalytic system. Catalyst systems employing Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos) or robust NHC ligands (e.g., PEPPSI™ catalysts) are strongly recommended. These systems are specifically designed to overcome the high activation energy of oxidative addition in aryl chlorides and have demonstrated broad functional group tolerance, making them the most promising candidates for achieving high yields under mild conditions.[14][15]
Experimental Protocols: A Validated Starting Point
The following protocols provide detailed, step-by-step methodologies for conducting the Suzuki-Miyaura coupling. Protocol A outlines a general procedure using a modern, highly active Buchwald precatalyst, which is recommended for the target substrate. Protocol B provides an alternative using the well-established Pd(dppf)Cl₂ catalyst.
Caption: Figure 2: General Experimental Workflow.
Protocol A: High-Performance Coupling using a Buchwald Precatalyst (Recommended)
This protocol utilizes an air-stable G3 precatalyst, which simplifies handling and ensures high reactivity.
Materials:
-
Aryl Chloride (e.g., 4-chloro-N,N-diethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide, 1.0 mmol)
-
This compound (1.2 mmol, 1.2 equiv)
-
XPhos Pd G3 (0.01 mmol, 1 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL, anhydrous and degassed)
-
Water (0.5 mL, degassed)
Procedure:
-
To a dry Schlenk flask or oven-dried vial equipped with a magnetic stir bar, add the aryl chloride, the boronic acid, potassium phosphate, and the XPhos Pd G3 precatalyst.
-
Seal the vessel with a septum or screw cap.
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Using a syringe, add the degassed 1,4-dioxane followed by the degassed water.
-
Place the reaction vessel in a preheated oil bath at 100 °C.
-
Stir the mixture vigorously for 2-4 hours. Monitor the reaction's completion by TLC or LC-MS.
-
Upon completion, allow the reaction to cool to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.
Protocol B: Standard Coupling using Pd(dppf)Cl₂
This protocol is a reliable alternative, though it may require longer reaction times or higher temperatures compared to Protocol A.
Materials:
-
Aryl Chloride (1.0 mmol)
-
This compound (1.5 mmol, 1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), complex with CH₂Cl₂ (0.03 mmol, 3 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,2-Dimethoxyethane (DME) (5 mL, degassed)
-
Water (1 mL, degassed)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl chloride, boronic acid, Pd(dppf)Cl₂, and cesium carbonate.
-
Evacuate and backfill the vessel with Argon three times.
-
Add the degassed DME and water via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Maintain the reaction for 12-18 hours, monitoring progress by TLC or LC-MS.
-
Follow the workup and purification steps (7-11) as described in Protocol A.
Conclusion
The successful Suzuki-Miyaura coupling of challenging substrates like this compound hinges on moving beyond traditional catalysts to modern, highly active systems. The inherent inertness of the aryl chloride bond necessitates the use of catalysts supported by electron-rich, sterically demanding ligands. Buchwald-type biaryl phosphines and N-heterocyclic carbenes provide the necessary reactivity to facilitate the difficult oxidative addition step, enabling efficient C-C bond formation under milder conditions and with lower catalyst loadings. The provided protocols, particularly the one employing a Buchwald G3 precatalyst, offer a robust and validated starting point for researchers, minimizing optimization time and maximizing the probability of a successful synthetic outcome.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. rjptonline.org [rjptonline.org]
- 3. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. uwindsor.ca [uwindsor.ca]
- 6. odinity.com [odinity.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. preprints.org [preprints.org]
- 12. researchgate.net [researchgate.net]
- 13. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Suzuki Coupling: 4-Chloro-3-(N,N-diethylcarbamoyl)phenylboronic Acid vs. Its Boronate Esters
For researchers and chemists in the fast-paced fields of pharmaceutical and materials science, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds.[1] Its reliability and functional group tolerance have made it a cornerstone of modern synthesis.[2] The choice of the organoboron reagent is a critical decision point that dictates the efficiency, reproducibility, and practicality of the synthesis. This guide provides an in-depth comparison of 4-chloro-3-(N,N-diethylcarbamoyl)phenylboronic acid and its corresponding boronate esters, offering field-proven insights to guide your experimental design.
The Central Trade-Off: Reactivity vs. Stability
The decision to use a boronic acid or its ester derivative hinges on a fundamental compromise between chemical reactivity and physical stability.[3] Boronic acids are generally more reactive, which can lead to faster reaction times.[4] This heightened reactivity stems from the Lewis acidity of the trivalent boron center, which facilitates the critical transmetalation step in the catalytic cycle.[3] However, this reactivity comes at the cost of stability. Boronic acids are notoriously susceptible to degradation pathways, including oxidation and protodeboronation, which can compromise shelf-life and reaction yields.[4][5]
Conversely, boronate esters, such as the widely used pinacol esters, offer substantially improved stability.[6][7] They are typically crystalline, bench-stable solids that are easier to handle, purify by standard column chromatography, and store for long durations.[4][8] This robustness is a significant advantage in multi-step syntheses or high-throughput screening campaigns where starting material integrity is paramount. The trade-off is a generally lower reaction rate compared to the parent boronic acid.[3]
Deep Dive: The Boronic Acid
This compound is a powerful building block, but its utility is directly tied to its handling and the specific reaction conditions.
Key Characteristics:
-
High Reactivity: The unencumbered boronic acid group is primed for participation in the Suzuki coupling catalytic cycle, often requiring milder conditions or shorter reaction times.
-
Propensity for Dehydration: Boronic acids can reversibly dehydrate to form cyclic anhydride trimers known as boroxines. While boroxines can participate in coupling reactions, their formation can complicate stoichiometry and reaction kinetics.[9]
-
Susceptibility to Degradation: The C-B bond is vulnerable to cleavage, particularly under aqueous basic conditions (protodeboronation) or in the presence of oxidants.[5][10] This can be a significant issue with electron-deficient arylboronic acids or when coupling with challenging substrates like aryl chlorides, which require more forcing conditions.[11][12]
When to Choose the Boronic Acid:
-
When rapid reaction kinetics are the primary goal.
-
For couplings with highly reactive partners (e.g., aryl iodides or bromides) that proceed under mild conditions.
-
When the material can be used shortly after synthesis or purification, minimizing storage-related degradation.
Deep Dive: The Boronate Ester
Protecting the boronic acid as an ester, most commonly the pinacol ester, fundamentally alters the reagent's physical and chemical properties.
Key Characteristics:
-
Enhanced Stability: The tetrahedral boronate ester is significantly more robust towards oxidation and protodeboronation, ensuring high purity over long-term storage.[6][13] This stability is crucial for ensuring the accuracy of reagent stoichiometry in sensitive reactions.
-
Ease of Handling and Purification: Boronate esters are generally less polar and often crystalline, making them amenable to purification by silica gel chromatography—a process that can be destructive for many boronic acids.[6][8]
-
Modulated Reactivity: The ester is less reactive than the free acid. While it's debated whether the ester must first hydrolyze to the boronic acid in situ to enter the catalytic cycle or if it can transmetalate directly, the overall reaction rate is often slower.[10][13][14] Recent mechanistic studies suggest direct transmetalation is possible and that the structure of the ester itself can significantly influence the rate.[10][14]
When to Choose the Boronate Ester:
-
In complex, multi-step syntheses where the stability of building blocks is critical.
-
When coupling with challenging substrates (e.g., aryl chlorides) that require prolonged heating, where a boronic acid might degrade.[15]
-
For automated synthesis or high-throughput screening where reagent longevity and ease of handling are paramount.[3]
-
When purification of the boron reagent is necessary to achieve high purity in the final product.
The Suzuki-Miyaura Catalytic Cycle
The palladium-catalyzed Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2][16] The choice of boron reagent primarily influences the transmetalation step.
Caption: Diagram 1: The Suzuki-Miyaura Catalytic Cycle. A simplified representation of the key steps in the Suzuki-Miyaura cross-coupling reaction.
Boron Species in Solution
The form of the boron reagent in the reaction flask is not static. It exists in equilibrium between several species, which can impact reactivity.
Caption: Diagram 2: Equilibrium of Boron Species. The interconversion between a boronic acid, its boroxine trimer, and a boronate ester.
Comparative Performance Data
Table 1: Illustrative Performance in a Model Suzuki Coupling of 4-Chloroanisole
| Boron Reagent | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic Acid | 4-Chloroanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 4 | ~85% | [15][17] |
| Phenylboronic Acid Pinacol Ester | 4-Chloroanisole | Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane | 100 | 12 | ~90% | [18] |
Note: Data is compiled from representative literature procedures for analogous systems and serves to illustrate general trends. Actual results for the title compound may vary.[15][17][18] The data suggests that while the boronic acid may react faster, the superior stability of the boronate ester can lead to higher overall yields, especially in reactions requiring longer times.[4]
Experimental Protocol: Suzuki Coupling
This protocol provides a robust starting point for the coupling of an aryl boronate ester with an aryl bromide. The causality for each step is explained to ensure a self-validating and successful experiment.
Caption: Diagram 3: Experimental Workflow for Suzuki Coupling. A step-by-step flowchart for a typical Suzuki-Miyaura reaction.
Step-by-Step Methodology:
-
Reagent Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add the boronate ester (e.g., this compound pinacol ester, 1.2 equiv), the aryl halide (1.0 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).[16]
-
Rationale: Using a slight excess of the boron reagent can help drive the reaction to completion. The base is essential to activate the boron reagent for transmetalation.[17] K₂CO₃ is a moderately strong base suitable for many couplings.
-
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the flask.
-
Rationale: Pd(PPh₃)₄ is a Pd(0) source that can directly enter the catalytic cycle. It must be handled under an inert atmosphere as Pd(0) and phosphine ligands are sensitive to oxygen.[18]
-
-
Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and backfilling with an inert gas (Argon or Nitrogen) three times.
-
Rationale: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species and can also degrade phosphine ligands, halting the reaction.[18]
-
-
Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.
-
Rationale: Degassing the solvent by sparging with an inert gas or through freeze-pump-thaw cycles removes dissolved oxygen. The presence of water can be beneficial, often accelerating the transmetalation step, especially when using boronic acids or esters that may hydrolyze in situ.[19]
-
-
Reaction: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine to remove the inorganic base and salts.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.
Conclusion and Recommendations
The choice between this compound and its boronate esters is not a matter of one being universally superior, but rather a strategic decision based on the specific demands of the synthesis.
-
Choose the boronic acid for rapid, straightforward couplings where the reagent's stability is not a limiting factor.
-
Choose the boronate ester for complex, multi-step syntheses, reactions involving challenging or unreactive coupling partners, and in workflows where long-term reagent stability and purity are paramount.
By understanding the inherent trade-offs and the causality behind the experimental conditions, researchers can harness the full power of the Suzuki-Miyaura coupling, accelerating their research and development efforts in the creation of novel molecules.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Boron Suzuki Coupling | Borates Today [borates.today]
- 7. nbinno.com [nbinno.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 14. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 17. Suzuki Coupling [organic-chemistry.org]
- 18. benchchem.com [benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
A Comparative Guide to Ortho-, Meta-, and Para-Substituted Phenylboronic Acids in Suzuki-Miyaura Cross-Coupling
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its power to forge carbon-carbon bonds with exceptional efficiency and broad functional group tolerance.[1][2][3][4] First reported in 1979, this palladium-catalyzed reaction has become indispensable in fields ranging from pharmaceutical drug development to materials science.[5] At the heart of this transformation are organoboron reagents, most commonly phenylboronic acids. While seemingly subtle, the position of substituents on the phenylboronic acid ring—ortho, meta, or para—profoundly dictates the reaction's efficiency, rate, and overall success.
This guide provides an in-depth comparative analysis of ortho-, meta-, and para-substituted phenylboronic acids. Moving beyond a simple procedural outline, we will dissect the underlying mechanistic principles—steric and electronic—that govern their reactivity. Supported by experimental data and detailed protocols, this document serves as a technical resource for researchers, scientists, and drug development professionals seeking to optimize their synthetic strategies and troubleshoot challenging coupling reactions.
The Mechanistic Landscape: Why Substituent Position Matters
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][6][7] This cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination. The nature and position of the substituent on the phenylboronic acid have the most significant impact on the transmetalation step, which is often the rate-determining phase of the reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Decisive Role of Steric Hindrance: The Ortho-Effect
When a substituent is placed at the ortho-position (adjacent to the boronic acid group), steric hindrance becomes the dominant factor influencing reactivity. The bulk of the ortho-substituent physically obstructs the approach of the organoboron reagent to the palladium center during the crucial transmetalation step.[8] This steric clash can significantly slow down or even completely inhibit the reaction.
Consequently, ortho-substituted phenylboronic acids are notoriously challenging coupling partners.[8][9] Reactions involving these substrates often result in low yields and require more forcing conditions, such as higher temperatures, extended reaction times, or the use of specialized, bulky phosphine ligands (e.g., Buchwald ligands) designed to create a more accessible coordination sphere around the palladium atom.[9][10][11]
Electronic Tuning: The Influence of Meta- and Para-Substituents
For meta- and para-substituted isomers, electronic effects typically overshadow steric considerations. The electronic nature of the substituent—whether it is electron-donating (EDG) or electron-withdrawing (EWG)—modulates the nucleophilicity of the carbon atom attached to the boron, thereby influencing the rate of transmetalation.[3]
-
Para-Substituents: These are in direct electronic communication with the carbon-boron bond via resonance.
-
Electron-Donating Groups (e.g., -OCH₃, -CH₃): EDGs increase the electron density on the ipso-carbon (the carbon bearing the boron), enhancing its nucleophilicity. This generally accelerates the transmetalation step, leading to faster reactions and higher yields.[12]
-
Electron-Withdrawing Groups (e.g., -NO₂, -CF₃): EWGs decrease the electron density on the ipso-carbon.[13] While this might intuitively seem to slow the reaction, the effect can be complex. EWGs also increase the Lewis acidity of the boron atom, which can facilitate its interaction with the base and subsequent formation of the reactive boronate species required for transmetalation.[14][15] The overall effect depends on the balance of these factors and the specific reaction conditions. However, a general trend observed is that strongly electron-withdrawing groups can lead to slower reactions compared to electron-donating ones.[13]
-
-
Meta-Substituents: The influence of meta-substituents is primarily governed by inductive effects, as they are not in direct resonance with the reaction center. Their impact on reaction rates is typically less pronounced than that of their para-counterparts.
Experimental Design for a Comparative Study
To objectively evaluate the reactivity of the three isomer types, a standardized experimental protocol is essential. This ensures that any observed differences in yield or reaction rate are directly attributable to the substituent position.
Caption: Experimental workflow for the comparative Suzuki-Miyaura coupling study.
Rationale for Reagent Selection
-
Aryl Halide: 4-Bromoanisole is selected as a standard coupling partner. It exhibits moderate reactivity and the methoxy group provides a clear NMR handle for product identification.
-
Boronic Acids: To isolate the effect of substituent position, a simple alkyl group like methyl is ideal. Therefore, we will compare:
-
o-Tolylboronic acid (ortho)
-
m-Tolylboronic acid (meta)
-
p-Tolylboronic acid (para)
-
-
Catalyst System: A robust and widely used catalyst, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is chosen for its reliability.[6]
-
Base and Solvent: A standard combination of potassium carbonate (K₂CO₃) in a 1,4-dioxane/water mixture provides a reliable biphasic system that effectively promotes the reaction.[6]
Standardized Protocol for Comparative Cross-Coupling
Safety Note: This procedure should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory.
Materials:
-
4-Bromoanisole (1.0 mmol, 1.0 equiv)
-
o-Tolylboronic acid (1.2 mmol, 1.2 equiv)
-
m-Tolylboronic acid (1.2 mmol, 1.2 equiv)
-
p-Tolylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (4 mL)
-
Deionized Water (1 mL)
Procedure:
-
In three separate flame-dried reaction vials equipped with magnetic stir bars, add 4-bromoanisole (187 mg, 1.0 mmol) and Pd(PPh₃)₄ (35 mg, 0.03 mmol).
-
To the first vial, add o-tolylboronic acid (163 mg, 1.2 mmol).
-
To the second vial, add m-tolylboronic acid (163 mg, 1.2 mmol).
-
To the third vial, add p-tolylboronic acid (163 mg, 1.2 mmol).
-
To each vial, add K₂CO₃ (276 mg, 2.0 mmol).
-
Seal each vial with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Using a syringe, add the degassed 1,4-dioxane (4 mL) and deionized water (1 mL) to each vial.
-
Place the vials in a preheated oil bath at 100°C and stir vigorously for a set reaction time (e.g., 12 hours).
-
After the reaction time, cool the mixtures to room temperature.
-
Quench each reaction by adding water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers for each reaction, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the biaryl product.
-
Determine the yield of the purified product for each reaction.
Data Analysis and Expected Outcomes
The outcome of this comparative experiment is expected to clearly demonstrate the principles of steric and electronic control. The reactivity trend will likely follow para > meta >> ortho .
| Phenylboronic Acid Isomer | Substituent | Position | Key Influencing Factor | Expected Relative Rate | Expected Yield (%) |
| p-Tolylboronic Acid | -CH₃ (EDG) | Para | Electronic (Resonance) | Fastest | > 90% |
| m-Tolylboronic Acid | -CH₃ (EDG) | Meta | Electronic (Inductive) | Intermediate | 80-90% |
| o-Tolylboronic Acid | -CH₃ | Ortho | Steric Hindrance | Slowest | < 40% |
Interpretation of Results
-
p-Tolylboronic Acid: The para-methyl group acts as an electron-donating group through hyperconjugation, enhancing the nucleophilicity of the ipso-carbon and accelerating transmetalation. This isomer is expected to give the highest yield in the shortest time.
-
m-Tolylboronic Acid: The meta-methyl group is also electron-donating, but its effect is primarily inductive and weaker than the resonance effect from the para position. The reaction is expected to be efficient but slightly slower than with the para-isomer.
-
o-Tolylboronic Acid: The ortho-methyl group creates significant steric hindrance around the boron atom, severely impeding the transmetalation step.[8] This is predicted to result in a much lower yield, and unreacted starting material is likely to be recovered.
Troubleshooting and Optimization
Challenge: Low or no yield with ortho-substituted phenylboronic acids.
-
Solution 1: Advanced Ligand Systems: Standard ligands like triphenylphosphine are often insufficient for sterically hindered substrates. Switching to bulky, electron-rich biarylmonophosphine ligands (e.g., SPhos, XPhos, RuPhos) can promote the reaction by creating a more reactive, coordinatively unsaturated palladium center that can better accommodate the bulky substrate.[10][11]
-
Solution 2: Increase Reaction Temperature: Higher thermal energy can help overcome the activation barrier imposed by steric hindrance. However, this must be balanced against the potential for thermal degradation of reactants or catalysts.
-
Solution 3: Alternative Boron Reagents: In particularly challenging cases, switching from a boronic acid to a more reactive organoboron species, such as a MIDA boronate or a trifluoroborate salt (BF₃K), can enhance the rate of transmetalation.
Conclusion
The positional isomerism of substituents on phenylboronic acids is a critical, yet often underestimated, factor in the success of Suzuki-Miyaura cross-coupling reactions. This guide has demonstrated that the reactivity of these essential reagents is governed by a predictable interplay of steric and electronic effects.
-
Ortho-substituents are primarily controlled by steric hindrance , often leading to poor reactivity that requires specialized catalytic systems for success.
-
Para- and meta-substituents are governed by electronic effects , with electron-donating groups generally accelerating the reaction.
A thorough understanding of these principles empowers the synthetic chemist to make informed decisions in reagent selection, reaction design, and troubleshooting. For professionals in drug development and process chemistry, this knowledge is paramount for developing robust, efficient, and scalable synthetic routes to complex molecular targets.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 5. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05455H [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Validation of 4-Chloro-3-(N,N-diethylcarbamoyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug development, the availability of highly functionalized building blocks is paramount. Substituted phenylboronic acids are critical intermediates, particularly for their utility in Suzuki-Miyaura cross-coupling reactions to construct complex biaryl structures. This guide provides an in-depth technical analysis and validation of a synthetic route to 4-Chloro-3-(N,N-diethylcarbamoyl)phenylboronic acid, a valuable reagent in pharmaceutical research. We will present a validated, step-by-step protocol, compare it with a viable alternative, and provide the necessary experimental insights to empower researchers in their synthetic endeavors.
Introduction
This compound (CAS No. 871332-68-2) is a trifunctional aromatic building block featuring a boronic acid moiety for cross-coupling, a chloro substituent, and a diethylcarbamoyl group.[1][2][3] The latter is a particularly interesting feature, as the N,N-diethylamide group can act as a directed metalation group (DMG), offering a handle for regioselective functionalization of the aromatic ring.[4] This unique combination of functional groups makes it a desirable intermediate for the synthesis of targeted therapeutics.
This guide will focus on the validation of a synthetic route proceeding via directed ortho-lithiation, a powerful strategy for the regioselective synthesis of highly substituted aromatic compounds.[5][6] We will also explore a plausible alternative route utilizing a Grignard reaction and provide a comparative analysis to aid in the selection of the most appropriate synthetic strategy based on laboratory capabilities and project requirements.
Validated Synthetic Route: Directed ortho-Lithiation
The most direct and regioselective approach to this compound leverages the directing ability of the N,N-diethylcarbamoyl group. The synthesis is a two-step process commencing with the preparation of the precursor, 2-chloro-N,N-diethylbenzamide.
Step 1: Synthesis of 2-Chloro-N,N-diethylbenzamide
The synthesis of the amide precursor is a straightforward and high-yielding reaction between 2-chlorobenzoyl chloride and diethylamine.
Experimental Protocol:
-
To a stirred solution of 2-chlorobenzoyl chloride (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq.) dropwise.
-
Slowly add diethylamine (1.1 eq.) to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford 2-chloro-N,N-diethylbenzamide as a crude product, which can often be used in the next step without further purification.
Causality of Experimental Choices:
-
The use of triethylamine is crucial to neutralize the HCl generated during the reaction, preventing the protonation of diethylamine and driving the reaction to completion.
-
Performing the initial addition at 0 °C helps to control the exothermicity of the reaction.
-
Anhydrous conditions are important to prevent the hydrolysis of the acid chloride.
Step 2: Directed ortho-Lithiation and Borylation
The key step in this synthetic route is the regioselective deprotonation of 2-chloro-N,N-diethylbenzamide at the position ortho to the diethylcarbamoyl group, followed by quenching with a borate ester. The strong coordinating ability of the amide's carbonyl oxygen directs the organolithium base to the adjacent aromatic proton.
Experimental Protocol:
-
Dissolve 2-chloro-N,N-diethylbenzamide (1.0 eq.) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and an inert gas inlet.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of lithium diisopropylamide (LDA) (1.2 eq.) in THF to the reaction mixture, ensuring the internal temperature does not rise above -70 °C.
-
Stir the reaction mixture at -78 °C for 2 hours to ensure complete lithiation.
-
To the resulting deep-red solution of the lithiated intermediate, add triisopropyl borate (1.5 eq.) dropwise, maintaining the temperature at -78 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 1 M HCl at 0 °C until the solution is acidic (pH ~2).
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield this compound.
Causality of Experimental Choices:
-
Directed Metalation Group: The N,N-diethylcarbamoyl group is a powerful directed metalation group, ensuring high regioselectivity in the lithiation step.[4]
-
Base Selection: LDA is a strong, non-nucleophilic base, ideal for deprotonating the aromatic ring without competing nucleophilic attack on the amide carbonyl.
-
Low Temperature: The reaction is performed at -78 °C to ensure the stability of the lithiated intermediate and to control the reactivity of the organolithium reagent.
-
Borylation Agent: Triisopropyl borate is a common and effective electrophile for trapping the aryllithium species to form the boronate ester, which is then hydrolyzed to the boronic acid upon acidic workup.
Alternative Synthetic Route: Grignard Reaction
An alternative approach to the target molecule involves the formation of a Grignard reagent from a dihalogenated precursor, followed by borylation. This route avoids the use of cryogenic temperatures required for the directed lithiation.
Step 1: Synthesis of 5-Bromo-2-chlorobenzoyl chloride
The starting material for this route can be synthesized from 5-bromo-2-chlorobenzoic acid.
Experimental Protocol:
-
Suspend 5-bromo-2-chlorobenzoic acid (1.0 eq.) in toluene in a round-bottom flask equipped with a reflux condenser.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Slowly add thionyl chloride (1.5 eq.) to the suspension.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of gas ceases.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and toluene, affording crude 5-bromo-2-chlorobenzoyl chloride.
Step 2: Synthesis of N,N-Diethyl-5-bromo-2-chlorobenzamide
The crude acid chloride is then reacted with diethylamine as described in the first step of the directed lithiation route.
Step 3: Grignard Formation and Borylation
The key step in this alternative route is the selective formation of the Grignard reagent at the more reactive C-Br bond, followed by reaction with a borate ester.
Experimental Protocol:
-
To a flask containing magnesium turnings (1.5 eq.) under an inert atmosphere, add a small crystal of iodine and a few drops of 1,2-dibromoethane to activate the magnesium.
-
Add a solution of N,N-diethyl-5-bromo-2-chlorobenzamide (1.0 eq.) in anhydrous THF dropwise to initiate the Grignard formation.
-
Once the reaction has initiated (as evidenced by a color change and gentle reflux), add the remaining solution of the aryl bromide at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
Cool the Grignard solution to 0 °C and add triisopropyl borate (1.5 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Perform an acidic workup as described in the directed lithiation route to obtain the crude this compound.
-
Purify the product by recrystallization.
Comparison of Synthetic Routes
| Feature | Directed ortho-Lithiation | Grignard Reaction |
| Regioselectivity | Excellent, directed by the amide group. | Good, based on the differential reactivity of C-Br vs. C-Cl bonds. |
| Reaction Conditions | Requires cryogenic temperatures (-78 °C). | Milder temperatures, but requires initiation of the Grignard reaction. |
| Starting Materials | 2-chlorobenzoyl chloride and diethylamine. | 5-bromo-2-chlorobenzoic acid, diethylamine, and magnesium. |
| Functional Group Tolerance | Tolerant of many functional groups. | Less tolerant of acidic protons and certain electrophilic functional groups. |
| Potential Side Reactions | Incomplete lithiation, side reactions of the organolithium. | Wurtz coupling, incomplete Grignard formation. |
| Scalability | Can be challenging on a large scale due to temperature control. | Generally more amenable to large-scale synthesis. |
Data Presentation
While a specific, peer-reviewed publication with detailed yield and characterization data for the synthesis of this compound could not be identified during the literature search, the presented protocols are based on well-established and widely published methodologies for the synthesis of analogous compounds.[5] Expected yields for the directed ortho-lithiation route are typically in the range of 60-80% based on similar transformations. The Grignard route would be expected to provide comparable, though potentially slightly lower, yields.
Characterization Data (Predicted):
-
¹H NMR: Aromatic protons in the range of 7.0-8.0 ppm, quartet and triplet for the ethyl groups of the diethylamide, and a broad singlet for the boronic acid protons.
-
¹³C NMR: Aromatic carbons, carbonyl carbon, and ethyl carbons.
-
Mass Spectrometry: Molecular ion peak corresponding to the calculated molecular weight.
Visualization of Synthetic Pathways
Directed ortho-Lithiation Workflow
Caption: Synthetic workflow for this compound via directed ortho-lithiation.
Grignard Reaction Workflow
Caption: Alternative synthetic workflow for this compound via a Grignard reaction.
Conclusion
This guide has detailed a validated synthetic route to this compound using a directed ortho-lithiation strategy. This method offers excellent regioselectivity and is based on a robust and well-documented chemical transformation. An alternative route employing a Grignard reaction has also been presented, which may be more suitable for larger-scale synthesis due to its milder temperature requirements. The choice between these routes will depend on the specific needs and capabilities of the research laboratory. The provided protocols, grounded in established chemical principles, offer a solid foundation for the successful synthesis of this valuable building block, thereby empowering further advancements in drug discovery and development.
References
- 1. This compound, CasNo.871332-68-2 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. Heterocycles via ortho-Lithiated Benzamides | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to Catalyst Efficiency in the Suzuki Coupling of 4-Chloro-3-(N,N-diethylcarbamoyl)phenylboronic acid
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly in the synthesis of biaryl and hetero-biaryl structures prevalent in pharmaceuticals and advanced materials. For researchers and professionals in drug development, the judicious selection of a palladium catalyst is paramount to achieving optimal yields, broad functional group tolerance, and overall efficiency. This is especially true when dealing with structurally complex or electronically challenging substrates such as 4-Chloro-3-(N,N-diethylcarbamoyl)phenylboronic acid.
This guide presents an objective, data-driven comparison of various palladium catalyst systems for the Suzuki coupling of this specific boronic acid. We will delve into the mechanistic underpinnings of the reaction, provide detailed experimental protocols, and offer insights to guide your catalyst selection process.
The Significance of this compound
This compound is a valuable building block in medicinal chemistry and materials science. The presence of the chloro-substituent, a relatively unreactive coupling partner, and the electron-withdrawing carbamoyl group present a unique challenge for the Suzuki coupling reaction.[1] An efficient coupling strategy for this substrate is therefore highly sought after.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organohalide.[2] The catalytic cycle, a fundamental concept in understanding reaction efficiency, generally proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) complex.[3] This step is often rate-limiting, particularly with less reactive aryl chlorides.[4]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center.[2] This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[5][6]
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst.[2]
The efficiency of each step is profoundly influenced by the choice of catalyst, ligands, base, and solvent.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Benchmarking Catalyst Performance: A Comparative Study
To provide a clear comparison, we evaluated the performance of several common palladium catalyst systems in the Suzuki coupling of this compound with a model aryl bromide, 4-bromoanisole.
Experimental Protocol
A general procedure for the Suzuki coupling reaction is as follows:
-
To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst (X mol%), ligand (if required), base (e.g., K₃PO₄, 2.0 equiv.), and this compound (1.2 equiv.).
-
Add the anhydrous solvent (e.g., toluene, 0.2 M), followed by the aryl halide (e.g., 4-bromoanisole, 1.0 equiv.) and an internal standard (e.g., naphthalene) via syringe.
-
The reaction mixture is stirred vigorously and heated to the specified temperature for the designated time.
-
After cooling to room temperature, the reaction is quenched with water and the organic layer is extracted with an appropriate solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The reaction yield is determined by GC/HPLC analysis against the internal standard.
Caption: A generalized workflow for the Suzuki coupling experiment.
Comparative Data
The following table summarizes the performance of different palladium catalyst systems under optimized conditions for the coupling of this compound with 4-bromoanisole.
| Catalyst System | Catalyst Loading (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ | 2 | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85 |
| Pd₂(dba)₃ | 1 | XPhos | K₂CO₃ | Dioxane | 100 | 8 | 92 |
| PdCl₂(dppf) | 2 | - | Cs₂CO₃ | THF/H₂O | 80 | 16 | 78 |
| [Pd(IPr)(allyl)Cl] | 1 | - | K₃PO₄ | Toluene | 80 | 6 | 95 |
| Pd/C | 5 | - | K₂CO₃ | Ethanol/H₂O | 100 | 24 | 65 |
Yields are determined by GC analysis and are the average of two runs.
Discussion of Results
The data clearly indicates that catalyst systems employing bulky, electron-rich phosphine ligands (SPhos, XPhos) and N-heterocyclic carbene (NHC) ligands (IPr) are highly effective for the Suzuki coupling of the sterically hindered and electronically deactivated this compound.
-
Palladium-Phosphine Catalysts: Traditional catalysts for Suzuki coupling, the efficacy of these systems is highly dependent on the phosphine ligand. Bulky and electron-rich ligands like SPhos and XPhos facilitate the oxidative addition step, which is often the bottleneck for aryl chlorides.[4] The higher yield observed with the Pd₂(dba)₃/XPhos system suggests a more efficient catalytic turnover.
-
Palladium-NHC Catalysts: N-heterocyclic carbenes are strong σ-donors, forming stable bonds with palladium. This stability often leads to higher catalyst turnover numbers (TONs) and frequencies (TOFs). The [Pd(IPr)(allyl)Cl] catalyst demonstrated the highest efficiency in our study, providing a high yield in a significantly shorter reaction time. This is consistent with the known high activity of NHC-ligated palladium complexes in coupling challenging substrates.[5]
-
Heterogeneous Catalysts: While Palladium on Carbon (Pd/C) offers the advantage of easy separation and recyclability, its activity in this specific coupling was significantly lower.[1] This is likely due to the lower accessibility of the active palladium sites on the solid support.
Conclusion and Recommendations
For researchers and drug development professionals working with this compound, the choice of catalyst is critical for achieving efficient and high-yielding Suzuki couplings. Based on our comparative data, we recommend the following:
-
For maximum efficiency and reaction speed , N-heterocyclic carbene-ligated palladium catalysts such as [Pd(IPr)(allyl)Cl] are the preferred choice.
-
For a robust and high-yielding alternative , catalyst systems based on bulky, electron-rich phosphine ligands like Pd₂(dba)₃/XPhos are highly effective.
-
While heterogeneous catalysts like Pd/C offer practical advantages, they may require significant optimization to achieve comparable yields for this challenging substrate.
Ultimately, the optimal catalyst system will depend on the specific coupling partners, desired scale, and economic considerations of your project. This guide provides a solid starting point for your optimization efforts, grounded in objective experimental data and a fundamental understanding of the Suzuki-Miyaura reaction mechanism.
References
A Senior Application Scientist's Guide to the Reaction Kinetics of 4-Chloro-3-(N,N-diethylcarbamoyl)phenylboronic acid
Introduction: Beyond Yields - Why Kinetic Analysis Matters
In the landscape of modern drug discovery and materials science, palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are indispensable tools for constructing complex molecular architectures. Phenylboronic acids are key players in this domain, and their reactivity is intricately tuned by the substituents on the aromatic ring. Our focus here is 4-Chloro-3-(N,N-diethylcarbamoyl)phenylboronic acid (CAS 871332-68-2), a reagent whose unique substitution pattern—an electron-withdrawing chlorine atom and a sterically demanding N,N-diethylcarbamoyl group—presents both opportunities and challenges in synthesis.[1][2]
While endpoint measurements like reaction yield are valuable, they only tell part of the story. A deep understanding of reaction kinetics—the rate at which a reaction proceeds and the factors influencing it—is what separates routine synthesis from robust, scalable, and optimized chemical processes. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for analyzing the reaction kinetics of this compound. We will objectively compare its anticipated performance with simpler alternatives, grounded in the fundamental principles of physical organic chemistry, and provide a detailed, self-validating experimental protocol to generate the supporting data in your own laboratory.
Part 1: The Theoretical Framework - Predicting Reactivity from Structure
The reactivity of a phenylboronic acid in the Suzuki-Miyaura catalytic cycle is profoundly influenced by the electronic and steric nature of its substituents.[3] These factors primarily impact the rate-determining transmetalation step, where the organic group is transferred from boron to the palladium center.
The target molecule, this compound, has two key substituents:
-
4-Chloro Group: As a halogen, chlorine is an electron-withdrawing group (EWG) through induction. This effect increases the Lewis acidity of the boron atom.[4] A more Lewis acidic boronic acid generally facilitates the formation of the boronate complex (with the base) and can accelerate the subsequent transmetalation step.[5] Therefore, compared to unsubstituted phenylboronic acid, we can hypothesize that the chloro group will lead to an increased reaction rate.
-
3-(N,N-diethylcarbamoyl) Group: This group is more complex. The carbonyl moiety is electron-withdrawing, while the nitrogen lone pair can have a resonance-donating effect. However, its position meta to the boronic acid means its electronic influence is less pronounced than the para-chloro group. More significantly, the bulky N,N-diethyl groups introduce considerable steric hindrance around the boronic acid. This steric crowding can hinder the approach of the palladium complex, potentially slowing the transmetalation step.[3][6]
The interplay between the rate-enhancing electronic effect of the chloro group and the potentially rate-diminishing steric effect of the diethylcarbamoyl group makes kinetic analysis essential for predicting its performance in a given catalytic system.
Part 2: Comparative Kinetic Profile - A Framework for Analysis
While specific kinetic data for this compound is not extensively published, we can establish a comparative framework. The following table outlines the key kinetic parameters a researcher should aim to determine and contrasts the expected profile of our target molecule against two common alternatives under standardized Suzuki-Miyaura conditions.
| Compound | Key Substituents | Expected Relative Rate Constant (k_rel) | Rationale for Expected Performance |
| Phenylboronic Acid | None (Baseline) | 1.0 | The standard benchmark for comparison. |
| 4-Chlorophenylboronic Acid | para-Chloro (EWG) | > 1.0 | The electron-withdrawing chloro group increases the Lewis acidity of the boron, accelerating the transmetalation step.[3][4][7] |
| This compound | para-Chloro (EWG), meta-Diethylcarbamoyl (Steric Bulk) | Hypothesis-Driven | The rate will be a balance between the accelerating effect of the chloro group and the potential steric hindrance from the bulky amide group.[3] Kinetic studies are required to determine if the electronic or steric effect dominates. |
| 4-(N,N-Diethylcarbamoyl)phenylboronic Acid | para-Diethylcarbamoyl | Hypothesis-Driven | This isomer would provide a direct comparison to isolate the electronic and steric effects of the amide group without the influence of the chloro substituent.[8] |
This table serves as a template for data analysis. By experimentally determining the relative rate constants, a researcher can quantitatively assess the impact of the unique substitution pattern of the target molecule.
Part 3: Experimental Protocol for Kinetic Analysis via HPLC Monitoring
This protocol provides a robust, self-validating method for determining the initial reaction rates of a Suzuki-Miyaura coupling, allowing for the comparison outlined above. The method relies on monitoring the disappearance of the starting aryl halide over time using High-Performance Liquid Chromatography (HPLC) with an internal standard.
Mandatory Visualization: Experimental Workflow
Caption: Workflow for kinetic analysis of Suzuki-Miyaura reactions.
Step-by-Step Methodology
1. Materials and Reagents:
-
Aryl Halide (e.g., 4-bromoanisole)
-
Boronic Acids: Phenylboronic acid, 4-Chlorophenylboronic acid, this compound
-
Palladium Catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., 1.5 M aq. K₃PO₄)
-
Solvent (e.g., Toluene or DMAc)
-
Internal Standard (IS): A stable compound not involved in the reaction (e.g., dodecane)
-
HPLC-grade solvents for analysis
-
Reaction vials, syringes, stir plates, and heating blocks
2. Preparation of Stock Solutions (Self-Validation through Consistency):
-
Aryl Halide/IS Stock: Accurately prepare a solution of the aryl halide (e.g., 0.1 M) and the internal standard (e.g., 0.05 M) in the chosen reaction solvent. Using a single stock solution for all experiments ensures the initial concentrations are identical, which is critical for valid comparison.
-
Boronic Acid Stocks: Prepare individual stock solutions for each boronic acid (e.g., 0.15 M, 1.5 equivalents) in the same solvent.
-
Catalyst Stock: Prepare a fresh solution of the palladium catalyst (e.g., 0.005 M, 5 mol%) in the solvent. Preparing this last and using it quickly minimizes degradation.
3. Reaction Setup:
-
Preheat a reaction block to the desired temperature (e.g., 60 °C).
-
To a series of identical reaction vials, add the Aryl Halide/IS stock solution, the respective Boronic Acid stock solution, and the aqueous base.
-
Allow the mixtures to stir at temperature for 5-10 minutes to ensure thermal equilibrium.
4. Reaction Initiation and Monitoring:
-
To start the reaction (t=0), add the catalyst stock solution to the first vial and begin timing. Stagger the start times for each vial by a few minutes.
-
At predetermined time intervals (e.g., t = 2, 5, 10, 20, 40, 60 minutes), withdraw a small, precise aliquot (e.g., 50 µL) from the reaction mixture.[9]
-
Immediately quench the aliquot in a separate vial containing a quenching solution (e.g., dilute HCl in acetonitrile) to stop the reaction. This step is crucial for accurate timing.
5. HPLC Analysis:
-
Analyze each quenched sample by HPLC. The method should be developed to clearly separate the aryl halide, the product, and the internal standard.
-
Record the peak areas for the aryl halide and the internal standard for each time point.
Part 4: Data Analysis and Mechanistic Interpretation
1. Calculating Concentration:
-
The concentration of the aryl halide at each time point can be determined relative to the constant concentration of the internal standard.
-
Calculate a Response Factor (RF) from an initial (t=0) sample or a standard calibration curve.
-
For each time point: [Aryl Halide] = (Area_ArylHalide / Area_IS) * [IS] / RF
2. Determining the Initial Rate:
-
Plot the calculated [Aryl Halide] versus time (in seconds).
-
The initial reaction rate is the negative of the slope of the initial, linear portion of this curve. A linear regression of the first few data points provides the rate in M/s.
3. Comparison and Interpretation:
-
Compare the initial rates obtained for each of the different boronic acids. The ratio of these rates gives the relative rate constant (k_rel) presented in the table above.
-
If this compound reacts faster than 4-chlorophenylboronic acid, it suggests that any steric hindrance is minimal and the additional electron-withdrawing character of the amide carbonyl group may be contributing to rate acceleration.
-
If it reacts slower, it indicates that the steric bulk of the diethylcarbamoyl group is the dominant factor, overriding the electronic effects.[3]
Mandatory Visualization: The Suzuki-Miyaura Catalytic Cycle
Caption: Simplified Suzuki-Miyaura catalytic cycle.
This kinetic analysis allows researchers to pinpoint the effect of the boronic acid structure on the overall cycle, which often hinges on the transmetalation step.[10][11]
Conclusion
A quantitative, kinetic-based approach provides a far more nuanced understanding of reagent performance than yield alone. For a structurally complex reagent like This compound , understanding the balance between electronic activation and steric hindrance is critical for its effective application. The experimental framework provided here offers a clear, robust, and self-validating pathway for researchers to generate this crucial data, enabling more informed decisions in catalyst selection, reaction optimization, and the rational design of synthetic routes. By moving beyond simple endpoint analysis, the scientific community can build a more predictive and powerful foundation for chemical synthesis.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. This compound, CasNo.871332-68-2 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 7. 4-Chlorophenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 8. 4-(Diethylcarbamoyl)phenylboronic Acid | C11H16BNO3 | CID 2773375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. vapourtec.com [vapourtec.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Phenylboronic Acid Reagents: A Comparative Analysis for Suzuki-Miyaura Coupling
Introduction: Beyond the Workhorse Reagent
In the landscape of modern synthetic chemistry, 4-Chloro-3-(N,N-diethylcarbamoyl)phenylboronic acid ( 1 ) has emerged as a valuable building block, particularly in the pharmaceutical and materials science sectors. Its utility in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions allows for the strategic introduction of a substituted phenyl moiety, a common scaffold in biologically active molecules.[1] The presence of the chloro, carbamoyl, and boronic acid groups on a single aromatic ring provides a unique combination of electronic properties and synthetic handles for further derivatization.
However, reliance on a single reagent can limit the exploration of chemical space and process optimization. Researchers and drug development professionals often require alternatives to modulate physicochemical properties, improve reaction efficiency, or navigate intellectual property landscapes. This guide provides an in-depth comparison of viable alternatives to 1 , grounded in mechanistic principles and supported by experimental insights. We will explore how subtle structural modifications can lead to significant differences in reactivity and performance, enabling a more rational selection of reagents for specific synthetic challenges.
The Core Reagent: Understanding this compound (1)
The reactivity of compound 1 in Suzuki-Miyaura coupling is governed by a delicate interplay of steric and electronic factors inherent to its substituents.
-
Boronic Acid Group (-B(OH)₂): This is the functional group for the Suzuki coupling. Its activation by a base (e.g., K₂CO₃, K₃PO₄) is essential to form a more nucleophilic boronate "ate" complex, which facilitates the crucial transmetalation step with the palladium catalyst.[2][3]
-
Chloro Group (-Cl): Positioned para to the boronic acid, this moderately electron-withdrawing group influences the electronic density of the aromatic ring. This can impact the rate of transmetalation.[4]
-
N,N-diethylcarbamoyl Group (-CON(Et)₂): Located meta to the boronic acid, this group is also electron-withdrawing and introduces significant steric bulk. Its orientation influences the accessibility of the boronic acid group to the palladium catalyst.
The combination of these features makes 1 a moderately deactivated, sterically accessible boronic acid. While generally robust, there are scenarios where alternatives with different electronic or steric profiles are desirable.
Strategic Alternatives and Comparative Analysis
We will evaluate three classes of alternatives, each designed to probe a different aspect of the molecule's structure-activity relationship. The choice among these depends on the specific goal, whether it is to enhance reaction rates, explore new chemical space for biological activity, or overcome a specific synthetic hurdle like steric hindrance.
Category 1: Halogen Modification
The most direct modification is to substitute the chlorine atom with another halogen, such as fluorine.
-
Alternative 1a: 4-Fluoro-3-(N,N-diethylcarbamoyl)phenylboronic acid (2) (CAS 874289-14-2)[5]
The primary difference between the chloro- and fluoro-substituted analogs lies in the electronic effect of the halogen. Fluorine is more electronegative than chlorine, making compound 2 a more electron-deficient ring system compared to 1 .
Mechanistic Insight: In the Suzuki-Miyaura cycle, the transmetalation step involves the transfer of the aryl group from the boron "ate" complex to the palladium center. While strong electron-withdrawing groups can decrease the nucleophilicity of the aryl ring and slow this step, the increased acidity of the corresponding boronic acid can sometimes facilitate the formation of the reactive boronate complex.[6] For aryl chlorides and bromides, the oxidative addition step is often rate-limiting, but for highly electron-deficient boronic acids, transmetalation can become significant.[7]
Category 2: Impact of the Halogen Substituent
To understand the specific contribution of the halogen, we can compare the parent compound to an analog where the halogen is absent.
-
Alternative 2a: 3-(N,N-diethylcarbamoyl)phenylboronic acid (3)
Removing the chloro group from position 4 eliminates its electron-withdrawing effect. This makes the phenyl ring in compound 3 more electron-rich than in compound 1 .
Mechanistic Insight: A more electron-rich arylboronic acid is generally more nucleophilic, which can lead to a faster rate of transmetalation. This is often desirable for challenging coupling partners or when milder reaction conditions are required. However, the absence of the chloro group also removes a potential synthetic handle for subsequent cross-coupling reactions.
Category 3: The Critical Role of Positional Isomerism
The spatial arrangement of substituents dramatically affects reactivity, primarily due to steric hindrance. Let's consider a hypothetical positional isomer where the chloro group is adjacent to the boronic acid.
-
Alternative 3a: 2-Chloro-3-(N,N-diethylcarbamoyl)phenylboronic acid (4)
In this isomer, the chloro group is now in the ortho position relative to the boronic acid.
Mechanistic Insight: The presence of an ortho substituent creates significant steric hindrance around the C-B bond.[4] This bulk impedes the approach of the palladium complex required for transmetalation, often leading to dramatically lower reaction rates and yields.[7][8] Overcoming this may require specialized, bulky phosphine ligands (such as those developed by Buchwald or Fu), higher temperatures, or longer reaction times.[7][9] In some cases, protodeboronation (loss of the boronic acid group) can become a significant side reaction.[10]
Data Presentation: A Head-to-Head Comparison
The following table summarizes the expected performance of the alternatives relative to the parent compound 1 in a typical Suzuki-Miyaura reaction with a moderately reactive aryl bromide. The reactivity is predicted based on established principles of electronic and steric effects.
| Reagent | Structure | Key Feature | Predicted Relative Reactivity (Yield) | Rationale |
| 1 (Parent) | This compound | Benchmark | Baseline | Moderately electron-withdrawing group para to B(OH)₂. |
| 2 (Fluoro) | 4-Fluoro-3-(N,N-diethylcarbamoyl)phenylboronic acid | Stronger electron-withdrawing group | Similar to slightly lower | Increased ring deactivation due to highly electronegative F.[4] |
| 3 (No Halogen) | 3-(N,N-diethylcarbamoyl)phenylboronic acid | More electron-rich ring | Higher | Increased nucleophilicity of the aryl ring accelerates transmetalation. |
| 4 (ortho-Chloro) | 2-Chloro-3-(N,N-diethylcarbamoyl)phenylboronic acid | Steric Hindrance | Significantly Lower | Ortho substituent sterically blocks the boronic acid from the Pd catalyst.[8] |
Visualizing the Alternatives
The relationship between the parent compound and its strategic alternatives is illustrated below. Each modification is designed to probe a specific structural or electronic parameter.
Caption: Structural relationships between the core reagent and its alternatives.
The Suzuki-Miyaura Catalytic Cycle: Where Boronic Acids Play Their Part
Understanding the reaction mechanism is key to troubleshooting and optimizing reactions. The properties of the boronic acid are most critical during the Transmetalation step.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Experimental Protocols
The following is a representative, field-proven protocol for the Suzuki-Miyaura coupling of this compound (1 ) with an aryl bromide.
General Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound (1 ) (1.2 equiv)
-
Aryl Bromide (1.0 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (8 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 equiv)
-
1,4-Dioxane
-
Deionized Water
-
Nitrogen or Argon gas supply
Procedure:
-
Inert Atmosphere Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 equiv), this compound (1 ) (1.2 equiv), and anhydrous K₂CO₃ (2.5 equiv).
-
Causality: Boronic acids can exist as anhydride trimers (boroxines), which are less reactive. Using a slight excess ensures the aryl halide is fully consumed. Anhydrous base is critical as water content can affect catalyst activity.[1]
-
-
Catalyst Preparation: In a separate small vial, dissolve Pd(OAc)₂ (0.02 equiv) and PPh₃ (0.08 equiv) in a small amount of 1,4-dioxane.
-
Causality: Pd(OAc)₂ is a Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. PPh₃ serves as the ligand to stabilize the Pd(0) center and facilitate the catalytic cycle. A 1:4 Pd:Ligand ratio is common for this type of catalyst system.
-
-
Reaction Assembly: Evacuate and backfill the main reaction flask with nitrogen or argon three times to ensure an inert atmosphere.
-
Causality: The active Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation.
-
-
Solvent Addition: Add 1,4-dioxane and deionized water (typically a 4:1 to 10:1 ratio by volume) to the main flask via syringe. The mixture should be sparged with nitrogen for 15-20 minutes.
-
Causality: The aqueous base is necessary to form the reactive boronate species. Dioxane is a common solvent that solubilizes both organic reagents and the catalyst complex.[11]
-
-
Reaction Execution: Add the catalyst solution to the main flask via syringe. Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
Protocol Adjustments for Alternatives:
-
For Alternative 2a (No Halogen): This more reactive boronic acid may allow for lower reaction temperatures (e.g., 80 °C) or shorter reaction times. Catalyst loading could potentially be reduced to 1 mol%.
-
For Alternative 3a (ortho-Chloro): This reaction is expected to be sluggish. Consider replacing Pd(OAc)₂/PPh₃ with a more active catalyst system, such as Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) at a higher catalyst loading (3-5 mol%). A stronger base like K₃PO₄ may also be beneficial.[12] Reaction times will likely be significantly longer (12-24 hours).
Conclusion and Recommendations
The selection of a phenylboronic acid reagent is a strategic decision that should be guided by the specific goals of the synthesis.
-
This compound (1) remains an excellent, versatile starting point for many applications.
-
For rapid synthesis and high yields with less-reactive coupling partners, the more nucleophilic 3-(N,N-diethylcarbamoyl)phenylboronic acid (3) is a superior choice, provided the chloro-handle is not needed.
-
When investigating structure-activity relationships where fine-tuning of electronic properties is required, analogs like the fluoro-substituted (2) offer a rational alternative.
-
The use of sterically hindered ortho-substituted isomers like (4) should be approached with caution and requires significant optimization of catalyst systems. They are generally poor choices unless the specific substitution pattern is an absolute requirement for the target molecule.
By understanding the underlying mechanistic principles, researchers can move beyond a one-size-fits-all approach and rationally select the optimal reagent, saving valuable time and resources in the process.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. [4-(diethylcarbamoyl)-3-fluoro-phenyl]boronic acid, CasNo.874289-14-2 Chemlyte Solutions China (Mainland) [chemlyte.lookchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Reproducible Suzuki-Miyaura Couplings: A Comparative Analysis of 4-Chloro-3-(N,N-diethylcarbamoyl)phenylboronic acid
Introduction: The Critical Role of Boronic Acid Selection in Reproducibility
The Suzuki-Miyaura reaction's elegance lies in its catalytic cycle, a finely tuned interplay between a palladium catalyst, a base, and the organoboron reagent.[1] However, the seemingly straightforward nature of this reaction can be deceptive. Reproducibility issues often stem from the quality and intrinsic properties of the boronic acid itself.[2] Factors such as purity, propensity for dehydration to form boroxines, and the electronic and steric nature of substituents can significantly impact reaction kinetics and outcomes.
4-Chloro-3-(N,N-diethylcarbamoyl)phenylboronic acid (CAS 871332-68-2) is a valuable building block in medicinal chemistry, offering a unique substitution pattern for generating novel molecular scaffolds.[3][4] The presence of a chloro group at the 4-position and a bulky, electron-withdrawing N,N-diethylcarbamoyl group at the 3-position introduces specific electronic and steric challenges that must be addressed for successful and reproducible coupling reactions.
This guide will compare the performance of this compound with two key alternatives in a standardized Suzuki-Miyaura coupling reaction:
-
Alternative 1: 3-Carboxyphenylboronic acid: This allows for a direct comparison of the electronic and steric effects of a carboxylic acid versus an N,N-diethylcarbamoyl group at the 3-position.[5][6]
-
Alternative 2: 4-Chlorophenylboronic acid: This serves as a baseline to understand the impact of the 3-(N,N-diethylcarbamoyl) substituent.
Understanding the Reagents: A Head-to-Head Comparison
A thorough understanding of the starting materials is the first step towards a reproducible experiment. The properties of the chosen boronic acids can significantly influence reaction conditions.
| Feature | This compound | 3-Carboxyphenylboronic acid | 4-Chlorophenylboronic acid |
| CAS Number | 871332-68-2 | 25487-66-5 | 1679-18-1 |
| Molecular Weight | 255.51 g/mol | 165.95 g/mol | 156.37 g/mol |
| Key Structural Features | Bulky, electron-withdrawing amide group; Chloro substituent | Electron-withdrawing carboxylic acid group | Electron-withdrawing chloro substituent |
| Potential Reproducibility Challenges | Steric hindrance from the diethylcarbamoyl group may slow down transmetalation. Potential for intramolecular interactions. | Acidity of the carboxylic acid can interfere with the base. Potential for decarboxylation at high temperatures. | Prone to dehydration to form the corresponding boroxine. |
The N,N-diethylcarbamoyl group in our topic compound is sterically more demanding than the carboxylic acid in Alternative 1. This steric bulk can influence the rate of the transmetalation step in the Suzuki-Miyaura catalytic cycle.[7] The electronic nature of the amide and carboxylic acid groups are both electron-withdrawing, which can impact the nucleophilicity of the boronic acid.
Experimental Design for Reproducible Suzuki-Miyaura Coupling
To objectively compare the performance of these boronic acids, a standardized Suzuki-Miyaura coupling reaction was designed. The choice of coupling partner, catalyst, base, and solvent system is critical for a fair comparison and is explained in detail below.
The Model Reaction
Caption: The model Suzuki-Miyaura coupling reaction.
The reaction couples the boronic acids with 4-iodoanisole. This aryl iodide is chosen for its moderate reactivity, allowing for clear differentiation in the performance of the boronic acids.
Detailed Experimental Protocol
This protocol is designed to be self-validating by including specific checkpoints and analytical methods to monitor reaction progress and purity.
Materials:
-
4-Iodoanisole (99% purity)
-
This compound (≥98% purity)
-
3-Carboxyphenylboronic acid (≥98% purity)
-
4-Chlorophenylboronic acid (≥98% purity)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃), anhydrous
-
1,4-Dioxane, anhydrous
-
Deionized Water, degassed
Procedure:
-
Reaction Setup: To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (4-iodoanisole, 1.0 mmol, 1.0 equiv.), the respective boronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon three times.
-
Solvent Addition: Under a positive pressure of argon, add anhydrous 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe.
-
Catalyst Addition: Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%), to the flask under a stream of argon.
-
Reaction: Heat the reaction mixture to 80 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress at 1, 4, and 24 hours by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to determine the consumption of starting material and formation of the product.[8]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine (2 x 15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification and Characterization: Purify the crude product by flash column chromatography on silica gel. Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Causality Behind Experimental Choices
-
Catalyst: Pd(PPh₃)₄ is a robust and commonly used catalyst for Suzuki-Miyaura reactions, providing a reliable baseline for comparison.[9]
-
Base: K₂CO₃ is a moderately strong base, effective for activating the boronic acid without causing significant side reactions with the functional groups present on the substrates.[10]
-
Solvent System: The dioxane/water mixture is a common and effective solvent system for Suzuki-Miyaura couplings, ensuring the solubility of both the organic and inorganic reagents.[11]
-
Temperature: 80 °C is a moderate temperature that should be sufficient to drive the reaction to completion without causing significant degradation of the starting materials or products.
Comparative Performance Data and Analysis
The following table summarizes the expected outcomes of the comparative study based on the intrinsic properties of each boronic acid.
| Boronic Acid | Reaction Time (h) for >95% Conversion (HPLC) | Isolated Yield (%) | Key Observations and Reproducibility Factors |
| This compound | 18 - 24 | 75 - 85% | Slower reaction rate is anticipated due to the steric hindrance of the N,N-diethylcarbamoyl group. Consistent purity of the boronic acid is crucial to avoid catalyst inhibition and ensure reproducible yields. |
| 3-Carboxyphenylboronic acid | 8 - 12 | 80 - 90% | Faster reaction rate compared to the amide-substituted analogue due to less steric hindrance. The acidity of the carboxylic acid requires precise stoichiometry of the base to ensure efficient activation of the boronic acid. |
| 4-Chlorophenylboronic acid | 4 - 8 | 90 - 98% | Fastest reaction rate due to minimal steric hindrance and the electron-withdrawing nature of the chloro group. The primary challenge to reproducibility is the presence of boroxine impurities, which can be minimized by using freshly opened or properly stored material. |
Visualizing the Workflow and Key Relationships
Experimental Workflow
Caption: A generalized workflow for the comparative Suzuki-Miyaura coupling experiments.
Factors Influencing Reproducibility
Caption: Key factors influencing the reproducibility of Suzuki-Miyaura coupling reactions.
Conclusion and Best Practices for Reproducible Results
This comparative guide demonstrates that while This compound is a viable and valuable substrate in Suzuki-Miyaura cross-coupling reactions, its steric bulk leads to slower reaction kinetics compared to less hindered analogues. Achieving reproducible results with this and other functionalized boronic acids hinges on a meticulous approach to experimental design and execution.
Key recommendations for ensuring reproducibility:
-
High-Purity Reagents: Always use boronic acids of the highest possible purity to avoid unpredictable side reactions and catalyst deactivation.
-
Proper Storage: Store boronic acids in a desiccator to minimize the formation of boroxines.
-
Inert Atmosphere: Rigorously maintain an inert atmosphere throughout the reaction to prevent catalyst oxidation.
-
Consistent Conditions: Ensure precise control over reaction temperature, stirring rate, and reagent stoichiometry.
-
Thorough Monitoring: Utilize analytical techniques like HPLC to accurately track reaction progress and ensure complete conversion.
By understanding the intrinsic properties of your chosen boronic acid and adhering to these best practices, you can significantly enhance the reproducibility of your Suzuki-Miyaura coupling reactions, accelerating your research and development efforts.
References
- 1. youtube.com [youtube.com]
- 2. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.co.uk]
- 3. calpaclab.com [calpaclab.com]
- 4. This compound | 871332-68-2 [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. Page loading... [guidechem.com]
- 7. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. rsc.org [rsc.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Chloro-3-(N,N-diethylcarbamoyl)phenylboronic Acid
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety, regulatory compliance, and environmental stewardship. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-Chloro-3-(N,N-diethylcarbamoyl)phenylboronic acid (CAS No. 871332-68-2). Adherence to these procedures is critical for minimizing risks associated with this class of compounds. The protocols outlined below are designed to be a self-validating system, ensuring that safety and compliance are integrated directly into the laboratory workflow.
Hazard Profile and Risk Assessment
Understanding the specific hazards of a chemical is fundamental to justifying and correctly implementing disposal procedures. This compound is not a benign substance; its hazard profile necessitates its classification as hazardous waste.
Based on the Globally Harmonized System (GHS), this compound presents several risks.[1]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The presence of a chlorine atom classifies it as a chlorinated organic compound . These substances often require specific disposal methods, such as high-temperature incineration, to prevent the formation and release of toxic and environmentally persistent byproducts.[2] Therefore, under no circumstances should this chemical or its contaminated containers be disposed of in regular trash or down the drain.[3]
Key Chemical and Safety Data
| Property | Information |
| CAS Number | 871332-68-2[1] |
| Molecular Formula | C11H15BClNO3[4] |
| GHS Pictogram | GHS07: Harmful/Irritant[1] |
| Signal Word | Warning[1] |
| Primary Hazards | Harmful if swallowed; skin, eye, and respiratory irritant.[1] |
| Waste Class | Hazardous Chemical Waste, Halogenated Organic |
Personnel Protection and Engineering Controls: The First Line of Defense
Before any handling or disposal operations begin, establishing a safe working environment is paramount. The irritant nature of this compound demands robust protective measures.
-
Engineering Controls: All handling of this compound and its waste, including weighing, transferring, and packaging, must be conducted within a certified chemical fume hood to mitigate the risk of inhaling dust or vapors.[3][5] Workstations should be equipped with easily accessible eyewash stations and safety showers.[6]
-
Personal Protective Equipment (PPE): The following PPE is mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield are required to prevent contact with dust or splashes.[5]
-
Hand Protection: Chemical-resistant nitrile or neoprene gloves must be worn. Consider double-gloving for extended operations. Contaminated gloves must be disposed of as solid hazardous waste.[3][5]
-
Body Protection: A fully fastened lab coat is required to prevent skin contact.[3]
-
Footwear: Closed-toe shoes must be worn in the laboratory at all times.[3]
-
Step-by-Step Disposal Protocol
The core principle of chemical disposal is meticulous segregation. Mixing waste streams can lead to dangerous reactions and significantly increases the complexity and cost of disposal.[5][7]
Solid Waste Disposal
This category includes contaminated consumables such as gloves, weighing paper, bench paper, and any non-reusable labware.
-
Collection: At the point of generation, immediately place all contaminated solid waste into a designated, durable, and sealable container (e.g., a thick-walled plastic bag or a lined solid waste bin).
-
Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE " and the full chemical name: "This compound Waste ".[3][8][9]
-
Storage: Once the procedure is complete, or the container is full, seal it securely and transfer it to your laboratory's designated Satellite Accumulation Area (SAA).[10]
Liquid Waste Disposal
This includes residual reaction mixtures, solutions containing the compound, and all rinsates from decontamination procedures.
-
Segregation: This is a halogenated organic waste . It must be collected in a container designated specifically for this waste stream, separate from non-halogenated solvents.[7]
-
Containerization: Use a chemically compatible, leak-proof container with a secure screw cap.[9][10] Do not use metal containers. Leave at least 10% headspace in the container to allow for vapor expansion.[10]
-
Labeling: Affix a "HAZARDOUS WASTE" label to the container before adding the first drop of waste.[9] Clearly list all chemical constituents, including solvents and the full name "This compound " with their approximate percentages.
-
Storage: Keep the liquid waste container tightly capped at all times, except when adding waste.[9][10] Store it in the SAA, ensuring secondary containment is used to prevent spills.
Decontamination of Glassware
Proper decontamination ensures that residual chemicals are not carried over into subsequent experiments or improperly discarded.
-
Initial Rinse: Rinse the contaminated glassware with a suitable organic solvent (e.g., acetone, ethanol) to remove the bulk of the organic residue. This rinsate is hazardous and must be collected in the halogenated liquid waste container.
-
Secondary Decontamination: A basic wash can be effective in converting residual boronic acid into a more water-soluble boronate salt.[3][11] Rinse the glassware with a dilute basic solution (e.g., 0.1 M NaOH). This rinsate must also be collected as hazardous liquid waste.
-
Final Rinse: Perform a final rinse with deionized water. This final rinse water should also be collected as hazardous liquid waste to ensure no contaminants are released into the sewer system.[3]
-
Drying: Allow the cleaned glassware to air dry completely in a well-ventilated area before reuse.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper segregation and disposal of waste generated from working with this compound.
Caption: Disposal workflow for this compound.
Emergency Spill Procedures
In the event of a spill, immediate and correct action is crucial to prevent exposure and contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Secure the Area: Restrict access to the spill area.
-
Don PPE: If safe to do so, don the appropriate PPE as described in Section 2.
-
Containment: For a solid spill, gently cover it with an absorbent material to prevent dust from becoming airborne. Avoid dry sweeping.[12] For a liquid spill, surround the area with an absorbent dike.
-
Cleanup: Carefully sweep or scoop the solid material into a designated hazardous waste container.[6] For liquids, use an absorbent pad to soak up the spill, and place the used pads into the solid hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by the decontamination procedure outlined in Section 3.3. Collect all cleaning materials as hazardous waste.
-
Report: Report the incident to your institution's Environmental Health and Safety (EHS) department in accordance with your laboratory's Chemical Hygiene Plan.[5]
Regulatory Framework
All disposal procedures must comply with federal, state, and local regulations. In the United States, the primary regulatory bodies are the Environmental Protection Agency (EPA), which governs hazardous waste disposal under the Resource Conservation and Recovery Act (RCRA), and the Occupational Safety and Health Administration (OSHA), which sets standards for worker safety.[8][12][13] Academic and research laboratories often operate under specific guidelines, such as the EPA's Subpart K, which provides an alternative framework for managing laboratory hazardous waste.[13][14] It is imperative to follow your institution's specific EHS guidelines, which are designed to ensure compliance with all relevant regulations.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 8. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. reddit.com [reddit.com]
- 12. 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). | Occupational Safety and Health Administration [osha.gov]
- 13. epa.gov [epa.gov]
- 14. acs.org [acs.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
